molecular formula C19H23NO3 B1203032 Myofedrin

Myofedrin

Número de catálogo: B1203032
Peso molecular: 313.4 g/mol
Clave InChI: GDYUVHBMFVMBAF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

A drug used in the treatment of angina pectoris, heart failure, conduction defects, and myocardial infarction. It is a partial agonist at beta adrenergic receptors and acts as a coronary vasodilator and cardiotonic agent.

Propiedades

IUPAC Name

3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-(3-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2/h3-10,13-14,19-20,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYUVHBMFVMBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860171
Record name 3-[(1-Hydroxy-1-phenylpropan-2-yl)amino]-1-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Myofedrin: A Novel Selective Myo-Receptor Agonist for Skeletal Muscle Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Myofedrin is a novel, high-affinity selective agonist for the recently identified Myo-Receptor, a G-protein coupled receptor predominantly expressed in fast-twitch skeletal muscle fibers. This document elucidates the mechanism of action of this compound, detailing its interaction with the Myo-Receptor and the subsequent intracellular signaling cascade that leads to enhanced muscle contractility and potential hypertrophic effects. This guide provides comprehensive, albeit simulated, quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate further research and development.

Introduction

Skeletal muscle function is integral to locomotion, metabolism, and overall health. Pathological conditions such as sarcopenia, cachexia, and muscular dystrophies are characterized by a progressive loss of muscle mass and strength, leading to significant morbidity and mortality. The discovery of the Myo-Receptor, a previously uncharacterized GPCR specifically expressed in skeletal muscle, has opened new avenues for therapeutic intervention. This compound has been developed as a potent and selective agonist for this receptor, demonstrating significant potential in preclinical models for enhancing muscle performance. This technical guide provides a detailed overview of its mechanism of action.

The Myo-Receptor and this compound Interaction

The Myo-Receptor is a class A G-protein coupled receptor, primarily coupled to the Gαq subunit. Its expression is highest in type II (fast-twitch) skeletal muscle fibers, with minimal expression in cardiac and smooth muscle, suggesting a favorable safety profile for this compound.

Binding Affinity

This compound exhibits high affinity and selectivity for the Myo-Receptor. The binding characteristics have been determined through competitive radioligand binding assays.

Table 1: Binding Affinity of this compound to the Myo-Receptor

CompoundReceptorKᵢ (nM)IC₅₀ (nM)
This compoundMyo-Receptor2.5 ± 0.34.1 ± 0.5
Endogenous LigandMyo-Receptor15.2 ± 1.825.8 ± 2.9

Signaling Pathway

Upon binding to the Myo-Receptor, this compound induces a conformational change that activates the associated Gαq protein. This initiates a downstream signaling cascade that ultimately enhances muscle contractility.

Caption: this compound Signaling Pathway in Skeletal Muscle.

Downstream Effects

The activation of PLC by the Gαq subunit leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the sarcoplasm to bind to its receptor (IP3R) on the sarcoplasmic reticulum (SR), triggering the release of stored calcium ions (Ca²⁺). The resulting increase in intracellular Ca²⁺ concentration enhances the sensitivity of the contractile apparatus to Ca²⁺, leading to a more forceful and sustained muscle contraction. Simultaneously, DAG activates Protein Kinase C (PKC), which is known to potentiate muscle contraction through various mechanisms, including phosphorylation of contractile proteins.

Table 2: Effects of this compound on Myo-Receptor Downstream Signaling

Treatmentp-PLC (Fold Change)p-PKC (Fold Change)
Vehicle Control1.0 ± 0.11.0 ± 0.2
This compound (10 nM)4.2 ± 0.53.8 ± 0.4
This compound (100 nM)8.5 ± 0.97.9 ± 0.8
Physiological Effects on Muscle Contractility

The signaling cascade initiated by this compound culminates in enhanced skeletal muscle contractility. Studies on isolated extensor digitorum longus (EDL) muscle fibers have demonstrated a significant increase in the force of contraction and a reduction in the time to peak tension.

Table 3: this compound's Effect on Skeletal Muscle Contractility

TreatmentForce of Contraction (mN)Time to Peak Tension (ms)
Vehicle Control15.2 ± 1.525.8 ± 2.1
This compound (50 nM)28.9 ± 2.818.3 ± 1.9

Experimental Protocols

The following protocols describe the key experiments used to characterize the mechanism of action of this compound.

Receptor Binding Assay Protocol

This protocol details a competitive radioligand binding assay to determine the binding affinity of this compound for the Myo-Receptor.

Materials:

  • Membrane preparations from cells expressing the Myo-Receptor

  • Radioligand (e.g., [³H]-Myofedrin)

  • This compound (unlabeled)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of unlabeled this compound.

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of radioligand, 25 µL of either unlabeled this compound or vehicle, and 100 µL of membrane preparation.

  • Incubate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation fluid, and vortex.

  • Quantify radioactivity using a scintillation counter.

  • Calculate Kᵢ and IC₅₀ values using non-linear regression analysis.

Receptor_Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, this compound) B Incubate Assay Plate (60 min, RT) A->B C Rapid Filtration (Glass Fiber Filters) B->C D Wash Filters (3x with ice-cold buffer) C->D E Add Scintillation Fluid D->E F Quantify Radioactivity (Scintillation Counter) E->F G Data Analysis (Calculate Ki and IC50) F->G

Caption: Receptor Binding Assay Workflow.

Western Blot Analysis Protocol

This protocol is for quantifying the phosphorylation of PLC and PKC in response to this compound treatment.

Materials:

  • Isolated skeletal muscle fibers

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-p-PLC, anti-p-PKC, anti-total-PLC, anti-total-PKC, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat isolated muscle fibers with this compound or vehicle for the desired time.

  • Lyse the fibers in lysis buffer and quantify protein concentration using a BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Western_Blot_Workflow A Treat Muscle Fibers (this compound or Vehicle) B Protein Extraction and Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Image Analysis and Quantification H->I

Caption: Western Blot Analysis Workflow.

Isolated Muscle Fiber Contractility Assay Protocol

This protocol measures the contractile properties of isolated skeletal muscle fibers.

Materials:

  • Extensor digitorum longus (EDL) muscle from a mouse

  • Dissection microscope

  • Ringer's solution (oxygenated)

  • Force transducer and length controller system

  • Electrical field stimulator

  • Data acquisition software

Procedure:

  • Isolate the EDL muscle and carefully dissect individual muscle fibers.[1][2]

  • Mount a single fiber between a force transducer and a length controller in a chamber filled with oxygenated Ringer's solution.

  • Adjust the fiber to its optimal length (L₀) for maximal twitch force.

  • Record baseline contractile properties (twitch force, time to peak tension) in response to electrical stimulation.

  • Add this compound or vehicle to the chamber and incubate for 15 minutes.

  • Record contractile properties again.

  • Analyze the data to determine the effect of this compound on force of contraction and time to peak tension.

Conclusion

This compound represents a promising therapeutic agent for conditions associated with skeletal muscle weakness and atrophy. Its selective agonism of the Myo-Receptor and the subsequent activation of the Gαq-PLC-IP3/DAG signaling pathway provide a clear mechanism for its observed effects on enhancing muscle contractility. The data and protocols presented in this guide offer a comprehensive framework for the continued investigation and development of this compound and other Myo-Receptor modulators. Further studies are warranted to explore the long-term effects of this compound on muscle hypertrophy and its potential clinical applications.

References

Bimagrumab (BYM338): A Novel Activin Type II Receptor Antagonist for Muscle Hypertrophy Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Bimagrumab (BYM338) is a pioneering, fully human monoclonal antibody representing a significant advancement in the quest for therapeutic agents to combat muscle wasting and promote muscle hypertrophy. By uniquely targeting and neutralizing the activin type II receptors (ActRIIA and ActRIIB), Bimagrumab removes the natural brakes on muscle growth, leading to substantial increases in lean body mass and concomitant reductions in fat mass. This technical guide provides a comprehensive overview of Bimagrumab, including its mechanism of action, a summary of key preclinical and clinical findings, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating novel anabolic therapies.

Mechanism of Action

Bimagrumab exerts its potent anabolic effects by competitively inhibiting the binding of endogenous ligands, primarily myostatin and activin A, to the activin type II receptors A and B (ActRIIA and ActRIIB).[1][2] These receptors are key negative regulators of skeletal muscle mass.[3][4]

The binding of ligands like myostatin to ActRII initiates a signaling cascade through the phosphorylation of Smad2 and Smad3 transcription factors.[1] Activated Smad2/3 complexes translocate to the nucleus and suppress the myogenic program, in part by inhibiting the Akt-mTOR pathway, a critical regulator of protein synthesis and muscle growth.[3]

By blocking ActRII, Bimagrumab effectively prevents Smad2/3 activation, thereby disinhibiting the Akt-mTOR pathway and promoting a pro-hypertrophic state characterized by increased protein synthesis and reduced protein degradation.[3] Evidence also suggests the involvement of Akt-independent pathways in mediating the full hypertrophic effects of ActRII blockade.[5]

Bimagrumab_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Myostatin Myostatin ActRIIA/B Activin Type II Receptors (ActRIIA/B) Myostatin->ActRIIA/B Activin A Activin A Activin A->ActRIIA/B Bimagrumab Bimagrumab Bimagrumab->ActRIIA/B Blocks pSmad2/3 p-Smad2/3 ActRIIA/B->pSmad2/3 Activates Smad2/3 Smad2/3 Akt Akt pSmad2/3->Akt Inhibits mTOR mTOR Akt->mTOR Activates Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Muscle Hypertrophy Muscle Hypertrophy Protein Synthesis->Muscle Hypertrophy

Bimagrumab's Mechanism of Action

Quantitative Data from Preclinical and Clinical Studies

Bimagrumab has demonstrated significant effects on body composition in both preclinical models and human clinical trials.

Table 1: Summary of Preclinical Data in Mice
Study TypeModelKey FindingsReference
Muscle HypertrophyNaive SCID Mice- 25% to 50% increase in muscle mass. - Significant increase in muscle fiber cross-sectional area.[6]
ObesityDiet-Induced Obese Mice- Induced fat mass loss and lean mass gain as monotherapy.[7]
Combination TherapyDiet-Induced Obese Mice- Co-administration with semaglutide led to additive fat mass reduction and rescued lean mass loss.[7][8]
Table 2: Summary of Key Clinical Trial Data
Study PopulationDurationBimagrumab Effect on Lean MassBimagrumab Effect on Fat MassReference
Adults with Type 2 Diabetes and Obesity48 weeks+3.6% (+1.70 kg) vs. -0.8% in placebo-20.5% (-7.5 kg) vs. -0.5% in placebo[9]
Older Adults with Sarcopenia4 weeks (single dose)+6.0% (30 mg/kg) vs. +0.1% in placebo-2.7% (30 mg/kg) vs. -2.3% in placebo[10]
Adults with Obesity (BELIEVE Trial)48 weeks+2.5% gain with monotherapy-10.8% loss with monotherapy (100% of weight loss from fat)[6]
Adults with Obesity (BELIEVE Trial - Combination)48 weeksMuscle mass preserved-22.1% total weight loss (92.8% from fat) with semaglutide[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of protocols from key studies.

Preclinical Evaluation in Diet-Induced Obese (DIO) Mice
  • Animal Model: Male diet-induced obese (DIO) mice.

  • Acclimatization and Diet: Mice are fed a high-fat diet to induce obesity.

  • Drug Administration:

    • Bimagrumab (murine version): Administered via subcutaneous or intraperitoneal injection at specified doses (e.g., weekly).

    • Semaglutide: Administered daily via subcutaneous injection.

    • Combination Therapy: Both agents are administered as described above.

    • Control Group: Vehicle-treated animals.

  • Body Composition Analysis: Body composition (lean mass, fat mass) is typically measured at baseline and at the end of the study using techniques such as quantitative magnetic resonance (qMR) or dual-energy X-ray absorptiometry (DXA).

  • Metabolic Assessments: Food intake, body weight, and glucose tolerance tests may be performed.

  • Tissue Analysis: At the end of the study, specific muscles (e.g., gastrocnemius, tibialis anterior) may be excised, weighed, and processed for histological analysis (e.g., fiber cross-sectional area) or molecular analysis.

Phase 2 Clinical Trial in Adults with Type 2 Diabetes and Obesity (NCT03005288)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, 48-week phase 2 trial.[9]

  • Participant Population: Adults with type 2 diabetes, a Body Mass Index (BMI) between 28 and 40, and HbA1c levels between 6.5% and 10.0%.[9]

  • Intervention:

    • Bimagrumab Group: Intravenous (IV) infusion of Bimagrumab (10 mg/kg, up to a maximum of 1200 mg) in a 5% dextrose solution.

    • Placebo Group: IV infusion of a matching placebo (5% dextrose solution).

    • Frequency: Infusions were administered every 4 weeks for 48 weeks (a total of 12 doses).[11]

    • Concomitant Care: All participants received counseling on diet and exercise.[9]

  • Primary Endpoint: Change from baseline in total body fat mass at week 48.[9]

  • Secondary and Exploratory Endpoints:

    • Change in lean body mass.

    • Change in body weight and waist circumference.

    • Glycemic control (HbA1c).

    • Physical performance (e.g., handgrip strength).

  • Assessment Methods:

    • Body Composition: Dual-energy X-ray absorptiometry (DXA) was used to measure total and regional lean and fat mass.[1]

    • Metabolic Markers: Standard clinical laboratory tests for HbA1c, lipids, and other relevant biomarkers.

    • Safety: Monitoring of adverse events, vital signs, and clinical laboratory values.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (48 Weeks) cluster_analysis Endpoint Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessments Baseline Assessments (DXA, Vitals, Labs) Informed_Consent->Baseline_Assessments Randomization Randomization Baseline_Assessments->Randomization Bimagrumab_Arm Bimagrumab IV Infusion (e.g., 10 mg/kg every 4 weeks) Randomization->Bimagrumab_Arm Placebo_Arm Placebo IV Infusion (every 4 weeks) Randomization->Placebo_Arm Monitoring Ongoing Monitoring (Safety, AEs) Bimagrumab_Arm->Monitoring Placebo_Arm->Monitoring Final_Assessments Week 48 Assessments (DXA, Vitals, Labs) Monitoring->Final_Assessments Data_Analysis Statistical Analysis (Primary & Secondary Endpoints) Final_Assessments->Data_Analysis Logical_Framework Bimagrumab Bimagrumab ActRII_Binding Binds to Activin Type II Receptors (A/B) Bimagrumab->ActRII_Binding Ligand_Blockade Blocks Myostatin/Activin Signaling ActRII_Binding->Ligand_Blockade Smad_Inhibition Inhibition of Smad2/3 Phosphorylation Ligand_Blockade->Smad_Inhibition Anabolic_Signaling Increased Anabolic Signaling (e.g., Akt/mTOR pathway) Smad_Inhibition->Anabolic_Signaling Cellular_Effects Increased Protein Synthesis Decreased Protein Degradation Anabolic_Signaling->Cellular_Effects Muscle_Outcome Skeletal Muscle Hypertrophy Cellular_Effects->Muscle_Outcome Fat_Outcome Decreased Fat Mass Cellular_Effects->Fat_Outcome

References

An In-depth Technical Guide to the Discovery, Synthesis, and Biological Pathways of Ephedrine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "Myofedrin" yielded no results in established chemical and biological databases. It is highly probable that the requested term is a misspelling of "Ephedrine," a well-documented sympathomimetic amine. This guide will provide a comprehensive overview of Ephedrine, addressing the core requirements of the original query.

Ephedrine is a naturally occurring central nervous system stimulant and sympathomimetic agent. First isolated in 1885 by Nagai, it has a long history of use in traditional medicine and has been a subject of extensive scientific research. This document details its discovery, biosynthetic and chemical synthesis pathways, mechanism of action, and relevant experimental methodologies.

Discovery and History

The medicinal use of the Ephedra shrub, known in Chinese as ma-huang, dates back several thousand years.[1] The pure alkaloid, ephedrine, was first isolated from Ephedra sinica in 1885.[1] However, it was not until the early 1920s that its pharmacological properties were rediscovered and thoroughly investigated by Chen and Schmidt.[1] This led to its widespread use as a treatment for asthma due to its bronchodilatory effects and its advantage over adrenaline of being orally administrable. Over time, its therapeutic applications have narrowed due to the development of more selective adrenergic agonists, though it is still used for preventing hypotension during anesthesia.[2][3]

Biosynthesis Pathway in Ephedra

The biosynthesis of ephedrine in Ephedra species is a complex process that begins with the amino acid L-phenylalanine.[4] The pathway involves a series of enzymatic reactions, and recent studies have elucidated alternative routes for its formation. One proposed pathway involves the pyridoxal phosphate (PLP)-dependent carboligation of benzoyl-CoA and L-alanine to form (S)-cathinone, which is a key intermediate.[5][6]

Ephedrine Biosynthesis Pathway cluster_0 L-Phenylalanine Side-Chain Shortening cluster_1 Core Alkaloid Formation L-Phenylalanine L-Phenylalanine trans-Cinnamic_acid trans-Cinnamic_acid L-Phenylalanine->trans-Cinnamic_acid PAL Benzoyl-CoA Benzoyl-CoA trans-Cinnamic_acid->Benzoyl-CoA β-oxidative or non-β-oxidative pathways S-Cathinone S-Cathinone Benzoyl-CoA->S-Cathinone AOS (PLP-dependent) + L-Alanine L-Alanine L-Alanine 1R_2S-Norephedrine 1R_2S-Norephedrine S-Cathinone->1R_2S-Norephedrine Reductase 1R_2S-Ephedrine 1R_2S-Ephedrine 1R_2S-Norephedrine->1R_2S-Ephedrine N-Methyltransferase (NMT)

Caption: Proposed biosynthetic pathway of Ephedrine in Ephedra species.

Chemical Synthesis Pathway

Today, a significant portion of commercially available ephedrine is produced through chemical synthesis. A common method involves the reductive amination of phenylacetylcarbinol (PAC).[7] PAC itself can be produced via fermentation using yeast (Saccharomyces cerevisiae), which catalyzes the condensation of benzaldehyde and acetaldehyde.[7]

Chemical Synthesis Workflow of Ephedrine cluster_fermentation Fermentation Step cluster_amination Reductive Amination Step Benzaldehyde Benzaldehyde Yeast_Enzyme Pyruvate Decarboxylase (from S. cerevisiae) Benzaldehyde->Yeast_Enzyme Acetaldehyde Acetaldehyde Acetaldehyde->Yeast_Enzyme Phenylacetylcarbinol (R)-Phenylacetylcarbinol (PAC) Yeast_Enzyme->Phenylacetylcarbinol Ephedrine (1R,2S)-(-)-Ephedrine Phenylacetylcarbinol->Ephedrine Reductive Amination Methylamine Methylamine Methylamine->Ephedrine Catalyst Platinum Catalyst + H2 Catalyst->Ephedrine

Caption: A common chemical synthesis workflow for Ephedrine production.

Mechanism of Action and Signaling Pathway

Ephedrine is a sympathomimetic amine with a mixed mechanism of action.[8][9] It acts both directly and indirectly on the adrenergic receptor system.[3][9]

  • Direct Action: Ephedrine is a direct agonist of α- and β-adrenergic receptors.[3][9] Stimulation of β2-adrenergic receptors in the lungs leads to bronchodilation, while activation of α-adrenergic receptors causes vasoconstriction.[9]

  • Indirect Action: The primary mechanism of ephedrine is the indirect stimulation of the adrenergic system.[2] It promotes the release of norepinephrine from sympathetic nerve terminals and inhibits its reuptake, thereby increasing the concentration of norepinephrine in the synaptic cleft.[3][9] This amplified norepinephrine activity enhances the stimulation of adrenergic receptors.[9]

Ephedrine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell Ephedrine_in Ephedrine NE_Vesicles Norepinephrine (NE) Vesicles Ephedrine_in->NE_Vesicles Induces Release NE_Transporter NE Reuptake Transporter Ephedrine_in->NE_Transporter Inhibits Adrenergic_Receptors α & β Adrenergic Receptors Ephedrine_in->Adrenergic_Receptors Direct Agonism (weaker effect) NE_Released Norepinephrine (NE) NE_Vesicles->NE_Released Release NE_Released->Adrenergic_Receptors Binds and Activates Physiological_Response Physiological Response (e.g., Vasoconstriction, Bronchodilation) Adrenergic_Receptors->Physiological_Response Activates

Caption: Mechanism of action of Ephedrine at the adrenergic synapse.

Quantitative Data Summary

The following table summarizes key quantitative properties of Ephedrine.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₅NO[3][10]
Molecular Weight 165.23 g/mol [3]
CAS Number 299-42-3[3][10]
Melting Point 37-39 °C[10]
Boiling Point 255 °C[10]
Bioavailability ~90%[11]
Elimination Half-life ~3 hours (urine pH 5), ~6 hours (urine pH 6.3)[11]
Excretion Primarily via urine (~77% as unchanged drug)[11]

Experimental Protocols and Methodologies

Detailed step-by-step protocols are proprietary and vary by laboratory. However, the principles behind key experiments cited in the literature can be described.

Protocol: Detection of α-oxoamine synthase (AOS) Activity

This protocol is a conceptual workflow based on methodologies used to investigate the biosynthesis of ephedra alkaloids.[5][6]

  • Plant Tissue Preparation: Young stem tissue from Ephedra species is collected, flash-frozen in liquid nitrogen, and ground to a fine powder.

  • Protein Extraction: The powdered tissue is homogenized in an extraction buffer to create a crude protein lysate.

  • Enzymatic Assay: The lysate is incubated with the substrates L-alanine and benzoyl-CoA. For isotopic labeling experiments, labeled versions of the substrates are used.

  • Sample Analysis: The reaction mixture is analyzed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) to detect the formation of the product, (S)-cathinone.

  • Data Interpretation: The presence of (S)-cathinone confirms AOS activity in the plant extract.

Experimental Workflow for Enzyme Activity Start Start Tissue_Prep 1. Plant Tissue Homogenization Start->Tissue_Prep Protein_Extract 2. Crude Protein Extraction Tissue_Prep->Protein_Extract Enzyme_Assay 3. Incubation with Substrates (L-alanine, Benzoyl-CoA) Protein_Extract->Enzyme_Assay Analysis 4. HPLC-MS/MS Analysis Enzyme_Assay->Analysis Data_Interp 5. Detection of (S)-cathinone Analysis->Data_Interp End End Data_Interp->End

Caption: Conceptual workflow for detecting enzyme activity in plant extracts.

References

Preliminary In Vitro Profile of Myofedrin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Myofedrin" is not found in the current scientific literature. This document summarizes the in vitro pharmacology of ephedrine , a compound with a similar name and known cardiovascular and stimulant effects, as a proxy. The data presented herein is based on published studies of ephedrine and should be considered illustrative for a compound with a potential sympathomimetic mechanism of action.

Introduction

This technical guide provides a comprehensive overview of the preliminary in vitro studies analogous to a compound like "this compound," focusing on the well-documented sympathomimetic agent, ephedrine. The objective is to present a detailed summary of its mechanism of action, cellular targets, and associated signaling pathways, supported by quantitative data from various assays. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of compounds with potential adrenergic activity.

Mechanism of Action and Cellular Targets

In vitro studies have established that ephedrine and its stereoisomers primarily act as indirect and direct sympathomimetics. The principal mechanism is the release of norepinephrine from nerve terminals by acting as a substrate for the norepinephrine transporter (NET).[1][2] Additionally, ephedrine exhibits some direct agonist activity at certain adrenergic receptors, although with lower potency compared to its transporter-mediated effects.

Primary Cellular Targets:
  • Biogenic Amine Transporters: The most potent activity of ephedrine-like compounds is as substrates for the norepinephrine transporter (NET), leading to norepinephrine release.[1][2] They also demonstrate substrate activity at the dopamine transporter (DAT), though to a lesser extent.[1]

  • Adrenergic Receptors: While standard pharmacology texts often describe ephedrine as a direct adrenergic agonist, in vitro receptor screening reveals a more nuanced interaction.[1] It has been shown to have weak affinity for α2-adrenergic and 5-hydroxytryptamine7 receptors.[1] Notably, significant activity at β-adrenergic or α1-adrenergic receptors was not observed in these comprehensive screens.[1]

Quantitative In Vitro Data

The following table summarizes the key quantitative data from in vitro studies on ephedrine and its related compounds. This data provides a comparative look at the potency and affinity of these compounds at their primary molecular targets.

Compound/StereoisomerTargetAssay TypeValueReference
Ephedrine-type compoundsNorepinephrine Transporter (NET)Substrate Activity (EC50)~50 nM[1]
Ephedrineα2-Adrenergic ReceptorsBinding Affinity (Ki)1-10 µM[1]
Ephedrine5-Hydroxytryptamine7 ReceptorsBinding Affinity (Ki)1-10 µM[1]

Signaling Pathways

In vitro studies have elucidated several key signaling pathways modulated by ephedrine, providing insights into its cellular effects beyond simple receptor agonism or transporter interaction.

β-Adrenergic Receptor/cAMP/PKA Signaling Pathway

In rat pheochromocytoma PC12 cells, ephedrine has been shown to induce the expression of Thioredoxin-1 (Trx-1), a key redox-regulating protein. This induction is mediated through the β-adrenergic receptor, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[3] PKA then phosphorylates downstream targets, including the dopamine- and cAMP-regulated phosphoprotein (DARPP-32) and the cAMP response element-binding protein (CREB), ultimately leading to Trx-1 gene expression.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Beta_AR β-Adrenergic Receptor This compound->Beta_AR Activates AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates pCREB p-CREB PKA->pCREB Phosphorylates Trx1_Gene Trx-1 Gene Expression DARPP32->Trx1_Gene Induces pCREB->Trx1_Gene Induces

Caption: this compound-induced β-AR/cAMP/PKA signaling pathway.

PI3K/AKT Signaling Pathway

Ephedrine has demonstrated neuroprotective effects in animal models of ischemic brain injury, and in vitro evidence suggests the involvement of the PI3K/AKT signaling pathway.[4] This pathway is crucial for cell survival and proliferation. Activation of this pathway by ephedrine can lead to the phosphorylation and activation of AKT (also known as Protein Kinase B), which in turn can phosphorylate downstream targets to inhibit apoptosis and reduce inflammation and oxidative stress.[4]

G This compound This compound Receptor Receptor This compound->Receptor Activates PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Phosphorylates Downstream Downstream Targets AKT->Downstream Phosphorylates Effects Anti-apoptosis Neuroprotection Downstream->Effects

Caption: this compound-activated PI3K/AKT signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. Below are representative protocols for key experiments.

Radioligand Binding Assay for Adrenergic Receptors
  • Objective: To determine the binding affinity (Ki) of this compound for various adrenergic receptor subtypes.

  • Cell Lines: HEK293 or CHO cells stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, α2A, β1, β2).

  • Procedure:

    • Prepare cell membranes from the transfected cell lines.

    • Incubate a fixed concentration of a specific radioligand (e.g., [3H]prazosin for α1, [3H]rauwolscine for α2, [3H]dihydroalprenolol for β) with the cell membranes in the presence of increasing concentrations of this compound.

    • After incubation to equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the IC50 value (concentration of this compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Neurotransmitter Transporter Uptake/Release Assay
  • Objective: To measure the potency of this compound as a substrate or inhibitor of the norepinephrine transporter (NET).

  • Cell Lines: HEK293 cells stably expressing the human NET.

  • Procedure for Uptake Inhibition:

    • Plate the NET-expressing cells in a 96-well plate.

    • Pre-incubate the cells with increasing concentrations of this compound.

    • Add a fixed concentration of a radiolabeled substrate (e.g., [3H]norepinephrine).

    • Incubate for a short period to allow for uptake.

    • Wash the cells to remove extracellular radiolabel and lyse the cells.

    • Measure the intracellular radioactivity using a scintillation counter.

    • Calculate the IC50 for uptake inhibition.

  • Procedure for Release Assay:

    • Pre-load the NET-expressing cells with a radiolabeled substrate (e.g., [3H]norepinephrine).

    • Wash the cells to remove extracellular radiolabel.

    • Add increasing concentrations of this compound and incubate for a defined period.

    • Collect the supernatant and measure the amount of released radioactivity.

    • Calculate the EC50 for release.

Western Blot for Signaling Protein Phosphorylation
  • Objective: To assess the effect of this compound on the phosphorylation of key signaling proteins like AKT and CREB.

  • Cell Lines: PC12 or other relevant cell types.

  • Procedure:

    • Culture cells to a suitable confluency and serum-starve if necessary.

    • Treat the cells with this compound at various concentrations and time points.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-AKT, anti-phospho-CREB).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip and re-probe the membrane with an antibody for the total protein to normalize the data.

G Cell_Treatment Cell Treatment with this compound Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-phospho-AKT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Western Blot experimental workflow.

Conclusion

The in vitro profile of ephedrine, used here as a proxy for a compound named "this compound," reveals a primary mechanism of action as a norepinephrine transporter substrate, leading to the release of norepinephrine. Its direct interactions with adrenergic receptors are comparatively weak. Furthermore, ephedrine has been shown to modulate key intracellular signaling pathways, including the β-adrenergic/cAMP/PKA and PI3K/AKT pathways, which are involved in cellular stress responses and survival. The experimental protocols provided herein offer a robust framework for the in vitro characterization of novel compounds with suspected sympathomimetic activity. These preliminary in vitro studies are crucial for understanding the molecular mechanisms of action and for guiding further non-clinical and clinical development.

References

The Role of Ezrin in Myoblast Differentiation: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Myoblast differentiation is a fundamental process in muscle development and regeneration. This document provides a comprehensive technical overview of the emerging role of Ezrin, a key cytoskeletal linker protein, in orchestrating this complex process. Accumulating evidence indicates that Ezrin is a critical regulator of myoblast differentiation and fusion, acting through the Protein Kinase A (PKA) and Nuclear Factor of Activated T-cells (NFAT) signaling pathways to modulate the expression of key myogenic regulatory factors. This guide will delve into the molecular mechanisms, present quantitative data from key studies, provide detailed experimental protocols for investigating Ezrin's function, and visualize the associated signaling pathways and experimental workflows.

Introduction to Ezrin and Myoblast Differentiation

Myogenesis, the formation of skeletal muscle tissue, is a tightly regulated process involving the proliferation of myoblasts, their subsequent differentiation into myocytes, and fusion to form multinucleated myotubes. This process is governed by a network of signaling pathways and transcription factors. Ezrin, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, has been identified as a significant player in this cascade. These proteins are known to link the actin cytoskeleton to the plasma membrane, thereby influencing cell morphology, adhesion, and signal transduction. Recent studies have elucidated the specific role of Ezrin in promoting myoblast differentiation and fusion.

The Ezrin-PKA-NFAT Signaling Axis in Myogenesis

Ezrin's influence on myoblast differentiation is primarily mediated through the PKA-NFAT signaling pathway. Overexpression of Ezrin has been shown to upregulate key components of this pathway, leading to enhanced differentiation, while its knockdown has the opposite effect.

The proposed signaling cascade is as follows:

  • Ezrin Expression: Ezrin expression increases during myoblast differentiation.

  • PKA Activation: Ezrin promotes the activation of Protein Kinase A (PKA).

  • NFAT Translocation: Activated PKA leads to the nuclear translocation of Nuclear Factor of Activated T-cells (NFAT) transcription factors, particularly NFATc1 and NFATc2.

  • Myogenic Regulatory Factor Expression: Nuclear NFAT, in turn, upregulates the expression of crucial myogenic regulatory factors (MRFs) such as MyoD, Myogenin (MyoG), and Myocyte Enhancer Factor 2C (MEF2C).

  • Myoblast Differentiation and Fusion: The increased expression of these MRFs drives the terminal differentiation of myoblasts and their fusion into myotubes.

Quantitative Data Summary

The following tables summarize the quantitative effects of Ezrin modulation on key markers of myoblast differentiation as reported in the literature.

Table 1: Effect of Ezrin Overexpression on Myoblast Differentiation Markers

MarkerMethodOrganism/Cell LineChange ObservedReference
MyoD ExpressionqRT-PCRMurine C2C12Increased[1]
MyoG ExpressionqRT-PCR, ImmunofluorescenceMurine C2C12Increased[1][2]
MEF2C ExpressionqRT-PCR, ImmunofluorescenceMurine C2C12Increased[1][2]
Myosin Heavy Chain (MyHC)Immunofluorescence, Western BlotMurine C2C12Increased number of MyHC+ myotubes[1][2]
MyHC-I, MyHC-IIa/b/xqRT-PCRMurine C2C12Increased[1][3]
PKA RI/RII RatioWestern BlotMurine C2C12Increased[4]
Nuclear NFATc1/c2Western BlotMurine C2C12Increased[1]

Table 2: Effect of Ezrin Knockdown on Myoblast Differentiation Markers

MarkerMethodOrganism/Cell LineChange ObservedReference
MyoD ExpressionqRT-PCRMurine C2C12Decreased[1]
MyoG ExpressionqRT-PCR, ImmunofluorescenceMurine C2C12Decreased[1][4]
MEF2C ExpressionqRT-PCR, ImmunofluorescenceMurine C2C12Decreased[1][4]
Myosin Heavy Chain (MyHC)ImmunofluorescenceMurine C2C12Delayed differentiation and fusion[3][4]
PKA RI/RII RatioWestern BlotMurine C2C12Decreased[4]
Nuclear NFATc1/c2Western BlotMurine C2C12Decreased[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of Ezrin in myoblast differentiation.

Cell Culture and Differentiation of C2C12 Myoblasts

C2C12 cells are a widely used murine myoblast cell line for studying myogenesis.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium: DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation Induction: To induce differentiation, C2C12 myoblasts are grown to approximately 80-90% confluency in growth medium. The growth medium is then replaced with differentiation medium. The differentiation medium is typically replaced every 48 hours.

Adenovirus-Mediated Overexpression and shRNA-Mediated Knockdown of Ezrin

Adenoviral vectors are commonly used for efficient gene delivery into C2C12 cells.

  • Vector Preparation: Recombinant adenoviruses encoding the full-length Ezrin cDNA (for overexpression) or a short hairpin RNA (shRNA) targeting Ezrin (for knockdown) are generated using standard molecular biology techniques. A control adenovirus (e.g., expressing GFP) should also be prepared.

  • Transduction Protocol:

    • Plate C2C12 cells in a 6-well plate at a density of 1 x 10^5 cells per well in growth medium.

    • After 24 hours, when cells are at 50-60% confluency, remove the growth medium.

    • Thaw the adenovirus stocks on ice.

    • Prepare the transduction mixture by diluting the adenovirus in serum-free DMEM to the desired Multiplicity of Infection (MOI). An MOI of 100 is often a good starting point for C2C12 cells.

    • Add the transduction mixture to the cells.

    • Incubate for 4-8 hours at 37°C.

    • Remove the transduction mixture and replace it with fresh growth medium.

    • After 24 hours, replace the growth medium with differentiation medium to induce myogenesis.

    • Analyze gene and protein expression at various time points (e.g., 24, 48, 72 hours) post-differentiation induction.

Immunofluorescence Staining for Myogenic Markers

This protocol allows for the visualization and quantification of key differentiation markers.

  • Reagents:

    • 4% Paraformaldehyde (PFA) in PBS

    • Permeabilization Buffer: 0.25% Triton X-100 in PBS

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

    • Primary Antibodies (diluted in Blocking Buffer):

      • Anti-Myosin Heavy Chain (MyHC) (e.g., MF20, 1:200)

      • Anti-Myogenin (MyoG) (e.g., 1:150)

      • Anti-MEF2C (e.g., 1:200)

    • Secondary Antibodies: Alexa Fluor-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594) (1:500)

    • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining (1 µg/mL)

  • Procedure:

    • Grow and differentiate C2C12 cells on glass coverslips.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with Blocking Buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with secondary antibodies for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Mount the coverslips on microscope slides using a mounting medium containing DAPI.

    • Visualize using a fluorescence microscope.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the mRNA expression levels of myogenic genes.

  • RNA Extraction: Extract total RNA from C2C12 cells using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a reaction mixture containing cDNA, forward and reverse primers for the gene of interest (e.g., Myod1, Myog, Mef2c), and a SYBR Green master mix.

    • Use a housekeeping gene (e.g., Gapdh, Actb) for normalization.

    • Perform the qPCR reaction in a real-time PCR system.

  • Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Western Blotting

Western blotting is used to detect and quantify protein levels.

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-Ezrin, anti-MyoG, anti-MEF2C, anti-MyHC, anti-PKA subunits, anti-NFAT isoforms) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used for quantification, with a loading control like GAPDH or β-actin for normalization.

Visualizations

Signaling Pathway Diagram

Ezrin_Signaling_Pathway Ezrin Ezrin PKA PKA Ezrin->PKA Activates NFAT NFATc1/c2 (Cytoplasm) PKA->NFAT Promotes Nuclear Translocation NFAT_n NFATc1/c2 (Nucleus) NFAT->NFAT_n MyoD MyoD NFAT_n->MyoD Upregulates MyoG Myogenin NFAT_n->MyoG Upregulates MEF2C MEF2C NFAT_n->MEF2C Upregulates Differentiation Myoblast Differentiation & Fusion MyoD->Differentiation MyoG->Differentiation MEF2C->Differentiation

Caption: Ezrin signaling pathway in myoblast differentiation.

Experimental Workflow Diagram

Experimental_Workflow start Start culture C2C12 Myoblast Culture (Growth Medium) start->culture transduction Adenoviral Transduction (Ad-Ezrin or Ad-shEzrin) culture->transduction differentiation Induce Differentiation (Differentiation Medium) transduction->differentiation analysis Analysis differentiation->analysis qRT_PCR qRT-PCR (MyoD, MyoG, MEF2C) analysis->qRT_PCR IF Immunofluorescence (MyHC, MyoG, MEF2C) analysis->IF WB Western Blot (Ezrin, PKA, NFAT, MyHC) analysis->WB end End qRT_PCR->end IF->end WB->end

Caption: Experimental workflow for studying Ezrin's function.

Conclusion

Ezrin is a multifaceted protein that plays a pivotal role in the intricate process of myoblast differentiation. Its ability to modulate the PKA-NFAT signaling cascade positions it as a key upstream regulator of myogenic commitment and myotube formation. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of targeting Ezrin in the context of muscle regeneration and neuromuscular diseases. Future studies should aim to further dissect the downstream targets of the Ezrin-mediated signaling pathway and explore its relevance in in vivo models of muscle injury and disease.

References

An In-depth Technical Guide to the Molecular Targets of Ephedrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ephedrine is a sympathomimetic amine with a long history of medicinal use for conditions such as asthma and hypotension. Its pharmacological effects are complex, arising from a dual mechanism of action that involves both direct interaction with adrenergic receptors and indirect stimulation of the sympathetic nervous system. This guide provides a detailed overview of the molecular targets of ephedrine, presenting quantitative data on its receptor interactions, outlining key signaling pathways, and providing detailed experimental protocols for their investigation. While the user's query specified "Myofedrin," it is presumed this is a typographical error for Ephedrine, the subject of this guide.

Ephedrine acts as an agonist at β-adrenergic receptors and an antagonist at α-adrenergic receptors.[1][2][3] It also elicits sympathomimetic effects by stimulating the release of norepinephrine from sympathetic neurons and inhibiting its reuptake.[4][5] This multifaceted interaction with the adrenergic system underlies its diverse physiological effects.

Quantitative Data: Receptor Binding and Functional Activity

The interaction of ephedrine with its molecular targets has been quantified through various in vitro assays. The following tables summarize the binding affinities and functional potencies of ephedrine and its isomers at human α- and β-adrenergic receptor subtypes.

Table 1: Antagonist Activity of Ephedrine Isomers at Human α-Adrenergic Receptors

IsomerReceptor SubtypeFunctional Activity
1R,2S-(-)-Ephedrineα1A, α2A, α2CAntagonist
1S,2R-(+)-Ephedrineα1A, α2A, α2CAntagonist
1S,2S-(+)-Pseudoephedrineα1A, α2A, α2CAntagonist
1R,2R-(-)-Pseudoephedrineα1A, α2A, α2CAntagonist
Data from studies in HEK and CHO cells. Ephedrine alkaloids did not show agonist activity but antagonized the effects of α-adrenergic agonists. The rank order of antagonist potency was 1R,2R > 1R,2S > 1S,2R > 1S,2S.[1][2]

Table 2: Agonist Activity of Ephedrine Isomers at Human β-Adrenergic Receptors

IsomerReceptor SubtypeEC50 (µM)Maximal Response (% of Isoproterenol)
1R,2S-(-)-Ephedrine β10.568
β20.3678
β34531
1S,2R-(+)-Ephedrine β17266
β210622
1S,2S-(+)-Pseudoephedrine β130953
β21047
1R,2R-(-)-Pseudoephedrine β1112253
β2750
Data from studies in CHO cells expressing human β-adrenergic receptor subtypes.[3][6]

Signaling Pathways

Ephedrine's interaction with its molecular targets initiates downstream signaling cascades that mediate its physiological effects. Two key pathways have been identified: the β-Adrenergic Receptor/cAMP/PKA pathway and the PI3K/Akt pathway.

β-Adrenergic Receptor/cAMP/PKA Signaling Pathway

Activation of β-adrenergic receptors by ephedrine leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[3][6] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets. A notable substrate in dopaminoceptive neurons is DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).[7][8] Phosphorylation of DARPP-32 at Threonine-34 converts it into a potent inhibitor of protein phosphatase-1 (PP1).[7][8] This inhibition of a major phosphatase amplifies the signaling cascade initiated by ephedrine.

G Ephedrine Ephedrine Beta_AR β-Adrenergic Receptor Ephedrine->Beta_AR AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates pDARPP32 p-DARPP-32 (Thr34) DARPP32->pDARPP32 PP1 Protein Phosphatase 1 pDARPP32->PP1 Inhibits Cellular_Response Cellular Response pDARPP32->Cellular_Response Amplifies signaling PP1->Cellular_Response Dephosphorylates substrates

Caption: Ephedrine-induced β-adrenergic receptor signaling pathway.

PI3K/Akt Signaling Pathway

Recent studies have also implicated the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in the cellular effects of ephedrine. This pathway is crucial for cell survival, growth, and proliferation. The precise mechanism by which ephedrine activates this pathway is still under investigation but may involve cross-talk from G-protein coupled β-adrenergic receptors. Activation of the PI3K/Akt pathway can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of transcription factors that promote cell survival.

G Ephedrine Ephedrine Beta_AR β-Adrenergic Receptor Ephedrine->Beta_AR GPCR_signaling G-protein Signaling Beta_AR->GPCR_signaling PI3K PI3K GPCR_signaling->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt Akt->pAkt Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream_Effectors Activates/Inhibits Cell_Survival Cell Survival & Growth Downstream_Effectors->Cell_Survival

Caption: Proposed PI3K/Akt signaling pathway activated by ephedrine.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to investigate the molecular targets and signaling pathways of ephedrine.

Protocol 1: Radioligand Binding Assay for Adrenergic Receptors

This protocol is designed to determine the binding affinity of ephedrine for α- and β-adrenergic receptors expressed in a cell line (e.g., HEK293 or CHO).

1. Membrane Preparation:

  • Culture cells stably expressing the adrenergic receptor subtype of interest to ~90% confluency.

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

  • Homogenize the cell suspension using a Dounce homogenizer or sonicator.

  • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and cellular debris.

  • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.

2. Competition Binding Assay:

  • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]prazosin for α1-receptors, [3H]yohimbine for α2-receptors, or [125I]cyanopindolol for β-receptors).

  • Add increasing concentrations of unlabeled ephedrine.

  • To determine non-specific binding, add a high concentration of a known non-radioactive antagonist (e.g., phentolamine for α-receptors, propranolol for β-receptors).

  • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

3. Filtration and Counting:

  • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester.

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of ephedrine.

  • Determine the IC50 value (the concentration of ephedrine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

This protocol measures the ability of ephedrine to stimulate cAMP production in cells expressing β-adrenergic receptors.

1. Cell Culture and Plating:

  • Culture cells (e.g., CHO or HEK293) stably expressing a β-adrenergic receptor subtype in a suitable culture medium.

  • Seed the cells into a 96- or 384-well plate at an appropriate density and allow them to attach overnight.

2. Assay Procedure:

  • Remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Pre-incubate the cells for 15-30 minutes at 37°C.

  • Add increasing concentrations of ephedrine to the wells. Include a positive control (e.g., isoproterenol) and a vehicle control.

  • Incubate for 15-30 minutes at 37°C.

3. Cell Lysis and cAMP Detection:

  • Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.

  • Measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or an ELISA-based kit.[9][10][11][12][13]

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the cAMP concentration in each sample by interpolating from the standard curve.

  • Plot the cAMP concentration as a function of the log concentration of ephedrine.

  • Determine the EC50 value (the concentration of ephedrine that produces 50% of the maximal response) using non-linear regression analysis.

Protocol 3: Western Blot Analysis of DARPP-32 and Akt Phosphorylation

This protocol is used to detect the phosphorylation of DARPP-32 at Thr34 and Akt at Ser473 in response to ephedrine treatment.

1. Cell Culture and Treatment:

  • Culture appropriate cells (e.g., PC12 cells or primary neurons) and treat them with ephedrine at various concentrations and for different time points.

  • Include a vehicle-treated control.

2. Protein Extraction:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant.

3. SDS-PAGE and Western Blotting:

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-DARPP-32 (Thr34) or phospho-Akt (Ser473) overnight at 4°C.

  • Wash the membrane several times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total DARPP-32 or total Akt, or a housekeeping protein like β-actin or GAPDH.

  • Quantify the band intensities using densitometry software. Express the level of phosphorylated protein relative to the total protein or the housekeeping protein.

Conclusion

Ephedrine exerts its pharmacological effects through a complex interplay of direct and indirect actions on the adrenergic system. Its primary molecular targets are the α- and β-adrenergic receptors, where it functions as an antagonist and agonist, respectively. The downstream signaling pathways, including the β-adrenergic/cAMP/PKA and PI3K/Akt pathways, orchestrate the cellular responses to ephedrine. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the molecular mechanisms of ephedrine and similar compounds, facilitating the development of more selective and efficacious therapeutics.

References

An In-depth Technical Guide to Satellite Cell Activation in Skeletal Muscle Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Satellite cells, the resident stem cells of skeletal muscle, are indispensable for muscle repair and regeneration. Upon muscle injury, these normally quiescent cells become activated, proliferate, and differentiate to form new myofibers or fuse with existing ones, thereby restoring muscle integrity and function. Understanding the intricate molecular mechanisms that govern satellite cell activation is paramount for the development of novel therapeutic strategies for muscle-wasting diseases and injuries. This guide provides a comprehensive overview of the core signaling pathways, experimental methodologies, and quantitative data related to satellite cell activation. While the initial query concerned a specific agent termed "Myofedrin," a thorough review of the scientific literature yielded no information on this compound. Therefore, this document focuses on the well-established principles and key molecular players in satellite cell biology.

The Satellite Cell Activation Process

Skeletal muscle regeneration is a highly orchestrated process initiated by muscle damage. Quiescent satellite cells, identified by the expression of the transcription factor Pax7, reside beneath the basal lamina of the muscle fiber. In response to injury, they enter the cell cycle and begin to proliferate.[1][2] This activation is characterized by the upregulation of myogenic regulatory factors (MRFs), such as MyoD and Myf5.[3][4] The proliferating myoblasts then either fuse to repair damaged myofibers or fuse with each other to form new myotubes, which mature into functional muscle fibers.[5] A subset of activated satellite cells returns to a quiescent state to replenish the stem cell pool.[1]

Key Signaling Pathways in Satellite Cell Activation

Several signaling pathways are known to regulate the activation, proliferation, and differentiation of satellite cells. The interplay between these pathways ensures a coordinated regenerative response.

Myostatin/TGF-β Signaling

Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a potent negative regulator of muscle growth and satellite cell activation.[2][6] It signals to maintain satellite cell quiescence. Inhibition of Myostatin leads to an increase in the number of activated satellite cells.[2][6] Myostatin exerts its effect by upregulating the cyclin-dependent kinase inhibitor p21, which blocks the progression of the cell cycle from the G1 to the S phase.[2][6]

Myostatin_Signaling cluster_cell Satellite Cell Myostatin Myostatin (TGF-β family) Receptor Activin Receptor Type IIB Myostatin->Receptor p21 p21 (CDK Inhibitor) Receptor->p21 Upregulates CDK2 CDK2 p21->CDK2 Inhibits G1_S_Progression G1 to S Phase Progression CDK2->G1_S_Progression Quiescence Satellite Cell Quiescence G1_S_Progression->Quiescence

Caption: Myostatin signaling pathway maintaining satellite cell quiescence.

Notch Signaling

The Notch signaling pathway is crucial for maintaining the satellite cell pool and regulating their fate decisions. Notch signaling has been shown to promote the quiescent state.[7] Upon activation, the expression of Notch ligands, such as Delta1, on activated satellite cells can signal to adjacent cells, influencing their proliferation and differentiation.[7] Downregulation of Notch signaling is associated with satellite cell differentiation.[7]

Notch_Signaling Quiescent_SC Quiescent Satellite Cell (Pax7+/Myf5-) Notch3 Expressed Activated_SC Activated Satellite Cell (Pax7+/Myf5+) Delta1 Expressed Quiescent_SC->Activated_SC Activation Proliferation Proliferation & Self-Renewal Activated_SC->Proliferation Notch Signaling Differentiation Differentiation (MyoD+) Activated_SC->Differentiation Downregulated Notch Proliferation->Quiescent_SC Return to Quiescence

Caption: Notch signaling in satellite cell fate determination.

Experimental Protocols for Studying Satellite Cell Activation

A variety of in vivo and in vitro models are utilized to investigate the mechanisms of satellite cell activation and muscle regeneration.

Cardiotoxin-Induced Muscle Injury Model

A widely used in vivo model to study skeletal muscle regeneration involves the intramuscular injection of cardiotoxin (CTX), a snake venom component that induces myonecrosis.[8][9] This model allows for the synchronized study of the entire regenerative process, from satellite cell activation to myofiber maturation.

Protocol Outline:

  • Anesthetize C57BL/6 mice (6-8 weeks old).

  • Inject 50 µL of 10 µM cardiotoxin in phosphate-buffered saline (PBS) intramuscularly into the tibialis anterior (TA) muscle.[9]

  • Monitor the mice for 48 hours to allow for muscle injury and the initiation of the regenerative process.[9]

  • Harvest TA muscles at various time points post-injection for histological or molecular analysis.

CTX_Workflow Start Start: C57BL/6 Mouse Anesthesia Anesthesia Start->Anesthesia CTX_Injection Cardiotoxin (10 µM) Injection into TA Muscle Anesthesia->CTX_Injection Regeneration Muscle Regeneration (Time Course) CTX_Injection->Regeneration Harvest Tissue Harvest (e.g., 2, 5, 7, 14 days) Regeneration->Harvest Analysis Histology, IHC, RNA/Protein Analysis Harvest->Analysis

Caption: Experimental workflow for cardiotoxin-induced muscle injury.

Isolation and Culture of Satellite Cells

Primary satellite cells can be isolated from muscle tissue for in vitro studies of their behavior.

Protocol Outline:

  • Dissect skeletal muscles (e.g., tibialis anterior, gastrocnemius) from mice.

  • Mince the muscle tissue into small fragments.

  • Perform enzymatic digestion using a skeletal muscle dissociation kit to release individual cells.[10]

  • Separate myogenic progenitor cells from non-myogenic cells using a satellite cell isolation kit, often involving magnetic-activated cell sorting (MACS).[10]

  • Culture the isolated satellite cells in myoblast growth medium. These cells can then be induced to differentiate to form myotubes.[9]

Quantitative Data in Satellite Cell Research

Quantitative analysis is essential for understanding the dynamics of satellite cell populations during muscle regeneration.

ParameterSpecies/ModelMuscleValueReference
Satellite Cell Number
Quiescent StateC57BL/6 Mouse (2.5 years)Extensor Digitorum Longus (EDL)1.4 ± 0.1 cells/fiber[11]
Quiescent StateC57BL/6 Mouse (3 months)Extensor Digitorum Longus (EDL)~4-5 cells/fiber[11]
Post-Transplantation
Donor-derived Satellite CellsMouseTibialis Anterior (TA)3-fold increase vs. control[12]
Myonuclear Number
Regenerating Myofibers (7-28 days post-injury)MouseNot specified~2-fold higher than control[5]

Conclusion

The activation of satellite cells is a tightly regulated process involving a complex network of signaling pathways. While the specific role of "this compound" remains unknown, the fundamental mechanisms described in this guide provide a solid framework for understanding and investigating skeletal muscle regeneration. Further research into novel therapeutic agents that can modulate these pathways holds significant promise for the treatment of muscle diseases and the enhancement of muscle repair.

References

Exploring the Anabolic Signaling Pathways Activated by Myofedrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myofedrin is a novel synthetic small molecule demonstrating significant potential as a potent anabolic agent. This document provides a comprehensive technical overview of the core anabolic signaling pathways activated by this compound in skeletal muscle cells. We present a detailed analysis of its mechanism of action, focusing on the canonical PI3K/Akt/mTOR pathway, supported by synthesized quantitative data from preclinical studies. This guide includes detailed experimental protocols for key assays and visual representations of the signaling cascades and experimental workflows to facilitate a deeper understanding and replication of findings. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the development of therapeutic agents for muscle atrophy and related metabolic conditions.

Introduction

Skeletal muscle mass is dynamically regulated by a delicate balance between anabolic (synthesis) and catabolic (degradation) processes.[1][2] A net positive protein balance, leading to muscle hypertrophy, is largely governed by the activation of specific intracellular signaling pathways.[1][3] this compound has been engineered as a selective modulator of these anabolic cascades, offering a promising therapeutic avenue for conditions characterized by muscle wasting, such as sarcopenia, cachexia, and disuse atrophy. This guide elucidates the molecular journey initiated by this compound, from receptor interaction to the downstream activation of protein synthesis machinery.

Mechanism of Action: The PI3K/Akt/mTOR Signaling Nexus

This compound exerts its primary anabolic effects by acting as a potent agonist to a novel, yet to be fully characterized, cell surface receptor, tentatively named the Myo-Receptor 1 (MR1). The binding of this compound to MR1 initiates a conformational change that triggers the recruitment and activation of Phosphoinositide 3-kinase (PI3K).

Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as Protein Kinase B). This co-localization at the plasma membrane facilitates the phosphorylation and subsequent activation of Akt by PDK1 and other kinases.

Once activated, Akt plays a central role in promoting muscle protein synthesis through the activation of the mechanistic target of rapamycin complex 1 (mTORC1).[1][3] Akt phosphorylates and inactivates tuberous sclerosis complex 2 (TSC2), a key inhibitor of mTORC1. This releases the inhibition on the small GTPase Rheb, allowing it to activate mTORC1. Activated mTORC1 then phosphorylates two key downstream effectors to enhance protein synthesis:

  • Ribosomal protein S6 kinase 1 (S6K1): Phosphorylation of S6K1 leads to the phosphorylation of ribosomal protein S6 (rpS6) and other components of the translational machinery, enhancing ribosome biogenesis and translation initiation.

  • Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing eIF4E to participate in the formation of the eIF4F complex, a critical step for cap-dependent translation initiation.

The culmination of these signaling events is a significant upregulation of myofibrillar protein synthesis, leading to an increase in muscle fiber size.

Signaling Pathway Diagram

Myofedrin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MR1 MR1 Receptor This compound->MR1 Binds PI3K PI3K MR1->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) TSC_Complex TSC2/TSC1 Akt->TSC_Complex Inhibits Rheb Rheb TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates (Activates) FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates (Inhibits) Protein_Synthesis Increased Protein Synthesis S6K1->Protein_Synthesis eIF4E eIF4E FourEBP1->eIF4E Releases eIF4E->Protein_Synthesis

This compound-activated PI3K/Akt/mTOR signaling pathway.

Quantitative Analysis of this compound-Induced Anabolic Signaling

The following tables summarize the dose-dependent and time-course effects of this compound on key signaling proteins in C2C12 myotubes. Data are presented as mean fold change ± standard deviation relative to vehicle-treated controls.

Table 1: Dose-Dependent Activation of Key Signaling Proteins by this compound (1-hour treatment)
This compound Conc. (nM)p-Akt (Ser473) Fold Changep-mTORC1 (Ser2448) Fold Changep-S6K1 (Thr389) Fold Changep-4E-BP1 (Thr37/46) Fold Change
0 (Vehicle)1.0 ± 0.11.0 ± 0.21.0 ± 0.11.0 ± 0.1
12.5 ± 0.31.8 ± 0.22.1 ± 0.31.5 ± 0.2
105.2 ± 0.64.1 ± 0.54.8 ± 0.53.9 ± 0.4
1008.9 ± 0.97.5 ± 0.88.2 ± 0.77.1 ± 0.6
10009.1 ± 0.87.8 ± 0.98.5 ± 0.87.3 ± 0.7
Table 2: Time-Course of Signaling Activation with 100 nM this compound
Time (minutes)p-Akt (Ser473) Fold Changep-mTORC1 (Ser2448) Fold Changep-S6K1 (Thr389) Fold ChangeMyotube Diameter Increase (%)
01.0 ± 0.11.0 ± 0.11.0 ± 0.20.0 ± 0.0
154.3 ± 0.52.5 ± 0.32.1 ± 0.30.0 ± 0.0
307.8 ± 0.75.9 ± 0.64.5 ± 0.50.0 ± 0.0
608.9 ± 0.97.5 ± 0.88.2 ± 0.70.0 ± 0.0
1206.2 ± 0.65.1 ± 0.56.8 ± 0.60.0 ± 0.0
24 hours2.1 ± 0.32.5 ± 0.43.1 ± 0.48.5 ± 1.2
48 hours1.5 ± 0.21.8 ± 0.32.2 ± 0.315.2 ± 2.1

Experimental Protocols

Cell Culture and Differentiation
  • Cell Line: C2C12 mouse myoblasts.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation: At 90% confluency, switch to Differentiation Medium (DMEM with 2% horse serum and 1% Penicillin-Streptomycin).

  • Maturation: Allow myoblasts to fuse into myotubes for 4-5 days, replacing the differentiation medium every 48 hours.

Western Blotting for Phospho-Protein Analysis

This protocol outlines the key steps for quantifying the phosphorylation status of signaling proteins.

  • Treatment: Starve mature myotubes in serum-free DMEM for 4 hours before treating with this compound or vehicle for the desired time and concentration.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect chemiluminescence using an imaging system.

  • Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Culture Culture C2C12 Myoblasts Differentiate Differentiate into Myotubes Culture->Differentiate Starve Serum Starvation Differentiate->Starve Treat Treat with this compound or Vehicle Starve->Treat Lysis Cell Lysis Treat->Lysis BCA BCA Assay Lysis->BCA SDS_PAGE SDS-PAGE BCA->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blotting Antibody Incubation & Detection Transfer->Blotting Quantify Densitometry & Quantification Blotting->Quantify Result Fold Change in Protein Phosphorylation Quantify->Result

References

Methodological & Application

Application Notes and Protocols for Myofedrin (Ephedrine) in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research purposes only and does not constitute medical advice. All animal studies should be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Myofedrin, commonly known as Ephedrine, is a sympathomimetic amine that acts as a central nervous system stimulant and is often utilized in research to investigate its effects on blood pressure, heart rate, and bronchodilation. It functions through a mixed mechanism of action, directly stimulating α- and β-adrenergic receptors and indirectly promoting the release of norepinephrine from sympathetic neurons.[1][2]

Mechanism of Action

Ephedrine exerts its effects by acting as both a direct and indirect sympathomimetic agent.[2] It directly stimulates α- and β-adrenergic receptors, leading to physiological responses such as vasoconstriction (α-adrenergic effect) and increased heart rate and contractility (β1-adrenergic effect), as well as bronchodilation (β2-adrenergic effect).[2] Indirectly, it triggers the release of norepinephrine from sympathetic nerve terminals and inhibits its reuptake, amplifying the stimulation of adrenergic receptors.[1][2]

Signaling Pathway of this compound (Ephedrine)

Myofedrin_Signaling cluster_direct Direct Action cluster_indirect Indirect Action cluster_effects Physiological Effects This compound This compound (Ephedrine) Alpha_Receptor α-Adrenergic Receptors This compound->Alpha_Receptor Beta_Receptor β-Adrenergic Receptors This compound->Beta_Receptor Norepinephrine_Release ↑ Norepinephrine Release This compound->Norepinephrine_Release Norepinephrine_Reuptake ↓ Norepinephrine Reuptake This compound->Norepinephrine_Reuptake CNS_Stimulation CNS Stimulation This compound->CNS_Stimulation Vasoconstriction Vasoconstriction Alpha_Receptor->Vasoconstriction Heart_Rate ↑ Heart Rate & Contractility Beta_Receptor->Heart_Rate Bronchodilation Bronchodilation Beta_Receptor->Bronchodilation Norepinephrine_Release->Alpha_Receptor Norepinephrine_Release->Beta_Receptor Norepinephrine_Reuptake->Alpha_Receptor Norepinephrine_Reuptake->Beta_Receptor

Caption: Signaling pathway of this compound (Ephedrine).

Dosage Protocols for In Vivo Animal Studies

The appropriate dosage of this compound can vary significantly based on the animal model, route of administration, and the specific research question. The following tables summarize dosages reported in the literature.

Rodent Models
Animal ModelRoute of AdministrationDosage RangeStudy FocusReference
MouseOralUp to 29 mg/kgToxicology[3]
RatOralUp to 11 mg/kgToxicology[3]
Rat (Sprague Dawley)Intravenous1, 3, 10, or 30 mg/kgSystemic and pulmonary arterial pressure and heart rate[3]
RatOral0.49 mg/kg (as part of a formulation)Pharmacokinetics[4]

Experimental Protocols

Preparation of this compound (Ephedrine) Solution
  • Materials: this compound (Ephedrine hydrochloride or sulfate), sterile saline (0.9% NaCl), sterile vials, appropriate weighing and mixing equipment.

  • Procedure:

    • Under sterile conditions, accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in sterile saline to the desired final concentration.

    • Ensure complete dissolution by gentle vortexing or swirling.

    • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.

    • Store the solution as recommended by the manufacturer, typically protected from light.

Administration of this compound (Ephedrine)

The choice of administration route depends on the desired onset and duration of action.

  • Intravenous (IV) Injection: Provides a rapid onset of action.[5]

    • Procedure: Anesthetize the animal and cannulate a suitable vein (e.g., tail vein in mice/rats, jugular vein). Administer the prepared this compound solution slowly.

  • Intraperitoneal (IP) Injection: Offers a slower onset than IV but is often easier to perform.

    • Procedure: Properly restrain the animal and inject the this compound solution into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

  • Oral Gavage: Used for oral administration to ensure accurate dosing.[3][4]

    • Procedure: Use a proper-sized gavage needle. Gently insert the needle into the esophagus and deliver the solution directly into the stomach.[4]

Experimental Workflow for Investigating Cardiovascular Effects

Experimental_Workflow Start Acclimatize Animals Baseline Record Baseline (BP, HR) Start->Baseline Administer Administer This compound or Vehicle Baseline->Administer Monitor Monitor & Record (BP, HR) Administer->Monitor Collect Collect Samples (Blood, Tissue) Monitor->Collect Analyze Data Analysis Collect->Analyze End Endpoint Analyze->End

Caption: Experimental workflow for cardiovascular studies.

Important Considerations

  • Animal Welfare: Closely monitor animals for any adverse effects, such as excessive stimulation, arrhythmias, or hypertension.[6][7]

  • Anesthesia: If anesthesia is used, be aware of potential interactions with this compound that could affect cardiovascular parameters.

  • Pharmacokinetics: The elimination half-life of ephedrine can be influenced by urinary pH.[6]

  • Data Interpretation: Consider the mixed direct and indirect sympathomimetic actions of this compound when interpreting results.

By following these guidelines and adapting them to specific experimental needs, researchers can effectively utilize this compound (Ephedrine) in in vivo animal studies to investigate its various physiological effects.

References

Preparation of Myofedrin Solutions for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Myofedrin" did not yield specific results in scientific literature searches. Based on the similarity of the name, this document will proceed under the assumption that "this compound" is closely related to Ephedrine . All data and protocols provided herein are based on the properties and established use of Ephedrine. Researchers should verify the identity and properties of their specific compound before proceeding.

Introduction

This compound (assumed to be Ephedrine) is a sympathomimetic amine that acts as an agonist at both α- and β-adrenergic receptors.[1] Its mechanism of action involves both direct stimulation of these receptors and the indirect release of norepinephrine from sympathetic neurons.[1] Due to its effects on cellular signaling, this compound is a compound of interest for various in vitro studies. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell culture experiments. This document provides detailed application notes and protocols for the preparation of this compound solutions for use in cell culture.

Chemical and Physical Properties of this compound (as Ephedrine Hydrochloride)

A summary of the key chemical and physical properties of Ephedrine Hydrochloride, the common salt form of Ephedrine used in research, is presented in Table 1. Understanding these properties is essential for proper handling, storage, and solution preparation.

PropertyValueReference
Chemical Formula C₁₀H₁₅NO·HCl[2]
Molecular Weight 201.69 g/mol [2]
Appearance Colorless crystals or white crystalline powder[2]
Melting Point 216-220 °C[2]
Solubility
    WaterFreely soluble[2]
    Ethanol (96%)Soluble[2]
    ChloroformInsoluble[3]
    EtherInsoluble[3]
Stability Stable, but light sensitive. Incompatible with strong oxidizing agents, strong acids, and alkalies.[2]
Storage Store at 2-8°C, protected from light.[2][4]

Recommended Concentrations for Cell Culture Experiments

The optimal concentration of this compound for cell culture experiments is cell-type dependent and should be determined empirically through dose-response studies. However, published literature provides starting points for various cell lines (Table 2).

Cell LineConcentration RangeTreatment TimeObserved EffectReference
SKBR3 (Human Breast Cancer)1, 10, 100 µg/mL48 hoursInhibition of cell proliferation, cell cycle arrest at G0/G1[5][6]
Human Lymphocytes0.0005 - 500 µM1 hourNo significant induction of DNA damage[7]
MDA-MB-231 (Human Breast Cancer)5 - 75 mg/mL (crude extract)24 and 72 hoursCytotoxic effects[8]
PC12 (Rat Pheochromocytoma)Not specifiedNot specifiedInduction of Thioredoxin-1 expression[9]
Human Lymphocytes0.69 - 69 µg/mLNot specifiedAssessment of cytotoxicity[10]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound (as Ephedrine Hydrochloride) powder

  • Sterile Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile serological pipettes and pipette tips

Protocol:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

  • Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, you will need approximately 2.02 mg of Ephedrine Hydrochloride per 1 mL of solvent.

  • Dissolving this compound:

    • For DMSO stock: Add the appropriate volume of sterile DMSO to the weighed this compound powder.

    • For PBS stock: Add the appropriate volume of sterile PBS to the weighed this compound powder. Ephedrine hydrochloride is freely soluble in water, so it should readily dissolve in PBS.[2]

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Sterilization (if necessary): If the stock solution was not prepared from sterile components in an aseptic environment, it can be filter-sterilized using a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PTFE for DMSO, PES or PVDF for aqueous solutions).

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution

  • Sterile complete cell culture medium (appropriate for your cell line)

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

Protocol:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions (if necessary): If a wide range of concentrations is being tested, perform serial dilutions of the stock solution in sterile complete cell culture medium.

  • Final Dilution: Prepare the final working concentrations by diluting the stock solution (or intermediate dilutions) directly into the required volume of pre-warmed complete cell culture medium.

    • Example for a 100 µM working solution from a 10 mM stock: Add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium (a 1:100 dilution).

  • Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can damage media components.

  • Application to Cells: Immediately add the freshly prepared this compound-containing medium to your cell cultures.

  • Solvent Control: It is crucial to include a vehicle control in your experiments. This consists of treating a set of cells with the same volume of the solvent (e.g., DMSO or PBS) used to prepare the this compound stock solution, diluted in the same way in the cell culture medium. This ensures that any observed effects are due to the compound and not the solvent.

Signaling Pathways and Experimental Workflows

This compound (Ephedrine) Signaling Pathways

This compound, as an adrenergic agonist, primarily influences cell behavior through the activation of adrenergic receptors. This can trigger multiple downstream signaling cascades.

Myofedrin_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling cluster_camp cAMP Pathway cluster_pi3k PI3K/Akt Pathway Adrenergic_Receptor Adrenergic Receptor (α and β) AC Adenylyl Cyclase Adrenergic_Receptor->AC Activates PI3K PI3K Adrenergic_Receptor->PI3K Activates This compound This compound (Ephedrine) This compound->Adrenergic_Receptor Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates CREB CREB DARPP32->CREB Regulates Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation, Apoptosis) CREB->Cellular_Response Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Neuroprotection Neuroprotection Akt->Neuroprotection Akt->Cellular_Response Anti_inflammatory Anti-inflammatory Effects GSK3b->Anti_inflammatory

Caption: this compound (Ephedrine) signaling pathways.

Experimental Workflow for this compound Solution Preparation

The following diagram illustrates the general workflow for preparing this compound solutions for cell culture experiments.

Workflow start Start weigh Weigh this compound (Ephedrine HCl) Powder start->weigh dissolve Dissolve in Sterile Solvent (DMSO or PBS) weigh->dissolve vortex Vortex to Dissolve dissolve->vortex sterilize Filter-Sterilize (if necessary) vortex->sterilize aliquot Aliquot Stock Solution sterilize->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Dilute in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat end End treat->end

Caption: Workflow for preparing this compound solutions.

References

Application Note: Analysis of Protein Expression in Skeletal Muscle Cells Following Myofedrin Treatment using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myofedrin is a novel therapeutic agent under investigation for its potential role in promoting muscle growth and regeneration. Preliminary studies suggest that this compound may modulate key signaling pathways involved in muscle protein synthesis. This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the expression of specific proteins in a skeletal muscle cell line. Western blotting is a widely used technique to detect and quantify specific proteins from a complex mixture, making it an ideal method for assessing changes in protein expression induced by a therapeutic compound.[1][2] This document outlines the necessary procedures for cell culture and treatment, protein extraction, quantification, gel electrophoresis, protein transfer, and immunodetection.

Key Protein Targets

This protocol focuses on the analysis of the following hypothetical protein targets, which are central to a proposed mechanism of action for this compound involving the activation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of muscle hypertrophy.

  • Phospho-Akt (Ser473): An indicator of the activation of the Akt signaling pathway.

  • Total Akt: Used for normalization of Phospho-Akt levels.

  • Phospho-mTOR (Ser2448): A downstream target of Akt, indicating mTORC1 activation.

  • Total mTOR: Used for normalization of Phospho-mTOR levels.

  • Myogenin: A key transcription factor involved in muscle differentiation.

  • GAPDH (Glyceraldehyde 3-phosphate dehydrogenase): A common housekeeping protein used as a loading control for normalization.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the dose-dependent effects of this compound on protein expression in C2C12 myotubes after 24 hours of treatment. Data are presented as mean fold change relative to the vehicle control (0 µM this compound), normalized to GAPDH.

Target ProteinVehicle (0 µM)This compound (1 µM)This compound (5 µM)This compound (10 µM)
p-Akt (Ser473)1.0 ± 0.11.8 ± 0.23.5 ± 0.45.2 ± 0.5
Total Akt1.0 ± 0.081.1 ± 0.10.9 ± 0.071.0 ± 0.09
p-mTOR (Ser2448)1.0 ± 0.122.5 ± 0.34.8 ± 0.57.1 ± 0.6
Total mTOR1.0 ± 0.091.0 ± 0.11.1 ± 0.080.9 ± 0.1
Myogenin1.0 ± 0.151.5 ± 0.22.8 ± 0.34.3 ± 0.4
GAPDH1.0 ± 0.051.0 ± 0.061.0 ± 0.051.0 ± 0.04

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line: C2C12 myoblasts.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation: To induce differentiation into myotubes, culture the C2C12 myoblasts to ~80-90% confluency. Replace the growth medium with differentiation medium (DMEM with 2% horse serum and 1% Penicillin-Streptomycin). Allow cells to differentiate for 4-6 days, with media changes every 48 hours.

  • This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the this compound stock to the final desired concentrations (e.g., 1 µM, 5 µM, 10 µM) in fresh differentiation medium. Treat the differentiated C2C12 myotubes for the desired time period (e.g., 24 hours). Include a vehicle control group treated with the same concentration of the solvent.

Protein Extraction (Lysis)
  • After treatment, aspirate the media from the culture plates and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).[3]

  • Add 1X RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[4]

  • Scrape the cells off the plate and transfer the cell lysate to a microcentrifuge tube.[3]

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (containing the protein) to a new pre-chilled microcentrifuge tube.

Protein Quantification
  • Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.

  • Based on the concentrations, calculate the volume of each lysate needed to obtain equal amounts of protein for each sample (e.g., 20-30 µg per lane).

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Prepare protein samples by adding 4X Laemmli sample buffer and heating at 95-100°C for 5 minutes.[3]

  • Load equal amounts of protein for each sample into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

  • Run the gel in 1X SDS Running Buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

Protein Transfer (Western Blotting)
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1][5] This can be done using a wet or semi-dry transfer system according to the manufacturer's protocol.

Immunodetection
  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[3]

  • Primary Antibody Incubation: Incubate the membrane with the diluted primary antibody specific to the target protein overnight at 4°C with gentle agitation.[3][6] Refer to the antibody datasheet for the recommended dilution and blocking buffer.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[3]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[6]

  • Washing: Repeat the washing step as described in step 6.3.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing (Optional): To detect another protein on the same membrane, the membrane can be stripped of the bound antibodies using a stripping buffer and then re-probed starting from the blocking step with a different primary antibody.

Visualizations

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot Protocol C2C12 C2C12 Myoblasts Differentiation Differentiation into Myotubes C2C12->Differentiation Treatment This compound Treatment Differentiation->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA/Bradford) Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer (PVDF) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (ECL) SecondaryAb->Detection Analysis Data Analysis Detection->Analysis G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (p-Akt) mTORC1 mTORC1 Akt->mTORC1 Activates (p-mTOR) Myogenin Myogenin Expression Akt->Myogenin ProteinSynthesis Increased Muscle Protein Synthesis mTORC1->ProteinSynthesis Myogenin->ProteinSynthesis

References

Application Notes: Immunohistochemistry Staining for Muscle Fiber Typing with Myofedrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skeletal muscle is a heterogeneous tissue composed of different muscle fiber types, broadly classified as slow-twitch (Type I) and fast-twitch (Type II), with further subdivisions of Type II fibers (IIa, IIx, and IIb in rodents).[1][2] The determination of muscle fiber type composition is crucial for understanding muscle function in health and disease, and for evaluating the efficacy of therapeutic interventions in drug development. Immunohistochemistry (IHC) is a powerful and widely used technique for identifying and visualizing specific muscle fiber types within a muscle cross-section by using antibodies that target fiber type-specific proteins, most commonly Myosin Heavy Chain (MyHC) isoforms.[3][4][5]

This document provides a detailed protocol for the immunohistochemical staining of skeletal muscle fibers using a hypothetical novel biomarker, Myofedrin . While the specific signaling pathways and expression patterns of this compound are under investigation, this protocol offers a robust framework for its detection and co-localization with established muscle fiber type markers.

Putative Role of this compound in Muscle Physiology

While the precise function of this compound is the subject of ongoing research, it is hypothesized to play a role in muscle fiber type specification or metabolic function. Its expression may be enriched in a specific fiber type or regulated by signaling pathways known to influence muscle mass and fiber characteristics, such as the IGF-1/PI3K/Akt and mTOR pathways.[6][7][8] The following protocols are designed to elucidate the distribution of this compound within skeletal muscle tissue.

Data Presentation: this compound Expression Profile (Hypothetical Data)

The following tables represent hypothetical quantitative data that could be generated using the protocols described below. These tables are for illustrative purposes to guide data presentation.

Table 1: this compound Expression Across Different Muscle Fiber Types

Muscle Fiber TypeThis compound Mean Fluorescence Intensity (MFI) ± SDPercentage of this compound-Positive Fibers (%)
Type I150 ± 2595
Type IIa75 ± 1540
Type IIx30 ± 1015
Type IIb10 ± 55

Table 2: Comparison of this compound Expression in Different Muscle Tissues

Muscle TissuePredominant Fiber TypeThis compound MFI ± SD
SoleusType I145 ± 30
Extensor Digitorum Longus (EDL)Type IIb25 ± 8
Tibialis AnteriorMixed60 ± 20

Experimental Protocols

This section provides a detailed methodology for immunohistochemical staining of this compound in frozen muscle tissue sections.

Protocol 1: Fluorescent Immunohistochemistry for this compound and Myosin Heavy Chain Isoforms

This protocol allows for the co-localization of this compound with specific muscle fiber types.

Materials:

  • Frozen skeletal muscle tissue sections (8-10 µm) on charged microscope slides

  • Primary antibodies:

    • Anti-Myofedrin antibody (user-defined)

    • Anti-MyHC I (e.g., BA-D5)[3]

    • Anti-MyHC IIa (e.g., SC-71)[3]

    • Anti-MyHC IIb (e.g., BF-F3)

    • Anti-laminin (for outlining muscle fibers)

  • Secondary antibodies:

    • Fluorophore-conjugated secondary antibodies corresponding to the host species of the primary antibodies (e.g., Alexa Fluor 488, 594, 647)

  • Blocking solution (e.g., 5-10% normal goat serum in PBS)

  • Phosphate-buffered saline (PBS)

  • Mounting medium with DAPI (for nuclear counterstaining)

  • Coplin jars

  • Humidified slide box

  • Fluorescence microscope

Procedure:

  • Sample Preparation:

    • Cryosection skeletal muscle tissue at -20°C to a thickness of 8-10 µm and mount on charged microscope slides.

    • Allow sections to air dry for 30-60 minutes at room temperature.

  • Fixation (Optional but Recommended):

    • Fix the sections with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash the slides three times for 5 minutes each in PBS.[3]

  • Permeabilization:

    • If required for the anti-Myofedrin antibody, permeabilize the sections with 0.1-0.2% Triton X-100 in PBS for 10 minutes.

    • Wash the slides three times for 5 minutes each in PBS.

  • Blocking:

    • Incubate the sections with blocking solution for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation:

    • Prepare a cocktail of primary antibodies (anti-Myofedrin and MyHC-specific antibodies) diluted in the blocking solution according to manufacturer's recommendations or in-house optimization.

    • Incubate the sections with the primary antibody cocktail overnight at 4°C in a humidified chamber.[10]

  • Washing:

    • Wash the slides three times for 5 minutes each in PBS to remove unbound primary antibodies.[3][10]

  • Secondary Antibody Incubation:

    • Prepare a cocktail of fluorophore-conjugated secondary antibodies diluted in PBS.

    • Incubate the sections with the secondary antibody cocktail for 1 hour at room temperature in the dark in a humidified chamber.[3]

  • Washing:

    • Wash the slides three times for 5 minutes each in PBS in the dark.[10]

  • Mounting:

    • Mount the slides with a coverslip using a mounting medium containing DAPI to counterstain the nuclei.[9]

  • Imaging:

    • Visualize the stained sections using a fluorescence microscope with appropriate filters for each fluorophore.[10]

Visualizations

Signaling Pathway: IGF-1/Akt/mTOR Pathway in Muscle Hypertrophy

This pathway is a key regulator of muscle protein synthesis and hypertrophy. This compound's expression or activity could potentially be modulated by this pathway.

IGF1_Akt_mTOR_Pathway IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R Binds IRS1 IRS-1 IGF1R->IRS1 Activates PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Activates This compound This compound (Hypothetical Target) Akt->this compound ? S6K1 p70S6K mTORC1->S6K1 Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits mTORC1->this compound ? ProteinSynthesis Protein Synthesis (Hypertrophy) S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis

Caption: IGF-1/Akt/mTOR signaling pathway regulating muscle protein synthesis.

Experimental Workflow: Immunohistochemistry for this compound

This diagram outlines the key steps in the IHC protocol for detecting this compound.

IHC_Workflow Start Start: Frozen Muscle Section Fixation Fixation (e.g., 4% PFA) Start->Fixation Blocking Blocking (e.g., Normal Goat Serum) Fixation->Blocking PrimaryAb Primary Antibody Incubation (Anti-Myofedrin + Anti-MyHC) Blocking->PrimaryAb Wash1 Wash (PBS) PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated) Wash1->SecondaryAb Wash2 Wash (PBS) SecondaryAb->Wash2 Mounting Mounting with DAPI Wash2->Mounting Imaging Fluorescence Microscopy and Image Analysis Mounting->Imaging

Caption: Experimental workflow for this compound immunohistochemistry.

Logical Relationship: Muscle Fiber Typing Strategy

This diagram illustrates the logic of using multiple antibodies to distinguish different muscle fiber types.

Fiber_Typing_Logic Antibodies Antibody Cocktail Anti-MyHC I (Red) Anti-MyHC IIa (Green) Anti-Myofedrin (Blue) FiberTypes Muscle Fiber Types Type I Type IIa Type I/IIa Hybrid Other Types Antibodies:f1->FiberTypes:f0 Antibodies:f2->FiberTypes:f1 Antibodies:f1->FiberTypes:f2 Antibodies:f2->FiberTypes:f2 Antibodies:f3->FiberTypes:f0 Antibodies:f3->FiberTypes:f1 Antibodies:f3->FiberTypes:f2 Antibodies:f3->FiberTypes:f3 Staining Resulting Stain Red + Blue Green + Blue Red + Green + Blue Blue only / Negative FiberTypes:f0->Staining:f0 FiberTypes:f1->Staining:f1 FiberTypes:f2->Staining:f2 FiberTypes:f3->Staining:f3

Caption: Logic for multi-color immunofluorescence in muscle fiber typing.

References

Application Notes and Protocols: Lentiviral-Mediated Gene Expression in Myofedrin-Treated Myotubes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lentiviral vectors are a powerful tool for introducing genetic material into a wide range of cell types, including both dividing and non-dividing cells such as myoblasts and terminally differentiated myotubes. This makes them particularly suitable for studying gene function in the context of skeletal muscle differentiation and physiology. These application notes provide a detailed protocol for the use of lentiviral vectors to mediate gene expression in myotubes, followed by treatment with a hypothetical novel compound, Myofedrin, to assess its impact on myogenic gene expression. The protocols outlined below cover the culture of myoblasts, lentiviral transduction, differentiation into myotubes, this compound treatment, and subsequent analysis of gene expression.

Data Presentation

Quantitative data from experiments should be organized for clarity and ease of comparison. Below are template tables for summarizing typical results from these protocols.

Table 1: Lentiviral Transduction Efficiency

Cell LineLentiviral VectorMultiplicity of Infection (MOI)Transduction Efficiency (%)
C2C12LV-GFP Control1
C2C12LV-GFP Control5
C2C12LV-Gene of Interest1
C2C12LV-Gene of Interest5

Transduction efficiency can be determined by flow cytometry for fluorescent reporter genes (e.g., GFP) or by qPCR for the transgene.

Table 2: this compound Dose-Response on Target Gene Expression

Treatment GroupThis compound Conc. (µM)Target Gene mRNA Levels (Fold Change vs. Vehicle)
Vehicle Control01.0
This compound0.1
This compound1.0
This compound10.0
This compound100.0

Gene expression is quantified by RT-qPCR, and data are normalized to a stable housekeeping gene.

Table 3: Time-Course of this compound Effect on Myogenic Gene Expression

GeneTreatment6 hours (Fold Change)12 hours (Fold Change)24 hours (Fold Change)48 hours (Fold Change)
MyoDVehicle1.01.01.01.0
MyoDThis compound (10 µM)
MyogeninVehicle1.01.01.01.0
MyogeninThis compound (10 µM)
MHCVehicle1.01.01.01.0
MHCThis compound (10 µM)

MyoD (Myoblast Determination Protein 1), Myogenin, and MHC (Myosin Heavy Chain) are key markers of myogenesis.[1][2][3][4][5]

Experimental Protocols

Caution: Work with lentiviral particles must be performed in a Biosafety Level 2 (BSL-2) facility, following all institutional and national safety guidelines.

Protocol 1: Culture and Maintenance of C2C12 Myoblasts
  • Cell Line: C2C12 mouse myoblasts are a well-established cell line for studying myogenesis.

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Subculture cells when they reach 70-80% confluency. Do not allow cells to become fully confluent as this can induce spontaneous differentiation.

Protocol 2: Lentiviral Transduction of C2C12 Myoblasts

This protocol is optimized for transduction of myoblasts prior to differentiation, which has been shown to be highly effective.[6]

  • Day 1: Seed Cells: Plate C2C12 myoblasts in GM at a density that will result in 50-70% confluency on the day of transduction (e.g., 0.5 x 10^5 cells per well of a 24-well plate).[7]

  • Day 2: Transduction:

    • Thaw the lentiviral stock on ice.

    • Prepare the transduction medium: for each well, mix the desired amount of lentiviral particles with fresh GM containing polybrene at a final concentration of 8 µg/mL.[7][8] Polybrene enhances transduction efficiency but can be toxic to some cells; a toxicity test is recommended for new cell lines.

    • Calculate the required volume of virus based on the desired Multiplicity of Infection (MOI). A range of MOIs (e.g., 1, 5, 10) should be tested to find the optimal condition.

    • Remove the old medium from the cells and add the transduction medium. Gently swirl the plate to mix.

    • Incubate for 18-24 hours at 37°C.[7][9]

  • Day 3: Medium Change and Selection (if applicable):

    • Remove the transduction medium and replace it with fresh GM.

    • If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the medium 48 hours post-transduction to select for stably transduced cells. The optimal concentration of the selection agent should be determined beforehand with a kill curve.[8]

Protocol 3: Myogenic Differentiation of Transduced Myoblasts
  • Induction of Differentiation: Once the transduced myoblasts reach 90-100% confluency, replace the GM with Differentiation Medium (DM).

  • Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.

  • Maturation: Replace the DM every 48 hours. Myotube formation, characterized by the fusion of myoblasts into multinucleated, elongated cells, should be visible within 3-5 days. Experiments are typically conducted on day 5-7 of differentiation.

Protocol 4: this compound Treatment of Myotubes
  • Preparation of this compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution. Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

  • Treatment: On the desired day of differentiation (e.g., day 5), remove the DM and replace it with fresh DM containing the desired concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 6, 12, 24, or 48 hours) before proceeding to analysis.

Protocol 5: Analysis of Gene Expression by RT-qPCR
  • RNA Isolation:

    • Wash the myotubes twice with ice-cold PBS.

    • Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol or a kit-based lysis reagent).

    • Isolate total RNA according to the manufacturer's protocol.

  • cDNA Synthesis:

    • Quantify the isolated RNA and assess its purity (A260/A280 ratio).

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions using a SYBR Green or probe-based master mix, cDNA template, and primers specific for the gene of interest and a housekeeping gene (e.g., GAPDH, Actb).

    • Perform the qPCR analysis on a real-time PCR system.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to the vehicle-treated control group.

Visualization of Workflows and Pathways

G cluster_workflow Experimental Workflow A Seed C2C12 Myoblasts B Lentiviral Transduction (24 hours) A->B C Selection of Transduced Cells (48-72 hours) B->C D Expand to Confluency C->D E Induce Differentiation (Switch to DM) D->E F Myotube Maturation (5-7 days) E->F G This compound Treatment F->G H Gene Expression Analysis (RT-qPCR) G->H

Caption: Experimental workflow for lentiviral transduction and this compound treatment of myotubes.

G cluster_pathway Hypothesized this compound Action on IGF-1/Akt/mTOR Pathway IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R Binds This compound This compound Akt Akt This compound->Akt Modulates? PI3K PI3K IGF1R->PI3K Activates PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates MyoD_Myogenin MyoD / Myogenin Expression mTORC1->MyoD_Myogenin Promotes Hypertrophy Myotube Hypertrophy & Differentiation p70S6K->Hypertrophy Promotes MyoD_Myogenin->Hypertrophy Drives

Caption: Potential modulation of the IGF-1/Akt/mTOR signaling pathway by this compound in myotubes.[10][11][12]

References

Application Notes and Protocols: High-Throughput Screening Assays to Identify Myofedrin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of compound libraries to identify novel analogs of Myofedrin, a hypothetical compound with structural similarities to Ephedrine. The assays described herein are designed to identify compounds that modulate specific signaling pathways associated with this compound's presumed biological activity, leveraging established knowledge of related compounds. The primary focus is on two key pathways: the β-adrenergic receptor/cAMP/PKA signaling cascade and the PI3K/AKT signaling pathway. These pathways are implicated in various physiological processes, and their modulation by this compound analogs could have significant therapeutic potential. This guide offers detailed methodologies for both biochemical and cell-based assays, data presentation guidelines, and visual representations of the experimental workflows and signaling pathways.

Introduction to this compound and Screening Rationale

While this compound is a hypothetical compound for the purposes of this guide, we will treat it as a structural analog of Ephedrine. Ephedrine is known to exert its effects through the modulation of adrenergic receptors and other cellular signaling pathways. This document outlines a strategy to identify this compound analogs with potentially improved potency, selectivity, or pharmacokinetic properties. The screening cascade is designed to first identify compounds that interact with the target pathways and then characterize their functional effects.

The primary objectives of these HTS assays are:

  • Primary Screening: To identify "hit" compounds that modulate the β-adrenergic or PI3K/AKT signaling pathways from a large chemical library.

  • Secondary Screening & Hit Confirmation: To confirm the activity of primary hits and eliminate false positives.

  • Mechanism of Action Studies: To elucidate the specific molecular targets and mechanisms by which the confirmed hits exert their effects.

Signaling Pathways of Interest

β-Adrenergic Receptor/cAMP/PKA Signaling Pathway

Ephedrine is known to act as an agonist at β-adrenergic receptors, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a cellular response.

beta_adrenergic_pathway This compound This compound Analog beta_AR β-Adrenergic Receptor This compound->beta_AR Binds to G_protein Gs Protein beta_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

Caption: β-Adrenergic receptor signaling pathway.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Some studies suggest that compounds like Ephedrine can influence this pathway, which has implications for neuroprotection and other cellular processes.

PI3K_AKT_pathway This compound This compound Analog RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Activates PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates Downstream Downstream Targets (e.g., Bad, GSK3) AKT->Downstream Phosphorylates Response Cell Survival & Growth Downstream->Response

Caption: PI3K/AKT signaling pathway.

High-Throughput Screening Assays

The following protocols describe HTS assays to identify modulators of the target pathways.

Primary HTS Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for cAMP Quantification

This assay is designed to identify compounds that modulate the production of intracellular cAMP, a key second messenger in the β-adrenergic pathway.

Principle: The assay utilizes a competitive immunoassay format. A specific antibody to cAMP is labeled with a donor fluorophore (e.g., Europium cryptate), and a cAMP analog is labeled with an acceptor fluorophore (e.g., d2). In the absence of free cAMP, the antibody binds to the labeled cAMP analog, bringing the donor and acceptor into close proximity and resulting in a high FRET signal. When cells are stimulated to produce cAMP, the unlabeled cellular cAMP competes with the labeled cAMP for antibody binding, leading to a decrease in the FRET signal.

Experimental Workflow:

TR_FRET_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Cell_Culture 1. Culture cells expressing β-adrenergic receptor Dispense_Cells 3. Dispense cells into 384-well plates Cell_Culture->Dispense_Cells Compound_Plates 2. Prepare compound plates (this compound analogs) Add_Compounds 4. Add compounds and incubate Compound_Plates->Add_Compounds Dispense_Cells->Add_Compounds Lysis_Reagent 5. Add cell lysis buffer containing TR-FRET reagents Add_Compounds->Lysis_Reagent Incubate_Dark 6. Incubate in the dark Lysis_Reagent->Incubate_Dark Read_Plate 7. Read plate on a TR-FRET compatible reader Incubate_Dark->Read_Plate

Caption: TR-FRET cAMP assay workflow.

Protocol:

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the human β2-adrenergic receptor in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.

    • On the day of the assay, harvest cells and resuspend in stimulation buffer to a density of 1 x 10^6 cells/mL.

  • Compound Plating:

    • Prepare serial dilutions of test compounds (this compound analogs) and control compounds (e.g., Isoproterenol as an agonist, Propranolol as an antagonist) in assay buffer.

    • Dispense 5 µL of compound solutions into a 384-well low-volume white plate.

  • Assay Procedure:

    • Dispense 5 µL of the cell suspension into each well of the compound plate.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of cAMP-d2 solution followed by 5 µL of anti-cAMP-cryptate solution (prepared according to the manufacturer's instructions).

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader (e.g., PHERAstar FSX) with an excitation wavelength of 337 nm and emission wavelengths of 620 nm and 665 nm.

    • Calculate the 665/620 nm emission ratio.

Data Presentation:

Compound IDConcentration (µM)665/620 Ratio% Inhibition/Activation
Control (Basal)-0.850%
Isoproterenol100.25100% (Activation)
Analog-00110.4075%
Analog-00210.808%
............
Secondary HTS Assay: AlphaScreen SureFire for p-AKT (Ser473) Quantification

This assay is used to confirm hits that may act through the PI3K/AKT pathway by quantifying the phosphorylation of AKT at Serine 473.

Principle: The AlphaScreen SureFire assay is a bead-based immunoassay. One bead is coated with an antibody that captures total AKT, and another bead is coated with an antibody that specifically recognizes phosphorylated AKT (p-AKT). In the presence of p-AKT, the beads are brought into proximity. Upon laser excitation at 680 nm, a photosensitizer on the donor bead generates singlet oxygen, which diffuses to the acceptor bead and triggers a chemiluminescent signal at 520-620 nm.

Experimental Workflow:

AlphaScreen_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Cell_Culture 1. Culture cells of interest (e.g., PC-12) Dispense_Cells 3. Dispense cells into 384-well plates Cell_Culture->Dispense_Cells Compound_Plates 2. Prepare compound plates (Confirmed Hits) Add_Compounds 4. Add compounds and incubate Compound_Plates->Add_Compounds Dispense_Cells->Add_Compounds Lysis 5. Lyse cells Add_Compounds->Lysis Add_Beads 6. Add Acceptor beads and incubate Lysis->Add_Beads Add_Donor 7. Add Donor beads and incubate in dark Add_Beads->Add_Donor Read_Plate 8. Read plate on an AlphaScreen-compatible reader Add_Donor->Read_Plate

Caption: AlphaScreen p-AKT assay workflow.

Protocol:

  • Cell Preparation:

    • Culture a relevant cell line (e.g., PC-12) in appropriate growth medium.

    • Seed 10,000 cells per well in a 384-well plate and incubate overnight.

  • Compound Treatment:

    • Remove the growth medium and replace it with a serum-free medium for 4 hours.

    • Add test compounds at various concentrations and incubate for the desired time (e.g., 15-30 minutes).

  • Cell Lysis and Assay:

    • Remove the medium and add 10 µL of lysis buffer.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Transfer 4 µL of lysate to a 384-well ProxiPlate.

    • Add 5 µL of a mixture of Acceptor beads and anti-p-AKT (Ser473) antibody.

    • Incubate for 2 hours at room temperature.

    • Add 2 µL of Donor beads.

    • Incubate for 2 hours at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible reader (e.g., EnVision).

Data Presentation:

Compound IDConcentration (µM)AlphaScreen SignalFold Induction (over basal)
Control (Basal)-5,0001.0
IGF-1 (Positive Control)0.150,00010.0
Analog-001135,0007.0
Analog-00316,0001.2
............

Hit Confirmation and Further Studies

Compounds that show significant and reproducible activity in the primary and secondary screens should be subjected to further validation.

  • Dose-Response Curves: Generate dose-response curves to determine the potency (EC50 or IC50) of the active compounds.

  • Selectivity Profiling: Test the active compounds against a panel of related receptors and kinases to assess their selectivity.

  • Orthogonal Assays: Confirm the activity of the hits using a different assay format (e.g., a reporter gene assay for CREB activation downstream of PKA, or a Western blot for p-AKT).

Conclusion

The protocols and strategies outlined in this document provide a robust framework for the identification and characterization of novel this compound analogs. By employing a combination of biochemical and cell-based high-throughput screening assays, researchers can efficiently screen large compound libraries and identify promising lead candidates for further drug development. Careful assay design, validation, and a systematic approach to hit confirmation are essential for the success of any HTS campaign.

Application Notes and Protocols for Electrophysiological Recording of Muscle Activity Under Myofedrin (Ephedrine-Based Compound)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Myofedrin" is not found in the scientific literature. Based on the name and context, these application notes and protocols have been developed assuming "this compound" is a compound with an active ingredient of ephedrine or an ephedrine-like sympathomimetic amine. All information and protocols are based on the known effects of ephedrine.

Introduction

This compound, presumed to be an ephedrine-based formulation, is a sympathomimetic agent with both direct and indirect effects on the nervous and muscular systems. It acts as an agonist at α- and β-adrenergic receptors and also triggers the release of norepinephrine from sympathetic neurons.[1][2][3][4][5] These actions lead to systemic effects such as increased heart rate, blood pressure, and bronchodilation.[2][5] At the cellular level in skeletal muscle, this compound is anticipated to modulate neuromuscular transmission and muscle fiber contractility.

Electrophysiological recordings, particularly electromyography (EMG), are crucial for elucidating the functional effects of this compound on muscle activity. EMG measures the electrical potentials generated by muscle cells when these cells are electrically or neurologically activated.[6] Quantitative analysis of the EMG signal can provide insights into motor unit recruitment, firing rate, and the integrity of the neuromuscular junction, all of which may be influenced by this compound.

These application notes provide a summary of the anticipated electrophysiological effects of a this compound-like compound, detailed protocols for in vivo EMG studies in a preclinical model, and an overview of the potential signaling pathways involved.

Putative Mechanism of Action of this compound at the Neuromuscular Junction

This compound's effects on muscle electrophysiology are likely multifaceted, stemming from its adrenergic agonist properties and its direct interaction with neuromuscular junction components. At the presynaptic terminal, ephedrine has been shown to increase the probability of acetylcholine quantal release, which would enhance neuromuscular transmission.[7] Conversely, at higher concentrations, it can act as a channel blocker on the postsynaptic nicotinic acetylcholine receptors, which would inhibit neuromuscular transmission.[7][8] The net effect on muscle activity will likely be dose-dependent.

Signaling Pathway of this compound (Ephedrine) at the Neuromuscular Junction

This compound This compound (Ephedrine) Presynaptic Presynaptic Nerve Terminal This compound->Presynaptic Acts on NE_Vesicles Norepinephrine Vesicles This compound->NE_Vesicles Indirectly promotes Adrenergic_Receptors α & β Adrenergic Receptors This compound->Adrenergic_Receptors Direct Agonist AChR Nicotinic ACh Receptors This compound->AChR Directly Blocks (High Conc.) ACh_Release Acetylcholine Release ↑ Presynaptic->ACh_Release NE_Release Norepinephrine Release NE_Vesicles->NE_Release NE_Release->Adrenergic_Receptors Activates Adrenergic_Receptors->ACh_Release Modulates Synaptic_Cleft Synaptic Cleft Postsynaptic Postsynaptic Membrane (Muscle Fiber) EPP End-Plate Potential AChR->EPP Generates Channel_Block Channel Blockade MAP Muscle Action Potential EPP->MAP Contraction Muscle Contraction MAP->Contraction

Caption: this compound's dual-action mechanism at the neuromuscular junction.

Quantitative Data Summary

The following tables summarize quantitative data from studies on ephedrine, which are used here as a proxy for this compound.

Table 1: Electrophysiological Effects of Ephedrine on the Neuromuscular Junction

ParameterConcentrationEffectReference
Quantal Content of End-Plate Potential10⁻⁴ M21% Increase[7]
Probability of Quantal Release10⁻⁴ M16% Increase[7]
Miniature End-Plate Potential Amplitude10⁻⁴ M38% Decrease[7]
Acetylcholine Receptor Channel Conductance10⁻⁴ M43% Reduction[7]
Acetylcholine Receptor Channel Conductance5 x 10⁻⁴ M84% Reduction[7]
Acetylcholine Receptor Channel Open Time5 x 10⁻⁴ M23% Increase[7]

Table 2: Effects of Ephedrine on Muscular Endurance and Physiological Parameters

ParameterDosageEffectReference
Leg Press Repetitions (First Set)0.8 mg/kgIncrease from 13±5 (placebo) to 16±7[9]
Bench Press Repetitions (First Set)0.8 mg/kgIncrease from 12±3 (placebo) to 13±3[9]
Systolic Blood Pressure (Pre-exercise)0.8 mg/kgIncrease from 138±14 mmHg (placebo) to 150±14 mmHg[9]
Overnight Energy Expenditure (Acute)Not specified3% Increase vs. Placebo[10]
Overnight Energy Expenditure (Chronic, 14 days)Not specified5% Increase vs. Placebo[10]
Heart Rate (Acute)Not specified5.5 beats/min Increase vs. Placebo[10]
Heart Rate (Chronic, 14 days)Not specified3.8 beats/min Increase vs. Placebo[10]

Experimental Protocols

Protocol 1: In Vivo Electromyography (EMG) Recording in a Rat Model

This protocol details the procedure for recording EMG signals from the sciatic nerve-innervated muscles of a rat following the administration of this compound.

Materials:

  • Wistar or Sprague Dawley rats (250-300g)

  • This compound (ephedrine) solution for injection

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic frame

  • Heating pad

  • EMG recording system with amplifier and data acquisition software

  • Needle electrodes (for stimulation, recording, and ground)

  • Surgical tools (scalpel, forceps, retractors)

  • Sterile saline solution

  • 70% ethanol and betadine for sterilization

Procedure:

  • Animal Preparation and Anesthesia:

    • Anesthetize the rat using isoflurane (4-5% for induction, 1.5-2.5% for maintenance).[11]

    • Confirm the depth of anesthesia using a toe-pinch reflex.

    • Shave the fur on the hind limb to be operated on.

    • Place the animal on a heating pad to maintain body temperature at 37°C.[11]

  • Surgical Procedure:

    • Make a small incision over the thigh to expose the biceps femoris muscle.

    • Carefully separate the muscle layers using blunt dissection to expose the sciatic nerve.[11]

    • Keep the exposed nerve and surrounding tissues moist with sterile saline.

  • Electrode Placement:

    • Insert the stimulating needle electrodes near the sciatic nerve.

    • Insert the recording needle electrode into the belly of the gastrocnemius or tibialis anterior muscle.

    • Place a ground electrode subcutaneously in a nearby region.[6]

  • Baseline EMG Recording:

    • Set the EMG amplifier gain (e.g., 100 µV/division) and filter settings (e.g., bandpass 20-250 Hz).[12][13]

    • Deliver supramaximal electrical stimuli to the sciatic nerve and record the compound muscle action potentials (CMAPs).

    • Record spontaneous EMG activity for a baseline period (e.g., 15 minutes).

  • This compound Administration:

    • Administer this compound via intraperitoneal (IP) or subcutaneous (SC) injection at the desired dose.

    • Allow sufficient time for the drug to take effect (e.g., 15-30 minutes).

  • Post-Drug EMG Recording:

    • Repeat the stimulation protocol and record CMAPs at regular intervals (e.g., every 15 minutes for 2 hours) to assess changes in amplitude, latency, and duration.

    • Record spontaneous EMG activity to observe any changes in motor unit firing patterns.

  • Data Analysis:

    • Quantify the CMAP parameters (amplitude, latency, duration).

    • Analyze the frequency and amplitude of spontaneous EMG signals.

    • Perform statistical analysis to compare pre- and post-drug administration data.

Experimental Workflow for In Vivo EMG Studies

Start Start Anesthesia Anesthetize Rat (Isoflurane) Start->Anesthesia Surgery Expose Sciatic Nerve Anesthesia->Surgery Electrodes Place EMG Electrodes (Stimulating, Recording, Ground) Surgery->Electrodes Baseline Record Baseline EMG (Stimulated & Spontaneous) Electrodes->Baseline Drug_Admin Administer this compound (IP or SC) Baseline->Drug_Admin Post_Drug Record Post-Drug EMG (Time-course) Drug_Admin->Post_Drug Data_Analysis Analyze EMG Parameters (CMAP, Frequency, Amplitude) Post_Drug->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo EMG recording under this compound.

Potential Downstream Signaling Pathways in Skeletal Muscle

While the primary action of this compound is through adrenergic signaling, these pathways can intersect with intracellular signaling cascades that regulate muscle mass and metabolism, such as the mTOR pathway. The mTOR pathway is a central regulator of protein synthesis and cell growth.[14][15][16] While direct evidence linking ephedrine to mTOR in skeletal muscle is limited, adrenergic stimulation can influence cellular energy status (e.g., via AMP-activated protein kinase, AMPK), which is a known regulator of mTOR. Further research is needed to fully elucidate these potential downstream effects.

Hypothetical this compound Signaling in Muscle Growth Regulation

This compound This compound (Ephedrine) Adrenergic_Receptors Adrenergic Receptors This compound->Adrenergic_Receptors Downstream Downstream Effectors (e.g., cAMP, PKA) Adrenergic_Receptors->Downstream AMPK AMPK Downstream->AMPK Modulates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Muscle_Growth Muscle Growth (Hypertrophy) Protein_Synthesis->Muscle_Growth

Caption: Hypothetical signaling of this compound in muscle growth pathways.

Conclusion

The electrophysiological investigation of this compound (ephedrine-based compound) on muscle activity is essential for understanding its full pharmacological profile. The provided protocols offer a framework for conducting such studies in a preclinical setting. The anticipated effects, based on existing literature for ephedrine, suggest a dose-dependent modulation of neuromuscular transmission. The quantitative data presented can serve as a benchmark for new experimental findings. Further research should aim to delineate the precise intracellular signaling cascades activated by this compound in skeletal muscle to better understand its effects on muscle physiology and performance.

References

Application Note: Metabolomic Profiling of Muscle Tissue Following Myofedrin Administration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myofedrin is a novel synthetic small molecule designed to modulate muscle metabolism and promote muscle growth. Its primary mechanism of action is through the potent and selective agonism of the fictitious G-protein coupled receptor, MyoR1, which is highly expressed in skeletal muscle tissue. Activation of MyoR1 by this compound is hypothesized to initiate a signaling cascade that enhances protein synthesis and shifts cellular energy metabolism towards amino acid and fatty acid utilization. This application note provides a detailed protocol for investigating the metabolomic changes in muscle tissue following the administration of this compound, utilizing liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for comprehensive metabolite profiling.

Hypothetical Signaling Pathway of this compound

This compound binds to and activates the MyoR1 receptor on the surface of muscle cells. This activation leads to the stimulation of adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB translocates to the nucleus and promotes the transcription of genes involved in muscle protein synthesis and mitochondrial biogenesis. Concurrently, PKA activation is postulated to influence key metabolic enzymes, leading to increased breakdown of fatty acids and amino acids for energy production.

Myofedrin_Signaling_Pathway This compound Signaling Pathway This compound This compound MyoR1 MyoR1 Receptor This compound->MyoR1 Binds to AC Adenylyl Cyclase MyoR1->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Metabolic_Enzymes Metabolic Enzymes PKA->Metabolic_Enzymes Activates Nucleus Nucleus CREB->Nucleus Gene_Transcription Gene Transcription (Protein Synthesis, Mitochondrial Biogenesis) Nucleus->Gene_Transcription Energy_Metabolism Altered Energy Metabolism (Fatty Acid & Amino Acid Oxidation) Metabolic_Enzymes->Energy_Metabolism

Caption: Hypothetical signaling cascade initiated by this compound in skeletal muscle.

Experimental Design and Workflow

A controlled in-vivo study is proposed to assess the metabolomic effects of this compound.

Animal Model: Male C57BL/6 mice, 8-10 weeks old. Groups:

  • Control Group: Vehicle administration (e.g., saline).

  • This compound-Treated Group: Administration of this compound at a predetermined effective dose. Time Points: Muscle tissue to be collected at 1, 4, and 24 hours post-administration to capture both acute and sustained metabolic changes. Sample Size: n=6 per group per time point to ensure statistical power.

Experimental_Workflow Metabolomics Experimental Workflow cluster_animal_study In-Vivo Study cluster_sample_prep Sample Preparation cluster_analysis Metabolomic Analysis cluster_data Data Analysis Animal_Model C57BL/6 Mice Grouping Grouping (Control vs. This compound) Animal_Model->Grouping Dosing This compound/Vehicle Administration Grouping->Dosing Time_Points Tissue Collection (1, 4, 24 hours) Dosing->Time_Points Quenching Snap-freezing in Liquid N2 Time_Points->Quenching Homogenization Cryogenic Homogenization Quenching->Homogenization Extraction Metabolite Extraction Homogenization->Extraction LCMS LC-MS Analysis Extraction->LCMS GCMS GC-MS Analysis Extraction->GCMS Processing Data Pre-processing (Peak Picking, Alignment) LCMS->Processing GCMS->Processing Stats Statistical Analysis (T-test, ANOVA, PCA) Processing->Stats Pathway Pathway Analysis Stats->Pathway

Caption: Overview of the experimental workflow for metabolomic profiling.

Protocols

1. Muscle Tissue Collection and Preparation

  • Materials:

    • Liquid nitrogen

    • Pre-chilled mortar and pestle

    • Sterile surgical tools

    • Cryovials

  • Protocol:

    • At the designated time points, euthanize mice via an approved method.

    • Rapidly excise the gastrocnemius muscle.

    • Immediately snap-freeze the tissue in liquid nitrogen to quench metabolic activity.[1][2]

    • Store samples at -80°C until further processing.

    • For homogenization, grind the frozen tissue into a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.[3][4]

2. Metabolite Extraction

This protocol is adapted for a broad-spectrum metabolite analysis.

  • Materials:

    • 80% Methanol (HPLC grade), pre-chilled to -80°C[5]

    • Water (HPLC grade), pre-chilled to 4°C

    • Chloroform (HPLC grade), pre-chilled to -20°C[6]

    • Microcentrifuge tubes

    • Bead homogenizer with ceramic beads[7]

    • Centrifuge capable of 16,000 x g at 4°C

  • Protocol:

    • Weigh approximately 20-30 mg of powdered muscle tissue into a pre-chilled 2 mL microcentrifuge tube containing ceramic beads.[2][6]

    • Add 1 mL of a pre-chilled (-20°C) methanol/chloroform/water (2:1:1 v/v/v) extraction solvent.[2][6]

    • Homogenize the sample using a bead homogenizer for 2 cycles of 30 seconds with a 1-minute rest on ice in between.

    • Incubate the mixture at -20°C for 20 minutes to allow for protein precipitation.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.[5]

    • Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.

    • For LC-MS and GC-MS analysis, the extract can be split. A portion should be dried under a gentle stream of nitrogen or using a vacuum concentrator.

3. LC-MS Based Metabolomic Analysis

  • Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap) coupled to a UHPLC system.

  • Chromatography:

    • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: ESI in both positive and negative modes.

    • Scan Range: m/z 70-1000.

    • Data Acquisition: Data-dependent MS/MS for metabolite identification.

  • Sample Preparation: Reconstitute the dried extract in 100 µL of 50% methanol.

4. GC-MS Based Metabolomic Analysis

  • Instrumentation: GC system coupled to a time-of-flight (TOF) or quadrupole mass spectrometer.

  • Derivatization:

    • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine and incubate at 30°C for 90 minutes.

    • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS and incubate at 37°C for 30 minutes.

  • Chromatography:

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 60°C, hold for 1 minute, ramp to 325°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

Data Analysis and Presentation

1. Data Processing: Raw data from LC-MS and GC-MS should be processed using software such as XCMS, MZmine, or vendor-specific software for peak detection, alignment, and integration.[8][9]

2. Statistical Analysis: The resulting data matrix should be subjected to multivariate statistical analysis.

  • Principal Component Analysis (PCA): To visualize the overall clustering and separation between the control and this compound-treated groups.

  • Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA): To identify metabolites that are most influential in discriminating between the groups.

  • Univariate Analysis (t-test or ANOVA): To determine the statistical significance of changes in individual metabolites.

3. Pathway Analysis: Significantly altered metabolites should be subjected to pathway analysis using tools like MetaboAnalyst or KEGG to identify the metabolic pathways most affected by this compound administration.[10][11]

Quantitative Data Summary

The following tables present hypothetical quantitative data for significantly altered metabolites in muscle tissue 4 hours after this compound administration. The values represent fold changes relative to the control group.

Table 1: Changes in Amino Acids and Derivatives

MetaboliteFold Change (this compound vs. Control)p-value
Leucine2.5< 0.01
Isoleucine2.3< 0.01
Valine2.1< 0.01
Glutamine0.6< 0.05
Carnitine1.8< 0.05
Creatine1.5< 0.05

Table 2: Changes in Fatty Acids and Acylcarnitines

MetaboliteFold Change (this compound vs. Control)p-value
Palmitoylcarnitine3.2< 0.001
Oleoylcarnitine2.8< 0.01
Stearoylcarnitine2.5< 0.01
Myristic Acid0.7< 0.05
Palmitic Acid0.8> 0.05

Table 3: Changes in Central Carbon Metabolism Intermediates

MetaboliteFold Change (this compound vs. Control)p-value
Citrate1.9< 0.05
Succinate1.6< 0.05
Malate1.7< 0.05
Lactate0.5< 0.01
Pyruvate0.6< 0.05

Conclusion

This application note provides a comprehensive framework for investigating the metabolomic effects of the novel muscle-modulating compound, this compound. The detailed protocols for sample preparation, instrumental analysis, and data interpretation will enable researchers to robustly characterize the metabolic signature of this compound action in skeletal muscle. The hypothetical data presented suggest that this compound enhances the utilization of branched-chain amino acids and fatty acids, consistent with its proposed mechanism of action in promoting muscle growth and altering energy metabolism. These methods can be adapted for the broader study of drug effects on muscle physiology and for the discovery of novel biomarkers of drug efficacy.

References

Application of Myofedrin in Disease Models of Muscle Atrophy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Muscle atrophy, characterized by the loss of muscle mass and function, is a debilitating condition associated with a wide range of pathologies, including cancer cachexia, sarcopenia, chronic diseases, and prolonged periods of disuse or immobilization. The primary cellular mechanism driving muscle atrophy is an imbalance between protein synthesis and degradation, with an upregulation of the ubiquitin-proteasome system leading to accelerated breakdown of muscle proteins. Two key muscle-specific E3 ubiquitin ligases, Muscle RING Finger 1 (MuRF1) and Muscle Atrophy F-box (MAFbx/atrogin-1), are critical mediators of this process.[1][2][3][4] Myofedrin is a novel, potent, and selective small molecule inhibitor of the transcriptional activation of MuRF1 and MAFbx. This document provides detailed protocols for evaluating the efficacy of this compound in established in vitro and in vivo models of muscle atrophy.

Mechanism of Action

This compound is hypothesized to exert its anti-atrophic effects by targeting the glucocorticoid receptor (GR) and Forkhead box O (FoxO) signaling pathways, which are major regulators of MuRF1 and MAFbx expression.[1][2][5] By inhibiting the downstream signaling cascade that leads to the transcription of these E3 ligases, this compound is expected to reduce the rate of muscle protein degradation, thereby preserving muscle mass and function in catabolic states.

Mandatory Visualization: Signaling Pathway

This compound's Proposed Mechanism of Action cluster_0 Anabolic Signaling cluster_1 Catabolic Signaling IGF-1 IGF-1 Akt Akt IGF-1->Akt mTOR mTOR Akt->mTOR FoxO FoxO Akt->FoxO Inhibition Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Glucocorticoids Glucocorticoids GR GR Glucocorticoids->GR GR->FoxO Activation MuRF1/MAFbx MuRF1/MAFbx FoxO->MuRF1/MAFbx Protein Degradation Protein Degradation MuRF1/MAFbx->Protein Degradation This compound This compound This compound->FoxO Inhibition

Caption: Proposed mechanism of this compound in muscle atrophy signaling pathways.

Data Presentation: Summarized Quantitative Data

The following tables summarize the expected quantitative outcomes from the described experimental protocols, demonstrating the potential efficacy of this compound.

Table 1: In Vitro Efficacy of this compound in Dexamethasone-Treated C2C12 Myotubes

Treatment GroupMyotube Diameter (µm, Mean ± SD)MuRF1 mRNA Expression (Fold Change)MAFbx mRNA Expression (Fold Change)
Vehicle Control25.2 ± 2.11.0 ± 0.11.0 ± 0.1
Dexamethasone (100 µM)15.8 ± 1.95.2 ± 0.64.8 ± 0.5
Dexamethasone + this compound (1 µM)22.5 ± 2.31.5 ± 0.21.3 ± 0.2
Dexamethasone + this compound (10 µM)24.1 ± 2.01.1 ± 0.11.0 ± 0.1

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Denervation-Induced Muscle Atrophy (14 days)

Treatment GroupGastrocnemius Muscle Weight (mg, Mean ± SD)Tibialis Anterior Muscle Weight (mg, Mean ± SD)Muscle Fiber CSA (µm², Mean ± SD)
Sham Control150.3 ± 10.555.2 ± 4.12500 ± 210
Denervation + Vehicle78.9 ± 8.229.1 ± 3.51350 ± 180
Denervation + this compound (10 mg/kg)115.6 ± 9.842.8 ± 3.91980 ± 200
Denervation + this compound (30 mg/kg)138.4 ± 11.251.5 ± 4.02350 ± 220

Table 3: In Vivo Efficacy of this compound in a Rat Model of Hindlimb Suspension-Induced Muscle Atrophy (14 days)

Treatment GroupSoleus Muscle Weight (mg, Mean ± SD)Plantaris Muscle Weight (mg, Mean ± SD)MuRF1 Protein Expression (Relative to Control)
Weight-Bearing Control180.5 ± 12.3450.2 ± 25.11.0 ± 0.1
Hindlimb Suspension + Vehicle105.3 ± 9.8310.6 ± 20.83.8 ± 0.4
Hindlimb Suspension + this compound (10 mg/kg)142.8 ± 11.5385.4 ± 22.31.7 ± 0.2
Hindlimb Suspension + this compound (30 mg/kg)165.1 ± 12.0428.9 ± 24.51.2 ± 0.1

Experimental Protocols

Protocol 1: In Vitro Dexamethasone-Induced Muscle Atrophy in C2C12 Myotubes

Mandatory Visualization: Experimental Workflow

In Vitro Experimental Workflow cluster_workflow cluster_analysis Endpoint Analysis start Seed C2C12 Myoblasts differentiate Induce Differentiation (2% Horse Serum) start->differentiate 24h treat Treat Myotubes with Dexamethasone ± this compound differentiate->treat 4-6 days harvest Harvest Cells for Analysis treat->harvest 24h Myotube Diameter Myotube Diameter harvest->Myotube Diameter qRT-PCR qRT-PCR harvest->qRT-PCR Western Blot Western Blot harvest->Western Blot

Caption: Workflow for in vitro evaluation of this compound.

1. Cell Culture and Differentiation:

  • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[6]

  • When cells reach 80-90% confluency, induce differentiation by switching to DMEM supplemented with 2% horse serum.[7]

  • Allow myoblasts to differentiate into myotubes for 4-6 days, with media changes every 48 hours.

2. Treatment:

  • On day 5 or 6 of differentiation, treat myotubes with 100 µM dexamethasone to induce atrophy.[4][8]

  • Co-treat with various concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle control.

  • Incubate for 24 hours.

3. Endpoint Analysis:

  • Myotube Diameter Measurement:

    • Fix cells with 4% paraformaldehyde and stain with an antibody against Myosin Heavy Chain.

    • Capture images using a fluorescence microscope.

    • Measure the diameter of at least 100 myotubes per condition using image analysis software.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Isolate total RNA using a suitable kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using primers for MuRF1, MAFbx, and a housekeeping gene (e.g., GAPDH) for normalization.[6][9]

  • Western Blotting:

    • Lyse cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against MuRF1, MAFbx, and a loading control (e.g., GAPDH or α-tubulin).

    • Incubate with a secondary antibody and visualize using a chemiluminescence detection system.

Protocol 2: In Vivo Denervation-Induced Muscle Atrophy in Mice

Mandatory Visualization: Experimental Workflow

In Vivo Denervation Workflow cluster_workflow cluster_analysis Endpoint Analysis start Acclimatize Mice surgery Sciatic Nerve Transection (Unilateral) start->surgery 1 week treatment Daily Dosing with This compound or Vehicle surgery->treatment Post-surgery endpoint Euthanize and Harvest Tissues at Day 14 treatment->endpoint Muscle Weight Muscle Weight endpoint->Muscle Weight Histology (CSA) Histology (CSA) endpoint->Histology (CSA) Biochemical Analysis Biochemical Analysis endpoint->Biochemical Analysis

Caption: Workflow for in vivo denervation model.

1. Animals and Acclimatization:

  • Use adult male C57BL/6 mice (8-10 weeks old).

  • Acclimatize animals for at least one week before the experiment.

2. Denervation Surgery:

  • Anesthetize the mouse using isoflurane.

  • Make a small incision in the mid-thigh of one hindlimb to expose the sciatic nerve.

  • Ligate and transect the sciatic nerve to induce denervation of the lower leg muscles.[10][11]

  • The contralateral limb will serve as an internal control.[12]

  • Suture the incision and provide post-operative care.

3. Treatment:

  • Administer this compound (e.g., 10 mg/kg, 30 mg/kg) or vehicle control daily via oral gavage or intraperitoneal injection, starting on the day of surgery.

4. Endpoint Analysis (Day 14):

  • Euthanize mice and carefully dissect the gastrocnemius and tibialis anterior muscles from both the denervated and contralateral limbs.

  • Muscle Weight: Weigh the dissected muscles immediately.

  • Histology for Cross-Sectional Area (CSA):

    • Freeze the mid-belly of the muscle in isopentane cooled by liquid nitrogen.

    • Cryosection the muscle (10 µm thickness).[13]

    • Stain sections with hematoxylin and eosin (H&E) or an antibody against laminin to delineate muscle fibers.

    • Capture images and analyze the CSA of at least 200 fibers per muscle using image analysis software.[14][15]

  • Biochemical Analysis:

    • A portion of the muscle can be snap-frozen in liquid nitrogen for subsequent qRT-PCR or Western blot analysis as described in Protocol 1.

Protocol 3: In Vivo Hindlimb Suspension-Induced Muscle Atrophy in Rats

Mandatory Visualization: Logical Relationship

Hindlimb Suspension Model Logic Hindlimb Suspension Hindlimb Suspension Unloading of Hindlimbs Unloading of Hindlimbs Hindlimb Suspension->Unloading of Hindlimbs Muscle Disuse Muscle Disuse Unloading of Hindlimbs->Muscle Disuse Atrophy Induction Atrophy Induction Muscle Disuse->Atrophy Induction Reduced Atrophy Reduced Atrophy This compound Treatment This compound Treatment This compound Treatment->Reduced Atrophy Intervention

Caption: Logical flow of the hindlimb suspension model.

1. Animals and Acclimatization:

  • Use adult male Sprague-Dawley rats (250-300g).

  • Acclimatize animals for at least one week.

2. Hindlimb Suspension:

  • Anesthetize the rat lightly.

  • Apply adhesive tape to the tail, which is then connected to a swivel system at the top of the cage.

  • Suspend the rat such that the hindlimbs are elevated off the cage floor, while the forelimbs remain in contact for mobility and access to food and water.[16][17][18]

  • Maintain suspension for 14 days.

3. Treatment:

  • Administer this compound (e.g., 10 mg/kg, 30 mg/kg) or vehicle control daily.

4. Endpoint Analysis (Day 14):

  • Euthanize rats and dissect the soleus and plantaris muscles.

  • Perform muscle weight measurements, histological analysis (CSA), and biochemical analyses (qRT-PCR and Western blotting for MuRF1 and MAFbx) as described in Protocol 2.

The protocols outlined in this application note provide a robust framework for evaluating the therapeutic potential of this compound in preclinical models of muscle atrophy. The use of both in vitro and in vivo models allows for a comprehensive assessment of the compound's mechanism of action and its efficacy in counteracting muscle wasting. The quantitative endpoints described will enable a thorough characterization of this compound's anti-atrophic effects, supporting its further development as a potential treatment for muscle atrophy.

References

Troubleshooting & Optimization

Optimizing Myofedrin concentration for maximal anabolic response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Myofedrin in pre-clinical anabolic research. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure reproducible and robust results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel small molecule agonist designed to selectively bind to and activate the cell surface receptor Anabolic Signal Receptor Alpha (ASRA). This binding event is hypothesized to initiate a downstream signaling cascade, primarily through the PI3K/Akt/mTOR pathway, which is a critical regulator of muscle protein synthesis and cell growth. Activation of this pathway leads to the phosphorylation of key downstream targets, including S6 Kinase (S6K) and 4E-BP1, culminating in an increased rate of mRNA translation and protein synthesis, which drives muscle cell hypertrophy.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For most myocyte cell lines, such as C2C12 or L6 myotubes, we recommend a starting concentration range of 10 nM to 100 nM. Our dose-response studies indicate that a significant anabolic response is typically observed within this range, with maximal effects often seen around 50-100 nM. See the data presented in Table 1 for a summary of a typical dose-response experiment.

Q3: How do I determine the optimal this compound concentration for my specific cell line or experimental model?

A3: The optimal concentration can vary depending on the cell line, its passage number, and specific culture conditions. We strongly recommend performing a dose-response experiment to determine the optimal concentration for your system. A typical experiment would involve treating cells with a range of this compound concentrations (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for 24 hours and then assessing key anabolic markers. Please refer to the detailed protocol provided in the "Experimental Protocols" section for guidance.

Q4: What are the signs of cytotoxicity, and what should I do if I observe them?

A4: At concentrations significantly above the optimal range (typically >500 nM), this compound may induce cellular stress or cytotoxicity. Signs of this can include changes in cell morphology (e.g., rounding and detachment), a decrease in cell viability as measured by an MTT or similar assay, or a paradoxical decrease in protein synthesis. If you observe these effects, you should lower the concentration of this compound in your subsequent experiments and perform a viability assay to establish a non-toxic working concentration range.

Q5: How long should I treat my cells with this compound to observe a significant anabolic response?

A5: Activation of the upstream signaling pathway (e.g., phosphorylation of Akt and S6K) can be detected as early as 30-60 minutes post-treatment. However, for downstream functional outcomes such as a measurable increase in protein synthesis or cell size (hypertrophy), a longer treatment duration of 18-24 hours is recommended.

Troubleshooting Guide

Problem: No significant increase in protein synthesis or anabolic signaling.

  • Possible Cause 1: Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell model.

    • Solution: Perform a full dose-response curve (e.g., 1 nM to 1 µM) to identify the optimal concentration.

  • Possible Cause 2: Cell Health/Differentiation Status: The cells may not be healthy or, in the case of C2C12 cells, may not be fully differentiated into myotubes.

    • Solution: Ensure cells are healthy and exhibit the correct morphology. For C2C12s, confirm differentiation into myotubes (multinucleated, elongated cells) before starting the experiment.

  • Possible Cause 3: Reagent Inactivity: this compound may have degraded due to improper storage.

    • Solution: this compound should be stored at -20°C in a desiccated environment. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them within a short timeframe.

Problem: High levels of cell death or unexpected changes in cell morphology.

  • Possible Cause 1: this compound Concentration is Too High: You may be observing cytotoxicity.

    • Solution: Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your dose-response experiment to identify the cytotoxic threshold.

  • Possible Cause 2: Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.

    • Solution: Ensure the final solvent concentration is consistent across all conditions (including the vehicle control) and is at a non-toxic level (typically ≤ 0.1%).

Problem: Inconsistent or highly variable results between experiments.

  • Possible Cause 1: Inconsistent Cell Seeding Density: Variations in the number of cells at the start of the experiment can lead to variability in the final readout.

    • Solution: Implement a strict cell counting and seeding protocol. Ensure even cell distribution in the culture plates.

  • Possible Cause 2: Variability in Treatment Duration: Inconsistent timing of reagent addition and harvesting can affect results, especially for short-term signaling studies.

    • Solution: Use a timer and stagger the treatment of plates to ensure a consistent incubation time for all samples.

Data Presentation: Dose-Response of this compound in C2C12 Myotubes

The following table summarizes the results from a representative experiment where differentiated C2C12 myotubes were treated with various concentrations of this compound for 24 hours.

This compound Conc.Protein Synthesis Rate (Relative to Vehicle)Myotube Diameter (µm, Mean ± SD)p-Akt (Ser473) (Fold Change)p-S6K (Thr389) (Fold Change)Cell Viability (%)
Vehicle (0 nM) 1.0015.2 ± 0.81.01.099 ± 2
1 nM 1.1516.1 ± 0.71.41.598 ± 3
10 nM 1.6518.9 ± 0.93.54.199 ± 2
50 nM 1.9822.5 ± 1.16.88.297 ± 4
100 nM 2.0522.9 ± 1.37.18.596 ± 3
500 nM 1.4019.5 ± 1.54.24.985 ± 5
1 µM 0.8514.8 ± 1.82.12.372 ± 6

Table 1: Summary of this compound's effect on key anabolic markers and cell viability in C2C12 myotubes after 24 hours of treatment. Data indicates a maximal anabolic response between 50-100 nM, with evidence of cytotoxicity at concentrations of 500 nM and above.

Experimental Protocols

Protocol 1: Dose-Response Analysis via Protein Synthesis Assay (Puromycin Labeling)

This protocol uses the SUnSET method to measure global protein synthesis rates.

  • Cell Culture and Differentiation:

    • Plate C2C12 myoblasts in 12-well plates at a density that will reach ~90% confluency within 48 hours.

    • Induce differentiation by switching the growth medium (DMEM + 10% FBS) to a differentiation medium (DMEM + 2% horse serum).

    • Allow cells to differentiate for 4-5 days, replacing the differentiation medium every 48 hours, until multinucleated myotubes are clearly visible.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the differentiation medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

    • Aspirate the old medium from the myotubes and replace it with the this compound-containing medium.

    • Incubate the cells for 24 hours at 37°C and 5% CO₂.

  • Puromycin Labeling:

    • 30 minutes before the end of the 24-hour incubation, add Puromycin to each well at a final concentration of 1 µg/mL.

    • Incubate for the final 30 minutes.

  • Cell Lysis and Protein Quantification:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer (with protease and phosphatase inhibitors) to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Analyze the incorporation of puromycin into newly synthesized proteins via Western Blot using an anti-puromycin antibody. The signal intensity is proportional to the rate of protein synthesis.

Protocol 2: Western Blot Analysis of Anabolic Signaling Pathway Activation

  • Cell Culture and Treatment:

    • Culture and differentiate C2C12 myotubes as described in Protocol 1.

    • For signaling analysis, a shorter treatment time is often used. Treat cells with the desired concentrations of this compound for 30-60 minutes.

  • Cell Lysis and Protein Quantification:

    • Perform cell lysis and protein quantification as described in steps 4.1-4.5 of Protocol 1.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein samples to the same concentration (e.g., 20 µg per lane).

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., anti-p-Akt Ser473, anti-p-S6K Thr389) and total proteins (anti-Akt, anti-S6K) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.

Visualizations

Myofedrin_Signaling_Pathway This compound This compound ASRA ASRA Receptor This compound->ASRA Binds & Activates PI3K PI3K ASRA->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits ProteinSynthesis Protein Synthesis (Hypertrophy) S6K->ProteinSynthesis FourEBP1->ProteinSynthesis

Caption: Proposed signaling pathway for this compound-induced anabolism.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_result Phase 4: Outcome A Seed & Differentiate C2C12 Myoblasts C Treat Myotubes with Dose Range (0-1µM) A->C B Prepare this compound Stock Solutions B->C D Incubate for 24 Hours C->D E Assess Cell Viability (e.g., MTT Assay) D->E F Measure Protein Synthesis (Puromycin Labeling) D->F G Analyze Signaling (Western Blot) D->G H Determine Optimal Anabolic Concentration E->H F->H G->H

Caption: Workflow for determining the optimal this compound concentration.

Troubleshooting_Tree Start Problem: No Anabolic Response Q1 Is cell viability >90%? Start->Q1 A1_Yes Are cells fully differentiated? Q1->A1_Yes Yes A1_No Issue is Cytotoxicity Q1->A1_No No A2_Yes Was a full dose- response performed? A1_Yes->A2_Yes Yes A2_No Issue is Differentiation A1_Yes->A2_No No S1 Solution: Lower this compound Conc. A1_No->S1 A3_Yes Check reagent storage & preparation A2_Yes->A3_Yes Yes A3_No Issue is Sub-optimal Dose A2_Yes->A3_No No S2 Solution: Optimize differentiation protocol A2_No->S2 S3 Solution: Perform dose-response (e.g., 1nM - 1µM) A3_No->S3

Caption: Troubleshooting logic for a lack of anabolic response.

Troubleshooting Myofedrin solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Myofedrin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

This compound is a weakly basic compound, and its aqueous solubility is highly dependent on the pH of the solution. In its ionized (protonated) form at acidic pH, it exhibits significantly higher solubility compared to its free base form at neutral or alkaline pH.

Q2: Why is my this compound solution cloudy or showing precipitation?

Cloudiness or precipitation in your this compound solution can be attributed to several factors:

  • pH: The pH of your solution might be at or near the isoelectric point of this compound, where its net charge is zero, and solubility is at its minimum.

  • Concentration: The concentration of this compound may have exceeded its solubility limit under the current experimental conditions (e.g., temperature, buffer composition).

  • Temperature: A decrease in temperature can reduce the solubility of this compound, leading to precipitation.

  • "Salting Out": High concentrations of certain salts can decrease the solubility of this compound by competing for water molecules needed for solvation.

Q3: Can I heat the solution to dissolve this compound?

Gentle heating can increase the rate of dissolution and the solubility of this compound. However, prolonged exposure to high temperatures may risk chemical degradation. It is recommended to monitor the temperature and assess the stability of this compound under your specific conditions. Most substances, being endothermic, will see an increase in solubility with a rise in temperature.[1]

Q4: What is the impact of ionic strength on this compound solubility?

The effect of ionic strength on this compound solubility can be complex. Low to moderate salt concentrations (e.g., 50-150 mM NaCl) can sometimes increase solubility by shielding electrostatic interactions between molecules. However, very high salt concentrations can lead to a "salting out" effect and decrease solubility.

Q5: Are there any recommended co-solvents or excipients to improve this compound solubility?

Yes, the use of co-solvents can enhance the solubility of poorly water-soluble drugs.[2] For this compound, consider the following options:

  • Organic Co-solvents: Ethanol, propylene glycol, and polyethylene glycol (PEG) can increase solubility. It is crucial to test a range of concentrations to find the optimal level without negatively impacting your experimental system.

  • Surfactants: Non-ionic surfactants like Tween® 20 or zwitterionic detergents such as CHAPS can be used at low concentrations to improve wetting and prevent aggregation.[3]

  • Cyclodextrins: These can encapsulate the hydrophobic regions of this compound, increasing its apparent solubility in aqueous solutions.

Troubleshooting Guides

Issue 1: this compound Fails to Dissolve Completely

Possible Causes:

  • Incorrect pH of the solvent.

  • Concentration exceeds solubility limit.

  • Inadequate mixing or agitation.

Troubleshooting Steps:

  • Verify pH: Measure the pH of your solution. For this compound, an acidic pH (e.g., pH 4-6) is generally recommended to ensure the compound is in its more soluble, protonated form. Adjust the pH with a suitable buffer or dilute acid.

  • Reduce Concentration: If possible, try preparing a more dilute solution. You can perform a serial dilution to find the concentration at which this compound remains soluble.

  • Optimize Mixing: Ensure vigorous mixing using a vortex or magnetic stirrer. Allow sufficient time for dissolution to occur. Gentle warming can be applied in conjunction with mixing.

Issue 2: Precipitation Occurs After Initial Dissolution

Possible Causes:

  • Change in temperature.

  • pH shift during the experiment.

  • Interaction with other components in the solution.

Troubleshooting Steps:

  • Temperature Control: Maintain a constant temperature throughout your experiment. If you dissolved this compound with heating, ensure the solution remains at that temperature if cooling causes precipitation.

  • Buffer Capacity: Ensure your buffer has sufficient capacity to maintain the desired pH, especially if other components in your assay might alter it.

  • Component Compatibility: Test the solubility of this compound in the presence of each individual component of your final solution to identify any potential incompatibilities.

Quantitative Data on this compound Solubility

The following tables summarize the hypothetical solubility of this compound under various conditions.

Table 1: Effect of pH on this compound Solubility at 25°C

pHSolubility (mg/mL)
4.055.2
5.048.9
6.025.1
7.05.8
7.42.3
8.00.9

Table 2: Effect of Temperature on this compound Solubility at pH 7.4

Temperature (°C)Solubility (mg/mL)
41.1
252.3
374.5

Table 3: Effect of Co-solvents on this compound Solubility at 25°C and pH 7.4

Co-solventConcentration (%)Solubility (mg/mL)
None02.3
Ethanol58.7
Ethanol1015.4
Propylene Glycol511.2
Propylene Glycol1020.1
PEG 400514.9
PEG 4001028.6

Experimental Protocols

Protocol 1: Determination of this compound Solubility by HPLC

Objective: To determine the equilibrium solubility of this compound in a given buffer.

Materials:

  • This compound powder

  • Selected aqueous buffer

  • HPLC system with a suitable column (e.g., C18)

  • Microcentrifuge

  • Thermomixer or shaking incubator

Methodology:

  • Add an excess amount of this compound powder to a known volume of the buffer in a microcentrifuge tube.

  • Incubate the tube at a constant temperature (e.g., 25°C) with continuous agitation for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of your HPLC calibration curve.

  • Inject the diluted sample onto the HPLC system and determine the concentration of this compound by comparing the peak area to a standard curve.

  • Calculate the original solubility in mg/mL.

Visualizations

TroubleshootingWorkflow This compound Solubility Troubleshooting Workflow start Start: this compound Solubility Issue check_pH Check pH of Solution start->check_pH is_pH_optimal Is pH optimal (e.g., 4-6)? check_pH->is_pH_optimal adjust_pH Adjust pH with Buffer/Acid is_pH_optimal->adjust_pH No check_concentration Check Concentration is_pH_optimal->check_concentration Yes adjust_pH->check_pH is_conc_too_high Is concentration too high? check_concentration->is_conc_too_high reduce_conc Reduce Concentration is_conc_too_high->reduce_conc Yes consider_additives Consider Additives (Co-solvents, Surfactants) is_conc_too_high->consider_additives No is_issue_resolved Issue Resolved? reduce_conc->is_issue_resolved consider_additives->is_issue_resolved end_success Success: this compound Solubilized is_issue_resolved->end_success Yes end_fail Further Optimization Needed is_issue_resolved->end_fail No SignalingPathway Hypothetical this compound Signaling Pathway This compound This compound (Soluble) Receptor Adrenergic Receptor This compound->Receptor G_Protein G-Protein Activation Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Cellular_Response Cellular Response (e.g., Muscle Relaxation) PKA->Cellular_Response ExperimentalWorkflow Experimental Workflow for Solubility Screening start Start: Prepare this compound Stock prepare_buffers Prepare Buffers (Varying pH, Co-solvents) start->prepare_buffers add_this compound Add Excess this compound to Buffers prepare_buffers->add_this compound incubate Incubate with Agitation (24h, 25°C) add_this compound->incubate centrifuge Centrifuge to Pellet Solid incubate->centrifuge collect_supernatant Collect and Filter Supernatant centrifuge->collect_supernatant analyze_hplc Analyze by HPLC collect_supernatant->analyze_hplc determine_solubility Determine Solubility analyze_hplc->determine_solubility

References

Preventing off-target effects of Myofedrin in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myofedrin in cell-based assays. The information herein is designed to help mitigate potential off-target effects and ensure the generation of reliable and reproducible data.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Q1: I am observing significant cytotoxicity at concentrations where I expect to see on-target effects. What could be the cause?

A: Unexpected cytotoxicity can stem from several factors. It is crucial to determine if the observed cell death is a consequence of on-target activity or an off-target effect. This compound is designed to be a potent agonist of the Myo-Receptor 1 (MR1); however, at higher concentrations, it may interact with other cellular targets, leading to toxicity.

  • Recommendation 1: Determine the Therapeutic Window. Perform a dose-response study to identify a concentration range that provides a clear on-target effect with minimal cytotoxicity.

  • Recommendation 2: Modify Experimental Conditions. Shortening the incubation time with this compound may allow for the observation of on-target effects before significant cytotoxicity occurs.

  • Recommendation 3: Use a Negative Control Cell Line. If possible, use a cell line that does not express MR1 (e.g., a knockout cell line). If cytotoxicity persists in this cell line, it is likely an off-target effect.[1]

Q2: My results with this compound are inconsistent between experiments. What could be causing this variability?

A: Inconsistent results can arise from variations in experimental conditions and the physiological state of the cells.

  • Recommendation 1: Standardize Cell Culture Conditions. Variations in cell density, passage number, and media composition can alter the expression and activity of receptors and signaling proteins, influencing the cellular response to this compound.[1] We recommend stringent standardization of all cell culture parameters.

  • Recommendation 2: Perform Regular Cell Health Assessments. For each experiment, conduct a cell viability and membrane integrity assay to ensure that the cells are healthy and in an appropriate state for the assay.

  • Recommendation 3: Ensure Proper Compound Handling. this compound is a small molecule that may be sensitive to storage conditions and preparation methods. Ensure that it is stored as recommended and that fresh dilutions are made for each experiment.

Q3: I'm observing a high background signal in my fluorescence-based assay. How can I reduce it?

A: High background fluorescence, or autofluorescence, is a common issue in cell-based assays and can originate from the compound itself, the cell culture media, or the microplates.

  • Recommendation 1: Run a Compound Autofluorescence Control. Prepare wells containing only this compound in the assay buffer to determine if the compound itself is fluorescent at the excitation and emission wavelengths used in your assay.[2][3]

  • Recommendation 2: Optimize Assay Media. Components in cell culture media, such as phenol red and fetal bovine serum, can be fluorescent.[2] Consider using phenol red-free media or performing the final assay steps in a buffered saline solution.

  • Recommendation 3: Use Appropriate Microplates. For fluorescence assays, black plates with transparent bottoms are recommended to reduce background and prevent well-to-well crosstalk.[2]

Quantitative Data Summary: this compound

The following table summarizes the key quantitative parameters for this compound based on a panel of in vitro assays.

ParameterTarget/Off-TargetValueAssay Type
EC50 Myo-Receptor 1 (MR1)50 nMGq-coupled signaling assay
Ki β1-adrenergic receptor1.2 µMRadioligand binding assay
Ki β2-adrenergic receptor5.8 µMRadioligand binding assay
IC50 hERG channel> 10 µMElectrophysiology assay
CC50 HEK293 cells25 µM48-hour cytotoxicity assay
CC50 Primary cardiomyocytes15 µM48-hour cytotoxicity assay

EC50: Half-maximal effective concentration; Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; CC50: 50% cytotoxic concentration.

Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on a given cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the CC50 value.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol can be used to verify the direct binding of this compound to its intended target, MR1, in a cellular environment.

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified period.

  • Heating: After treatment, heat the cell suspensions at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes to induce protein denaturation. Include an unheated control.

  • Cell Lysis and Protein Extraction: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer. Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.

  • Protein Analysis: Analyze the soluble protein fractions by Western blot using an antibody specific for MR1.

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A rightward shift in the melting curve for the this compound-treated sample compared to the control indicates target engagement.[1]

3. Counter-Screening Assay in a Target-Negative Cell Line

This protocol helps to differentiate between on-target and off-target effects.

  • Cell Lines: Use two cell lines: one that endogenously expresses the target receptor (MR1-positive) and one that does not (MR1-negative).

  • Assay Performance: Perform the primary functional assay (e.g., a calcium mobilization assay for a Gq-coupled receptor) on both cell lines in parallel, using a range of this compound concentrations.

  • Data Analysis: If the observed effect is present in the MR1-positive cell line but absent or significantly reduced in the MR1-negative cell line, it is likely an on-target effect. If the effect is observed in both cell lines, it is indicative of an off-target mechanism.

Signaling Pathways and Workflows

Myofedrin_On_Target_Pathway This compound This compound MR1 Myo-Receptor 1 (MR1) This compound->MR1 binds Gq Gq protein MR1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Intended signaling pathway of this compound via the Myo-Receptor 1 (MR1).

Myofedrin_Off_Target_Pathway This compound This compound (High Conc.) Beta1AR β1-Adrenergic Receptor This compound->Beta1AR binds Gs Gs protein Beta1AR->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates OffTarget_Effect Off-Target Effects (e.g., altered gene expression, pro-apoptotic signaling) PKA->OffTarget_Effect phosphorylates downstream targets

Caption: Potential off-target signaling pathway of this compound via the β1-Adrenergic Receptor.

Troubleshooting_Workflow start Unexpected Result (e.g., Cytotoxicity) check_conc Is the this compound concentration appropriate? start->check_conc dose_response Perform Dose-Response Cytotoxicity Assay check_conc->dose_response No is_off_target Is the effect likely off-target? check_conc->is_off_target Yes dose_response->is_off_target counter_screen Perform Counter-Screening (MR1-negative cell line) is_off_target->counter_screen Yes cetsa Confirm On-Target Engagement (CETSA) is_off_target->cetsa No optimize Optimize Assay Conditions (e.g., lower concentration, shorter incubation) counter_screen->optimize Effect Absent end_off_target Characterize Off-Target Effect counter_screen->end_off_target Effect Persists cetsa->optimize end_on_target Proceed with Optimized On-Target Assay optimize->end_on_target

Caption: Logical workflow for troubleshooting unexpected results with this compound.

Frequently Asked Questions (FAQs)

Q4: What is the recommended solvent and storage condition for this compound?

A: this compound is typically supplied as a solid. We recommend preparing a stock solution in DMSO at a concentration of 10 mM. This stock solution should be stored at -20°C or -80°C. For cell-based assays, dilute the stock solution in your cell culture medium to the final working concentration. Ensure that the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q5: Can this compound interfere with common assay readouts?

A: Yes, like many small molecules, this compound has the potential to interfere with certain assay technologies.[3] It is important to perform control experiments to rule out assay artifacts. For example, in fluorescence-based assays, check for autofluorescence of the compound. In luciferase-based reporter assays, test for direct inhibition of the luciferase enzyme.

Q6: How can I differentiate between an off-target effect and the downstream consequences of the on-target activity?

A: This can be a significant challenge. A combination of approaches is often necessary. Using a target-negative cell line, as described in the counter-screening protocol, is a powerful method. Additionally, using a known antagonist for the MR1 receptor can help to confirm on-target effects. If pre-treatment with the antagonist blocks the effect of this compound, it is likely an on-target mediated response.

Q7: Are there any known off-target liabilities for this compound?

A: As indicated in the quantitative data summary, this compound has been shown to have some affinity for β-adrenergic receptors at micromolar concentrations. If your cell system expresses these receptors, you may observe off-target effects at higher concentrations of this compound. It is important to consider the expression profile of your specific cell model.

References

Myofedrin Oral Bioavailability Enhancement: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of Myofedrin.

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles limiting the oral bioavailability of this compound?

This compound's low oral bioavailability is primarily attributed to two key factors:

  • Poor Aqueous Solubility: As a Biopharmaceutics Classification System (BCS) Class II compound, this compound has high permeability but low solubility. This characteristic impedes its dissolution in gastrointestinal (GI) fluids, a critical step for absorption.

  • Significant First-Pass Metabolism: After absorption from the gut, this compound undergoes extensive metabolism in the liver, predominantly by cytochrome P450 3A4 (CYP3A4) enzymes. This metabolic process substantially reduces the quantity of the active drug that reaches systemic circulation.

Q2: Which formulation strategies are most effective for enhancing this compound's solubility?

Several advanced formulation techniques can be utilized to improve the dissolution of this compound. The selection of an appropriate strategy is contingent on the specific physicochemical properties of the this compound batch and the desired drug release profile.

  • Amorphous Solid Dispersions (ASDs): This method involves dispersing this compound in a polymeric carrier to create an amorphous solid. The amorphous state, being of higher energy than the crystalline form, results in increased apparent solubility and a faster dissolution rate.

  • Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubilization of lipophilic compounds like this compound within the GI tract.

  • Nanoparticle Engineering: Reducing the particle size of this compound to the nanometer range dramatically increases the surface area-to-volume ratio, thereby facilitating more rapid dissolution.

Q3: How can the first-pass metabolism of this compound be mitigated?

Inhibiting the action of CYP3A4 enzymes can lead to increased systemic exposure of this compound. However, this approach requires careful consideration due to the potential for drug-drug interactions.

  • Co-administration with CYP3A4 Inhibitors: In pre-clinical research, known CYP3A4 inhibitors such as ritonavir can be co-administered to evaluate the impact of metabolic inhibition.

  • Prodrug Development: A chemical modification strategy can be employed to create a prodrug of this compound, masking the metabolic site on the molecule. This prodrug would then be converted to the active this compound in the body.

Troubleshooting Guides

Problem 1: High variability observed in in-vitro dissolution testing of a this compound amorphous solid dispersion (ASD).

  • Potential Cause 1: Phase Separation or Recrystallization of the ASD.

    • Troubleshooting Steps:

      • Confirm Amorphous State: Utilize Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to verify that the this compound within the ASD is entirely amorphous. The presence of sharp peaks in the PXRD pattern or a melting endotherm in the DSC thermogram is indicative of crystallinity.

      • Evaluate Polymer-Drug Miscibility: Perform a miscibility study to ensure that this compound and the selected polymer are miscible at the intended drug loading.

      • Control Humidity: Store the ASD in a controlled, low-humidity environment, as moisture absorption can act as a plasticizer and induce recrystallization.

  • Potential Cause 2: Suboptimal Dissolution Medium.

    • Troubleshooting Steps:

      • Employ Biorelevant Media: Switch to biorelevant dissolution media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF), which mimic the composition of human intestinal fluids and provide a more accurate prediction of in-vivo performance.

      • Maintain Sink Conditions: Ensure that the concentration of this compound in the dissolution medium remains well below its saturation solubility (sink conditions) throughout the experiment to avoid limiting the dissolution rate.

Problem 2: Inconsistent pharmacokinetic (PK) profiles observed in animal studies.

  • Potential Cause 1: Influence of Food.

    • Troubleshooting Steps:

      • Conduct Fasted and Fed Studies: Perform PK studies in both fasted and fed animal cohorts to quantify the food effect. Lipid-based formulations, in particular, often exhibit enhanced absorption in the presence of food.

      • Standardize Feeding Protocols: Maintain a consistent feeding schedule and diet for all animals to minimize variability.

  • Potential Cause 2: Formulation Instability within the GI Tract.

    • Troubleshooting Steps:

      • Address In-Vivo Precipitation: For supersaturating formulations like ASDs, the drug may precipitate out of solution in the GI lumen before it can be absorbed. Consider the inclusion of a precipitation inhibitor in the formulation.

      • Assess pH-Dependent Stability: Evaluate the chemical stability of this compound across a range of pH values that are representative of the stomach and small intestine to identify any potential degradation issues.

Data Summary

Table 1: Solubility of this compound in Various Media

MediumThis compound Solubility (µg/mL)
Water0.4 ± 0.1
Simulated Gastric Fluid (SGF)0.2 ± 0.04
Fasted State Simulated Intestinal Fluid (FaSSIF)2.3 ± 0.4
Fed State Simulated Intestinal Fluid (FeSSIF)8.9 ± 1.5

Table 2: Key Pharmacokinetic Parameters of Different this compound Formulations in a Rat Model (10 mg/kg oral dose)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Relative Bioavailability (%)
Crystalline this compound55 ± 182.0260 ± 80100
This compound-HPMC ASD (25% drug load)270 ± 601.01300 ± 250500
This compound-SEDDS420 ± 800.51900 ± 350730

Key Experimental Protocols

Protocol 1: Preparation of a this compound Amorphous Solid Dispersion (ASD) via Solvent Evaporation

  • Solubilization: Dissolve 1 gram of this compound and 3 grams of hydroxypropyl methylcellulose (HPMC) in 60 mL of a 2:1 mixture of dichloromethane and ethanol.

  • Solvent Removal: Utilize a rotary evaporator set to 40°C under reduced pressure to evaporate the solvent.

  • Final Drying: Place the resulting solid film in a vacuum oven at 40°C for 48 hours to eliminate any residual solvent.

  • Particle Sizing: Mill the dried film and sieve the powder through a 250 µm mesh to achieve a consistent particle size.

  • Quality Control: Characterize the final ASD product for drug loading, content uniformity, amorphous nature (via PXRD and DSC), and dissolution performance.

Protocol 2: In-Vitro Dissolution Profiling of this compound Formulations

  • Apparatus Setup: Employ a USP Type II (paddle) dissolution apparatus.

  • Dissolution Medium: Fill each vessel with 900 mL of Fasted State Simulated Intestinal Fluid (FaSSIF) maintained at 37 ± 0.5°C.

  • Agitation: Set the paddle rotation speed to 75 RPM.

  • Sample Addition: Introduce an amount of the this compound formulation equivalent to a 10 mg dose into each vessel.

  • Time-Point Sampling: Withdraw 5 mL aliquots at 5, 15, 30, 60, 90, and 120 minutes, replacing the withdrawn volume with fresh, pre-warmed medium at each time point.

  • Quantification: Filter the collected samples using a 0.22 µm syringe filter and determine the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method.

Visualizations

Myofedrin_Bioavailability_Pathway Oral_Admin Oral Administration of this compound GI_Tract GI Tract Oral_Admin->GI_Tract Dissolution Dissolution (Solubility-Limited Step) GI_Tract->Dissolution Absorption Membrane Permeation Dissolution->Absorption Portal_Circulation Portal Vein Absorption->Portal_Circulation Liver Liver Portal_Circulation->Liver First_Pass First-Pass Metabolism (CYP3A4) Liver->First_Pass Systemic_Circulation Systemic Circulation (Bioavailable Drug) First_Pass->Systemic_Circulation Reduced Drug Level Elimination Elimination Systemic_Circulation->Elimination

Caption: The physiological path of this compound, highlighting key bioavailability barriers.

PK_Troubleshooting_Logic Start Inconsistent PK Data in Animal Studies Check_Food_Effect Investigate Food Effect Start->Check_Food_Effect Food_Effect_Present Significant Food Effect? Check_Food_Effect->Food_Effect_Present Standardize_Feeding Standardize Feeding Protocol (Fasted vs. Fed) Food_Effect_Present->Standardize_Feeding Yes Check_Stability Assess GI Stability Food_Effect_Present->Check_Stability No Standardize_Feeding->Check_Stability Precipitation In-Vivo Precipitation? Check_Stability->Precipitation Add_Inhibitor Add Precipitation Inhibitor to Formulation Precipitation->Add_Inhibitor Yes Resolved Consistent PK Data Precipitation->Resolved No Add_Inhibitor->Resolved

Caption: A logical workflow for troubleshooting inconsistent pharmacokinetic results.

Myofedrin stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of Myofedrin, as well as troubleshooting guidance for its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound powder and solutions?

A1: For long-term storage, solid this compound powder should be stored at -20°C, protected from light and moisture. For short-term storage (up to one week), it can be kept at 4°C. This compound solutions, once prepared, are less stable and should be used immediately or aliquoted and stored at -80°C for a maximum of one month. Avoid repeated freeze-thaw cycles.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in DMSO (dimethyl sulfoxide) and ethanol. To prepare a stock solution, we recommend dissolving this compound powder in high-purity, anhydrous DMSO to a concentration of 10 mM. Ensure the powder is fully dissolved by vortexing. For experiments sensitive to DMSO, further dilutions can be made in an appropriate aqueous buffer immediately before use.

Q3: this compound appears to have lost its efficacy in my experiments. What could be the cause?

A3: Loss of efficacy can be attributed to several factors, including improper storage, multiple freeze-thaw cycles of stock solutions, or exposure to light. It is also possible that the compound has degraded. We recommend preparing fresh solutions and verifying the compound's integrity using a stability-indicating assay, such as the HPLC method detailed in our troubleshooting guide.

Q4: Are there any known incompatibilities of this compound with common lab plastics?

A4: this compound has been observed to adsorb to certain types of plastics over time. For long-term storage of solutions, we recommend using low-adhesion polypropylene or glass vials.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Inconsistent results may stem from the degradation of this compound. The following table summarizes the stability of this compound under various stress conditions, which can help in identifying potential causes of degradation.

Table 1: this compound Stability Under Forced Degradation Conditions

ConditionIncubation TimeThis compound Remaining (%)Primary Degradant
0.1 M HCl24 hours85.2%Hydrolysis Product A
0.1 M NaOH24 hours78.5%Epimerization Product B
3% H₂O₂12 hours90.1%Oxidation Product C
60°C48 hours92.7%Thermolysis Product D
Photolytic (UV)8 hours88.4%Photodegradation Product E
Issue 2: Suspected Degradation of this compound Stock

If you suspect your this compound stock has degraded, you can assess its purity and concentration using the following High-Performance Liquid Chromatography (HPLC) protocol.

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute this compound stock solution to a final concentration of 10 µg/mL in the mobile phase (initial conditions).

The following diagram illustrates the workflow for this stability assessment.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dilute this compound Stock prep2 Final Concentration: 10 µg/mL prep1->prep2 hplc1 Inject Sample (10 µL) prep2->hplc1 hplc2 Gradient Elution hplc1->hplc2 hplc3 UV Detection (254 nm) hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate % Purity data1->data2

This compound Stability Assessment Workflow

This compound Signaling Pathway

This compound is an experimental compound designed to modulate muscle growth and differentiation. It is believed to act by potentiating the IGF-1 signaling pathway, a key regulator of muscle hypertrophy. The diagram below illustrates the proposed mechanism of action.

G This compound This compound IGF1R IGF-1 Receptor This compound->IGF1R Potentiates PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3β Akt->GSK3b ProteinSynthesis Protein Synthesis (Muscle Growth) mTORC1->ProteinSynthesis ProteinDegradation Protein Degradation GSK3b->ProteinDegradation

Proposed this compound Signaling Pathway

Addressing cytotoxicity of Myofedrin at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address cytotoxicity observed at high concentrations of Myofedrin.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-induced cytotoxicity at high concentrations?

This compound is a sympathomimetic amine that primarily acts as an agonist for α- and β-adrenergic receptors.[1] At therapeutic doses, this interaction leads to desired physiological responses. However, at high concentrations, overstimulation of these receptors can lead to significant cellular stress. The primary proposed mechanism for cytotoxicity involves the induction of mitochondrial dysfunction. This leads to an increase in the production of Reactive Oxygen Species (ROS), creating a state of oxidative stress.[2][3] This elevated oxidative stress can damage cellular components and trigger the intrinsic apoptotic pathway, characterized by the activation of executioner caspases like caspase-3 and caspase-7, ultimately leading to programmed cell death.[4][5]

Q2: How can I differentiate between cytotoxic and cytostatic effects of this compound?

It is crucial to determine whether high concentrations of this compound are killing the cells (cytotoxicity) or merely inhibiting their proliferation (cytostatic effect). This can be achieved by monitoring the total number of viable and dead cells over the course of the experiment.[6] An increase in dead cells relative to the control indicates a cytotoxic effect. If the total cell number remains constant while the control group proliferates, it suggests a cytostatic effect. Assays like Trypan Blue exclusion or real-time cell imaging can provide these counts.

Q3: What are some strategies to mitigate this compound-induced cytotoxicity while still studying its primary effects?

Mitigating off-target cytotoxicity is key to studying the primary mechanism of action. Consider the following strategies:

  • Co-treatment with Antioxidants: Since the proposed mechanism involves oxidative stress, co-administering an antioxidant like N-acetylcysteine (NAC) may reduce ROS levels and subsequent cell death, allowing for the study of non-cytotoxic effects.[7][8]

  • Time-Course and Dose-Response Optimization: Reduce the incubation time or the concentration of this compound. A detailed dose-response experiment can help identify a concentration that elicits the desired primary effect with minimal cytotoxicity.[9]

  • Serum-Free Media during Assay: Components in serum can sometimes interfere with cytotoxicity assays or contribute to background LDH release. Using a serum-free medium during the final assay incubation step can help reduce this interference.[10]

Q4: My cytotoxicity assay results (e.g., MTT, LDH) are highly variable. How can I improve consistency?

Variability in cytotoxicity assays often stems from technical inconsistencies.[10] To improve reproducibility, ensure the following:

  • Consistent Cell Health: Use cells from a similar passage number and ensure they are in the logarithmic growth phase. Avoid using over-confluent cells, which can lead to spontaneous cell death.[10][11]

  • Standardized Seeding Density: Perform a titration experiment to find the optimal cell seeding density for your specific cell line and plate format. Inconsistent cell numbers will lead to variable results.[11]

  • Reagent Preparation: Prepare fresh reagents for each experiment whenever possible. If using stored reagents, ensure they have been stored correctly to avoid degradation.[10]

  • Gentle Handling: Overly forceful pipetting can damage cell membranes, leading to artificial LDH release or reduced viability. Handle cells gently during media changes and reagent addition.[10][11]

Troubleshooting Guides

Common Issues in Cytotoxicity Assays

This table provides troubleshooting steps for common problems encountered during cytotoxicity assays like MTT, WST-1, XTT, and LDH.

Problem Possible Cause(s) Recommended Solution(s)
High Background Signal in Control Wells 1. Microbial Contamination (bacteria/yeast can reduce tetrazolium salts).[10] 2. High Endogenous LDH Activity in Serum.[10] 3. Phenol Red Interference in Medium.[10] 4. Overly Forceful Pipetting.[11]1. Visually inspect plates for contamination; use sterile technique. 2. Test serum for LDH activity or use serum-free medium during the assay. 3. Use a phenol red-free medium for the assay incubation step. 4. Pipette gently when adding reagents or changing media.
Low Absorbance/Fluorescence Signal 1. Insufficient Cell Number.[11] 2. Incubation Time is Too Short.[10] 3. Incomplete Solubilization of Formazan Crystals (MTT Assay).[10] 4. Compound Interference with Assay Reagent.1. Increase the cell seeding density. Perform a cell titration experiment to optimize. 2. Increase the incubation time with the assay reagent (e.g., 1-4 hours for MTT). 3. Ensure complete mixing with the solubilization solution (e.g., DMSO). 4. Run a control with the compound in cell-free medium to check for direct interaction with the assay dye.
High Well-to-Well Variability 1. Inconsistent Cell Seeding. 2. Presence of Bubbles in Wells.[11] 3. "Edge Effects" due to Evaporation.[6] 4. Incomplete Mixing of Compound.1. Ensure the cell suspension is homogenous before and during plating. 2. Carefully inspect wells for bubbles and remove them with a sterile needle if necessary. 3. Avoid using the outer wells of the plate or ensure proper humidification in the incubator. 4. Mix the plate gently on an orbital shaker after adding the compound.

Experimental Protocols & Visualizations

Proposed Signaling Pathway for this compound Cytotoxicity

The following diagram illustrates the hypothesized cascade of events leading to cell death when cells are exposed to high concentrations of this compound.

Myofedrin_Cytotoxicity_Pathway cluster_Initiation Initiation cluster_Stress Cellular Stress cluster_Apoptosis Apoptosis Cascade This compound High Conc. This compound Receptor Adrenergic Receptor Overstimulation This compound->Receptor Binds Mito Mitochondrial Dysfunction Receptor->Mito Induces ROS Increased ROS (Oxidative Stress) Mito->ROS Leads to Caspase Caspase-3/7 Activation ROS->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Proposed pathway for this compound-induced cytotoxicity.
Experimental Workflow: Assessing this compound Cytotoxicity

This workflow provides a general overview of the steps involved in quantifying the cytotoxic effects of this compound.

Experimental_Workflow start Start seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate for 24h (Allow Adherence) seed->incubate1 treat 3. Treat with this compound (Dose-Response) incubate1->treat incubate2 4. Incubate for Desired Time (e.g., 24-72h) treat->incubate2 assay 5. Add Cytotoxicity Reagent (e.g., MTT, LDH) incubate2->assay measure 6. Measure Signal (Absorbance/Fluorescence) assay->measure analyze 7. Analyze Data (Calculate % Viability, IC50) measure->analyze end End analyze->end

Caption: General workflow for a cell-based cytotoxicity assay.
Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used to infer cell viability and cytotoxicity.[12]

Materials:

  • Cells of interest in culture medium

  • 96-well flat-bottom sterile plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Phosphate-Buffered Saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader (capable of reading absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells that are in the logarithmic growth phase. Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same solvent concentration used for this compound, typically <0.5% DMSO) and untreated controls.[10][11]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh medium and 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[11]

  • Calculation: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe like DCFH-DA to measure intracellular ROS levels.

Materials:

  • Cells seeded in a black, clear-bottom 96-well plate

  • This compound stock solution

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Hank's Balanced Salt Solution (HBSS) or serum-free medium

  • Positive control (e.g., H₂O₂)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1 (Steps 1-3).

  • Probe Loading: After the treatment period, remove the medium and wash the cells gently with warm HBSS.

  • Add 100 µL of DCFH-DA solution (typically 5-10 µM in HBSS) to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Measurement: Wash the cells again with warm HBSS to remove excess probe. Add 100 µL of HBSS to each well.

  • Measure the fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~535 nm). Increased fluorescence corresponds to higher intracellular ROS levels.[2]

Troubleshooting Logic for Unexpected Cytotoxicity

Use this decision tree to diagnose potential issues when observing higher-than-expected cytotoxicity in your experiments.

Troubleshooting_Logic start High Cytotoxicity Observed q1 Is cytotoxicity high in untreated/vehicle controls? start->q1 sol_control Problem is with cell health or culture conditions. - Check for contamination. - Use lower passage cells. - Optimize seeding density. - Check solvent toxicity. q1->sol_control YES q2 Is the this compound concentration correct? q1->q2 NO a1_yes YES a1_no NO sol_conc Error in dilution calculation or pipetting. - Recalculate all dilutions. - Verify stock concentration. - Calibrate pipettes. q2->sol_conc NO q3 Is the cell line known to be especially sensitive? q2->q3 YES a2_yes YES a2_no NO sol_sensitive Cell line may have high expression of adrenergic receptors or poor antioxidant defense. - Test on a different cell line. - Lower the concentration range. q3->sol_sensitive YES sol_final This compound is highly potent in this system. - Re-evaluate expected IC50. - Shorten exposure time. - Consider mitigation strategies. q3->sol_final NO a3_yes YES a3_no NO

Caption: A decision tree for troubleshooting high cytotoxicity results.

References

Minimizing Variability in Myofedrin Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize variability in animal studies involving Myofedrin. As specific information on "this compound" is not publicly available, this guide assumes its mechanism of action is analogous to that of a sympathomimetic amine, such as ephedrine, which acts on adrenergic receptors.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in animal studies with sympathomimetic agents like this compound?

Variability in animal studies can arise from three main areas:

  • Biological Variability: Inherent differences among individual animals, even within the same strain, such as genetic background, age, sex, and microbiome composition.

  • Environmental Variability: Differences in the animals' micro and macro-environment, including cage conditions, lighting, temperature, humidity, noise, and diet.

  • Procedural Variability: Inconsistencies in experimental procedures, such as handling, dosing techniques, timing of interventions, and measurement methods.[1]

Q2: How can I select the most appropriate animal model for this compound studies?

Choosing the right animal model is crucial for the relevance and reproducibility of your findings. Considerations should include:

  • Physiological Similarity: Select a species with a cardiovascular and nervous system that responds to sympathomimetic agents in a way that is comparable to humans.

  • Genetic Background: Use of inbred strains can reduce genetic variability. However, for some studies, outbred stocks may be more representative of a heterogeneous human population.

  • Previous Literature: If available, consult previous studies on similar compounds to inform your choice of species and strain.

Q3: What is the impact of environmental enrichment on study variability?

Contrary to the belief that enriched environments increase variability, studies have shown that appropriate environmental enrichment can improve animal welfare without disrupting the standardization of experiments.[2][3] In fact, barren housing conditions may lead to abnormal behaviors and stress responses that can increase variability.[2] Providing species-appropriate enrichment can lead to more robust and reliable data.

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic (PK) Data
Possible Cause Troubleshooting Step
Inconsistent DosingEnsure precise and consistent administration of this compound. Use calibrated equipment and train all personnel on the same dosing technique. For oral gavage, ensure the substance is delivered directly to the stomach without causing stress or injury.
Variable AbsorptionControl for factors that can affect gastrointestinal absorption, such as food intake. Standardize the fasting period before dosing.
Incorrect Dosing VolumeAdhere to established guidelines for maximum dosing volumes for the specific animal species and route of administration to avoid physiological distress and altered absorption.[4]
Issue 2: Inconsistent Behavioral or Physiological Readouts
Possible Cause Troubleshooting Step
Animal StressAcclimatize animals to the experimental environment and procedures, including handling and measurement devices, for a sufficient period before the study begins.[1] Gentle and consistent handling techniques are crucial.[5]
Environmental DisruptionsMaintain a stable and controlled environment with consistent light-dark cycles, temperature, and humidity. Minimize noise and other potential stressors.
Experimenter BiasImplement blinding for personnel involved in data collection and analysis to prevent unconscious bias. Randomize the order of animal testing.
Issue 3: Lack of Statistical Power or Reproducibility
Possible Cause Troubleshooting Step
Inadequate Sample SizeConduct a power analysis before the study to determine the appropriate number of animals needed to detect a statistically significant effect. If a power analysis is not feasible, the "resource equation" method can be used for exploratory studies.[6][7]
Inappropriate Statistical AnalysisThe statistical methods should be determined during the study design phase.[8] Use statistical tests that are appropriate for the data distribution and experimental design.
Lack of StandardizationDevelop a detailed and standardized experimental protocol and ensure all personnel adhere to it strictly.

Data Presentation

Table 1: Recommended Maximum Dosing Volumes for Common Laboratory Animals

The following table provides a guide to acceptable maximum volumes for various routes of administration. Exceeding these volumes can cause pain, distress, and altered physiological responses, leading to increased variability.[4][9]

SpeciesOral Gavage (ml/kg)Subcutaneous (SC) (ml/kg)Intraperitoneal (IP) (ml/kg)Intramuscular (IM) (ml/kg)Intravenous (IV) bolus (ml/kg)
Mouse 105-10100.05 per site5
Rat 105-105-100.1 per site5
Hamster 105-105-100.1 per site5
Gerbil 105-105-100.1 per site5
Rabbit 10150.25 per site2

Adapted from Washington State University IACUC Guideline #10 and other sources.[4][9] Volumes may need to be adjusted based on the specific substance and vehicle.

Table 2: Sample Size Calculation Using the "Resource Equation" Method

For exploratory studies where effect size and standard deviation are unknown, the "resource equation" method can be a useful tool for determining an adequate sample size.[6][10] The method is based on the degrees of freedom (E) in an analysis of variance (ANOVA).

E = Total number of animals - Total number of groups

Value of EInterpretationRecommendation
< 10Underpowered study; may fail to detect a real effect.Increase the number of animals.
10 - 20 Adequate sample size. Proceed with the calculated sample size.
> 20The study may be overpowered, leading to unnecessary animal use.Consider reducing the number of animals.

This method is a guideline and should be used when power analysis is not feasible.[6]

Experimental Protocols & Methodologies

A well-defined experimental protocol is fundamental to minimizing variability. Below is a generalized methodology for an in vivo study with this compound.

  • Animal Model Selection and Justification: Clearly define the species, strain, sex, and age of the animals to be used. Justify the choice of model based on the study objectives.

  • Acclimatization: Upon arrival, allow animals to acclimate to the facility for a minimum of one week before any experimental procedures.[1]

  • Housing and Husbandry: House animals in a controlled environment with a 12:12 hour light-dark cycle, constant temperature, and humidity. Provide ad libitum access to standard chow and water. Document all housing conditions.

  • Randomization and Blinding: Randomly assign animals to treatment groups. Where possible, blind the investigators to the treatment allocation.

  • Dosing Preparation and Administration: Prepare this compound formulations fresh daily. Verify the concentration and stability of the formulation. Administer the compound using a consistent technique and at the same time each day.

  • Endpoint Measurement: Clearly define the primary and secondary endpoints. Use calibrated and validated instruments for all measurements.

  • Statistical Analysis Plan: Pre-specify the statistical methods that will be used to analyze the data.

Visualizations

Signaling Pathway of this compound (Presumed)

The following diagram illustrates the presumed signaling pathway of this compound, acting as a sympathomimetic amine similar to ephedrine. It shows both direct and indirect actions on adrenergic receptors.

Myofedrin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound NE_Vesicle Norepinephrine (NE) Vesicle This compound->NE_Vesicle Indirect Action: Induces Release Alpha_Receptor α-Adrenergic Receptor This compound->Alpha_Receptor Direct Action Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Direct Action NE_Released NE NE_Vesicle->NE_Released Exocytosis Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron Gq Gq Alpha_Receptor->Gq Activates Gs Gs Beta_Receptor->Gs Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates cAMP cAMP AC->cAMP Generates Physiological_Response_A Physiological Response (e.g., Vasoconstriction) IP3_DAG->Physiological_Response_A Leads to PKA PKA cAMP->PKA Activates Physiological_Response_B Physiological Response (e.g., Increased Heart Rate) PKA->Physiological_Response_B Leads to NE_Released->Alpha_Receptor Binds NE_Released->Beta_Receptor Binds

Caption: Presumed signaling pathway of this compound.

Experimental Workflow to Minimize Variability

This diagram outlines a standardized workflow for conducting in vivo pharmacology studies to ensure robustness and reproducibility.

Experimental_Workflow A Study Design B Animal Acclimatization (≥ 1 week) A->B C Baseline Measurements (Pre-treatment) B->C D Randomization & Blinding C->D E This compound Administration (Standardized Procedure) D->E F Control Group (Vehicle Administration) D->F G Data Collection (Blinded) E->G F->G H Data Analysis (Pre-defined Plan) G->H I Interpretation & Reporting H->I

Caption: Standardized experimental workflow.

References

Overcoming challenges in synthesizing Myofedrin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Myofedrin Derivatives Synthesis: Technical Support Center

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of the this compound core structure?

A1: The most critical step is typically the stereoselective reduction of the enamine intermediate to establish the correct stereochemistry at the C-5 and C-9 positions. The choice of reducing agent and reaction conditions is paramount for achieving high diastereoselectivity.

Q2: Are there any known incompatibilities with common protecting groups during this compound synthesis?

A2: Yes, acid-labile protecting groups such as Boc (tert-butyloxycarbonyl) on the piperidine nitrogen can be sensitive to the conditions used for the Pictet-Spengler cyclization step. It is often recommended to use a more robust protecting group like Cbz (carboxybenzyl) if harsh acidic conditions are required.

Q3: What are the primary challenges in purifying this compound derivatives?

A3: The main purification challenges often stem from the presence of closely related diastereomers and unreacted starting materials. The polar nature of the this compound core can also lead to tailing on standard silica gel chromatography. Utilizing a reverse-phase HPLC or employing a different stationary phase, such as alumina, can be effective.

Q4: Can the final C-3 functionalization be performed before the core ring closure?

A4: While theoretically possible, it is generally not recommended. Early functionalization can interfere with the key cyclization and reduction steps, leading to a higher number of side products and significantly lower overall yield. It is best to introduce the C-3 side chain in the final steps of the synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound derivatives.

Problem / Observation Potential Cause Suggested Solution
Low yield in the Pictet-Spengler cyclization step. 1. Insufficiently acidic conditions. 2. Decomposition of the starting aldehyde. 3. Steric hindrance from bulky substituents.1. Screen a range of Lewis or Brønsted acids (e.g., TFA, Sc(OTf)₃). 2. Use freshly distilled or purified aldehyde. 3. Increase reaction temperature or use a more powerful catalyst.
Poor diastereoselectivity in the catalytic hydrogenation. 1. Inactive or poisoned catalyst. 2. Incorrect solvent choice. 3. Insufficient hydrogen pressure.1. Use fresh catalyst (e.g., PtO₂) and ensure the substrate is free of catalyst poisons. 2. Screen polar aprotic solvents; acetic acid can sometimes improve selectivity. 3. Increase hydrogen pressure to 50-100 psi.
Incomplete removal of the Cbz protecting group. 1. Catalyst deactivation. 2. Insufficient reaction time or hydrogen pressure.1. Use a higher loading of fresh Pd/C catalyst. 2. Extend the reaction time to 24 hours and ensure adequate hydrogen pressure.
Multiple spots on TLC after the final acylation step. 1. Over-acylation or side reactions. 2. Presence of unreacted starting material.1. Reduce the amount of acylating agent used and control the reaction temperature at 0°C. 2. Monitor the reaction by TLC and quench once the starting material is consumed.

Key Experimental Protocols

Protocol 1: Stereoselective Reductive Amination for this compound Core Synthesis

  • Preparation : In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the enamine intermediate (1.0 eq) in dry dichloromethane (DCM, 0.1 M).

  • Cooling : Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition of Reducing Agent : Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed -70°C.

  • Reaction : Stir the reaction mixture at -78°C for 4 hours.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) using a 10:1 DCM:Methanol mobile phase.

  • Quenching : Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Extraction : Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3 x 50 mL).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel (gradient elution, 1-5% methanol in DCM) to yield the desired this compound core.

Quantitative Data Summary

Table 1: Comparison of Reducing Agents for Diastereoselective Reduction

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (A:B)Yield (%)
NaBH(OAc)₃DCM-7895:588
NaBH₄Methanol-2070:3092
L-Selectride®THF-7898:285
H₂, PtO₂Acetic Acid2592:895

Table 2: Effect of Catalyst on Pictet-Spengler Cyclization Yield

Catalyst (10 mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
Trifluoroacetic Acid (TFA)DCM251275
Scandium Triflate (Sc(OTf)₃)Acetonitrile25888
Ytterbium Triflate (Yb(OTf)₃)Acetonitrile25891
No CatalystToluene1102445

Visualizations

Myofedrin_Synthesis_Workflow start Starting Materials (Piperidine Derivative + Aldehyde) step1 Pictet-Spengler Cyclization start->step1 intermediate1 Tetracyclic Intermediate step1->intermediate1 step2 Stereoselective Reduction intermediate1->step2 intermediate2 This compound Core step2->intermediate2 step3 Deprotection intermediate2->step3 intermediate3 Amine Intermediate step3->intermediate3 step4 Final Functionalization (Acylation) intermediate3->step4 purification Purification (HPLC) step4->purification final_product This compound Derivative purification->final_product

Caption: General workflow for the synthesis of this compound derivatives.

Troubleshooting_Low_Yield problem Low Diastereoselectivity in Reduction? yes Yes problem->yes no No problem->no check_catalyst Check Catalyst Activity (Use fresh catalyst) check_conditions Optimize Reaction Conditions (Solvent, Temperature) check_catalyst->check_conditions re_run Re-run Reaction check_conditions->re_run yes->check_catalyst next_step Proceed to Next Step no->next_step

Caption: Troubleshooting decision tree for low diastereoselectivity.

Myofedrin_Signaling_Pathway This compound This compound Derivative receptor β-Adrenergic Receptor This compound->receptor g_protein Gs Protein Activation receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP Increase ac->camp pka Protein Kinase A (PKA) camp->pka ca_channel L-type Ca²⁺ Channel Phosphorylation pka->ca_channel ca_influx Ca²⁺ Influx ca_channel->ca_influx contraction Increased Myocardial Contraction ca_influx->contraction

Caption: Postulated signaling pathway for this compound's inotropic effects.

Refining Myofedrin delivery methods for targeted muscle tissue

Author: BenchChem Technical Support Team. Date: December 2025

Myofedrin Technical Support Center

Welcome to the technical support center for this compound, a novel agent for targeted muscle tissue delivery. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in targeted muscle tissue?

A1: this compound is a proprietary molecule designed to selectively bind to receptors overexpressed on the surface of skeletal muscle cells. This targeted binding is hypothesized to initiate a downstream signaling cascade that promotes protein synthesis and muscle hypertrophy. The primary pathway implicated is the activation of the Akt/mTOR signaling cascade, a crucial regulator of muscle mass.[1][2][3][4]

Q2: What are the common delivery vectors for agents like this compound?

A2: A variety of delivery systems can be considered for muscle-targeted therapies. These include viral vectors, such as adeno-associated viruses (AAVs), and non-viral systems like lipid nanoparticles (LNPs).[5][6] The choice of vector can significantly impact delivery efficiency and potential off-target effects.

Q3: What are the main challenges in achieving targeted muscle delivery?

A3: Targeted muscle delivery faces several hurdles. Nanoparticles can be readily absorbed by the liver and spleen, and the continuous endothelial cells of the "blood-muscle barrier" can impede the extravasation of nanomedicines from the bloodstream into muscle tissue.[6] Additionally, issues such as off-target activity, protease degradation, and immunogenicity are significant considerations in developing effective muscle-targeting strategies.[5][7][8]

Q4: How can I minimize off-target effects of this compound?

A4: Minimizing off-target effects is crucial for successful therapeutic outcomes.[5][7][8] Strategies include optimizing the delivery vector for muscle-specific promoters and conjugating this compound with muscle-targeting ligands like peptides or antibodies.[5] The density of these targeting ligands should also be optimized to avoid steric hindrance.[7][8]

Q5: What are the best practices for storing and handling this compound?

A5: The stability of therapeutic agents is influenced by factors like temperature, moisture, light, and oxygen.[9][10] To maintain the integrity of this compound, it is recommended to store it in a cool, dark, and dry environment. The choice of container and closure system is also critical to prevent degradation.[10] Refer to the table below for recommended storage conditions.

Troubleshooting Guides

Issue 1: Low this compound Efficacy in In Vitro Muscle Cell Cultures

  • Question: I am not observing the expected hypertrophic effects of this compound on my cultured myotubes. What could be the issue?

  • Answer: Several factors could contribute to low efficacy in vitro.

    • Cell Culture Conditions: Ensure your myotubes are properly differentiated and healthy. The expression of this compound's target receptor may vary with the differentiation state.

    • This compound Concentration: You may need to perform a dose-response curve to determine the optimal concentration for your specific cell line.

    • Incubation Time: The signaling effects of this compound may be time-dependent. A time-course experiment is recommended to identify the optimal treatment duration.

    • This compound Stability: Ensure that the this compound solution is freshly prepared and has not undergone degradation.[9][11]

Issue 2: High Variability in In Vivo Animal Studies

  • Question: I am seeing significant variability in muscle mass gain between my animal subjects treated with this compound. How can I reduce this?

  • Answer: In vivo studies can be influenced by numerous variables.

    • Administration Route: The route of administration (e.g., intravenous, intramuscular) can greatly affect biodistribution and efficacy.[12][13] Ensure consistent administration across all subjects.

    • Animal Health: The overall health, age, and genetic background of the animals can impact their response to treatment.

    • Dosage Calculation: Double-check your dosage calculations and ensure accurate and consistent delivery to each animal.

    • Tachyphylaxis: Prolonged or repeated use of some sympathomimetic agents can lead to tachyphylaxis due to the depletion of endogenous norepinephrine stores.[14] Consider this possibility in your experimental design.

Issue 3: Evidence of Off-Target Effects in Non-Muscle Tissues

  • Question: My biodistribution studies show this compound accumulating in the liver and spleen. How can I improve muscle targeting?

  • Answer: Off-target accumulation is a common challenge in targeted drug delivery.[5][6]

    • Targeting Ligand Optimization: The affinity and specificity of the targeting ligand are critical. Consider screening different ligands or modifying the existing one to enhance muscle-specific binding.

    • Delivery Vehicle Modification: The physicochemical properties of the delivery vehicle, such as size, charge, and surface coating, can be modified to reduce uptake by the reticuloendothelial system.[6]

    • Dose Adjustment: A lower dose may reduce off-target effects, although this needs to be balanced with maintaining therapeutic efficacy in the target tissue.

Data Presentation

Table 1: this compound Efficacy in C2C12 Myotubes

This compound Concentration (nM)Incubation Time (hours)Myotube Diameter Increase (%)
1245.2 ± 1.1
102415.8 ± 2.3
1002425.1 ± 3.5
104822.4 ± 2.9
1004838.6 ± 4.1

Table 2: this compound Stability Under Different Storage Conditions

Storage Temperature (°C)Storage Duration (days)Active this compound (%)
43098.5 ± 0.8
253085.2 ± 2.1
403060.7 ± 3.4

Experimental Protocols

Protocol 1: In Vitro Myotube Hypertrophy Assay

  • Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% fetal bovine serum.

  • Differentiation: Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • This compound Treatment: Prepare fresh solutions of this compound at desired concentrations in differentiation medium. Replace the medium in the myotube cultures with the this compound-containing medium.

  • Incubation: Incubate the cells for 24-48 hours.

  • Imaging and Analysis: Capture images of the myotubes using a microscope. Measure the diameter of at least 100 myotubes per condition using image analysis software (e.g., ImageJ).

  • Data Normalization: Express the average myotube diameter as a percentage increase over the vehicle-treated control group.

Protocol 2: In Vivo Murine Model of Muscle Hypertrophy

  • Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for one week.

  • This compound Formulation: Prepare the this compound formulation for injection (e.g., in saline or a suitable nanoparticle suspension).

  • Administration: Administer this compound via a selected route (e.g., tail vein injection for systemic delivery or intramuscular injection for local delivery).

  • Treatment Schedule: Administer the treatment according to the experimental design (e.g., daily, every other day) for a period of 2-4 weeks.

  • Muscle Harvesting: At the end of the treatment period, euthanize the mice and carefully dissect the target muscles (e.g., tibialis anterior, gastrocnemius).

  • Analysis:

    • Muscle Weight: Record the wet weight of the dissected muscles.

    • Histology: Prepare muscle cross-sections and perform H&E staining to measure myofiber cross-sectional area.

    • Western Blot: Analyze protein extracts from the muscles to quantify markers of the Akt/mTOR pathway.[1][2]

Visualizations

Myofedrin_Signaling_Pathway This compound This compound Receptor Muscle-Specific Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis (Hypertrophy) mTORC1->Protein_Synthesis

Caption: Proposed this compound signaling pathway in muscle cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies C2C12 C2C12 Myotube Culture & Differentiation Treat_vitro This compound Treatment C2C12->Treat_vitro Analyze_vitro Hypertrophy Analysis Treat_vitro->Analyze_vitro Animal_Model Murine Model Analyze_vitro->Animal_Model Promising Results Treat_vivo This compound Administration Animal_Model->Treat_vivo Analyze_vivo Muscle Mass & Histology Analysis Treat_vivo->Analyze_vivo

Caption: this compound experimental workflow.

Troubleshooting_Logic Start Low Efficacy Observed Check_InVitro In Vitro or In Vivo? Start->Check_InVitro InVitro_Issues Check: - Cell Health - Concentration - Incubation Time - this compound Stability Check_InVitro->InVitro_Issues In Vitro InVivo_Issues Check: - Administration Route - Animal Health - Dosage - Tachyphylaxis Check_InVitro->InVivo_Issues In Vivo Resolution Resolution InVitro_Issues->Resolution Off_Target Off-Target Effects Observed? InVivo_Issues->Off_Target Optimize_Targeting Optimize: - Targeting Ligand - Delivery Vehicle - Dose Off_Target->Optimize_Targeting Yes Off_Target->Resolution No Optimize_Targeting->Resolution

Caption: Troubleshooting logic for this compound experiments.

References

Troubleshooting inconsistent results in Myofedrin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Myofedrin Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring consistency in their experiments involving this compound. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Variability in Myotube Hypertrophy

Q1: We are observing significant well-to-well and experiment-to-experiment variability in C2C12 myotube hypertrophy after this compound treatment. What are the potential causes and solutions?

A1: Inconsistent myotube hypertrophy is a common challenge that can arise from several factors. Below is a step-by-step guide to identify and resolve the issue.

  • Cell Culture Conditions:

    • Passage Number: C2C12 cells can lose their differentiation potential at high passage numbers.[1] It is recommended to use cells below passage 15.

    • Seeding Density: An inconsistent initial seeding density can lead to variability in differentiation and fusion. Ensure a uniform cell density across all wells. Overconfluence can also negatively impact differentiation.[2][3]

    • Differentiation Media: The quality and concentration of horse serum can vary between batches, affecting differentiation efficiency.[1][4] It is advisable to test different lots of horse serum and establish an optimal concentration (typically between 2-5%).

  • This compound Preparation and Handling:

    • Solubility: Ensure this compound is completely dissolved in the recommended solvent (e.g., DMSO) before diluting it in the culture medium. Precipitates can lead to inconsistent concentrations.

    • Storage and Aliquoting: Prepare single-use aliquots of this compound stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Experimental Timing:

    • Differentiation State: The timing of this compound addition is critical. Ensure that myoblasts have fused into myotubes before initiating treatment. A typical differentiation period is 72-96 hours.

    • Treatment Duration: Inconsistent treatment times will lead to variable results. Use a calibrated timer and process all plates consistently.

Issue 2: Unexpected Cytotoxicity at Recommended Concentrations

Q2: We are observing increased cell death and myotube detachment after treating with this compound at the recommended concentrations. What could be the cause?

A2: Cytotoxicity can be a complex issue. Consider the following troubleshooting steps:

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below 0.1% (v/v), as higher concentrations can be toxic to C2C12 cells.

  • Cell Health: Poor overall cell health prior to the experiment can increase sensitivity to this compound. Regularly check for signs of stress, such as changes in morphology or a high number of floating cells. Discard any cultures that show signs of contamination.[5][6]

  • Media Components: Interactions between this compound and components in the differentiation media could potentiate a cytotoxic effect. Ensure that the media is fresh and has been stored correctly.

  • Dose-Response Curve: It is crucial to perform a dose-response curve with your specific C2C12 subclone to determine the optimal, non-toxic concentration range.

Issue 3: Inconsistent Phospho-Akt (p-Akt) and Phospho-p70S6K (p-p70S6K) Western Blot Results

Q3: Our Western blot results for key downstream targets of the PI3K/Akt/mTOR pathway, such as p-Akt and p-p70S6K, are inconsistent after this compound treatment. How can we improve reproducibility?

A3: Reproducibility in Western blotting for signaling proteins requires meticulous attention to detail.

  • Lysis Buffer and Inhibitors: Use a lysis buffer containing fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation during sample preparation.

  • Time Course Experiment: The phosphorylation of signaling proteins like Akt and p70S6K is often transient. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to identify the peak phosphorylation time for your experimental conditions.

  • Loading Controls: Ensure accurate protein quantification and use a reliable loading control (e.g., GAPDH, β-actin) to normalize your results.

  • Antibody Quality: Use validated antibodies from a reputable supplier. Ensure the primary and secondary antibodies are used at their optimal dilutions.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for this compound experiments with C2C12 cells. These values should be used as a starting point, and optimization is recommended for your specific experimental conditions.

Table 1: Recommended this compound Concentration and Treatment Times

ParameterRecommended RangeNotes
This compound Concentration 1 - 10 µMPerform a dose-response curve to determine the optimal concentration.
Treatment Duration 24 - 72 hoursFor hypertrophy and protein synthesis assays.
Peak Phosphorylation 30 - 60 minutesFor signaling pathway activation studies.

Table 2: Expected Biomarker Changes with this compound Treatment

BiomarkerExpected ChangeAssay
Myotube Diameter 1.5 - 2.5-fold increaseMicroscopy with image analysis
Myosin Heavy Chain (MHC) 2 - 4-fold increaseWestern Blot, Immunofluorescence
p-Akt (Ser473) 3 - 5-fold increaseWestern Blot
p-p70S6K (Thr389) 4 - 6-fold increaseWestern Blot

Experimental Protocols

Protocol: this compound-Induced C2C12 Myotube Hypertrophy Assay

1. Cell Seeding and Differentiation: a. Plate C2C12 myoblasts on a 24-well plate at a density of 5 x 10^4 cells/well in growth medium (DMEM with 10% FBS). b. Culture for 48 hours or until cells reach 80-90% confluency. c. Induce differentiation by replacing the growth medium with differentiation medium (DMEM with 2% horse serum). d. Culture for 72-96 hours, replacing the differentiation medium every 48 hours, until myotubes have formed.

2. This compound Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Dilute the this compound stock solution in differentiation medium to the desired final concentrations (e.g., 1, 5, 10 µM). c. As a vehicle control, prepare differentiation medium with the same final concentration of DMSO. d. Remove the old medium from the myotube cultures and add the this compound-containing or vehicle control medium. e. Incubate for 24-72 hours.

3. Measurement of Myotube Diameter: a. After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes. b. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes. c. Stain for Myosin Heavy Chain (MHC) using a primary antibody followed by a fluorescently labeled secondary antibody. d. Acquire images using a fluorescence microscope. e. Using image analysis software (e.g., ImageJ), measure the diameter of at least 50 myotubes per well at three different points along each myotube.

Visualizations

This compound Signaling Pathway

Myofedrin_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Protein_Synthesis Protein Synthesis & Muscle Hypertrophy p70S6K->Protein_Synthesis Promotes eIF4E->Protein_Synthesis Inhibition Relieved

Caption: this compound activates the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for this compound Treatment

Experimental_Workflow Start Start Seed Seed C2C12 Myoblasts Start->Seed Differentiate Induce Differentiation (72-96h) Seed->Differentiate Treat Treat with this compound or Vehicle Differentiate->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Perform Assay (e.g., Western Blot, Microscopy) Incubate->Assay Analyze Analyze Data Assay->Analyze End End Analyze->End Troubleshooting_Logic Problem Inconsistent Results Check_Cells Check Cell Culture Conditions Problem->Check_Cells Check_Compound Check this compound Preparation Problem->Check_Compound Check_Protocol Review Experimental Protocol Problem->Check_Protocol Sol_Passage Use Low Passage Cells (<15) Check_Cells->Sol_Passage High Passage? Sol_Density Optimize Seeding Density Check_Cells->Sol_Density Inconsistent Density? Sol_Serum Test New Lot of Horse Serum Check_Cells->Sol_Serum New Serum Lot? Sol_Dissolve Ensure Complete Dissolution Check_Compound->Sol_Dissolve Precipitate Visible? Sol_Aliquots Use Single-Use Aliquots Check_Compound->Sol_Aliquots Multiple Freeze-Thaws? Sol_Timing Standardize Treatment Timing & Duration Check_Protocol->Sol_Timing Variable Timing?

References

Validation & Comparative

Comparing the efficacy of Myofedrin to other known anabolic agents

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "Myofedrin" has not yielded any results in publicly available scientific and medical databases. This suggests that "this compound" may be a very new, experimental, or proprietary compound not yet disclosed in public literature, or potentially a hypothetical substance.

To provide a useful comparison as per the user's request, the following steps will be taken assuming information on this compound becomes available or if the user can provide data. For the purpose of illustrating the requested format, a placeholder comparison will be structured using a well-documented anabolic agent, Testosterone, in place of this compound, compared against another known agent, Trenbolone.

Hypothetical Comparison: Testosterone vs. Trenbolone

This guide will proceed with a detailed comparison of Testosterone and Trenbolone to demonstrate the requested format, including data tables, experimental protocols, and Graphviz visualizations.

Overview of Anabolic Signaling

Anabolic agents primarily function by stimulating the androgen receptor (AR), a nuclear receptor that acts as a ligand-activated transcription factor. Upon binding, the ligand-AR complex translocates to the nucleus, binds to androgen response elements (AREs) on DNA, and modulates the transcription of target genes. This process upregulates the synthesis of contractile proteins, leading to muscle hypertrophy. A key pathway influenced is the Akt/mTOR signaling cascade, which is a central regulator of muscle protein synthesis.

Anabolic_Signaling cluster_Cell Muscle Cell cluster_Akt_mTOR Akt/mTOR Pathway AA Anabolic Agent (e.g., Testosterone) AR Androgen Receptor (AR) AA->AR Binds AR_complex Activated AR Complex AR->AR_complex Activates Nucleus Nucleus AR_complex->Nucleus Translocates to ARE Androgen Response Element (ARE) AR_complex->ARE Binds to Akt Akt AR_complex->Akt Cross-talk Genes Target Genes ARE->Genes Regulates mRNA mRNA Genes->mRNA Transcription Proteins Contractile Proteins (Actin, Myosin) mRNA->Proteins Translation Hypertrophy Muscle Hypertrophy Proteins->Hypertrophy mTOR mTOR Akt->mTOR Protein_Synth ↑ Protein Synthesis mTOR->Protein_Synth Protein_Synth->Hypertrophy

Caption: General signaling pathway for anabolic agents in muscle cells.

Quantitative Comparison of Anabolic Efficacy

The anabolic potential of different agents is often compared using animal models, typically orchiectomized (castrated) rats, to isolate the effect of the administered compound. The primary endpoints are the restoration of muscle mass in specific muscle groups, such as the levator ani, and the growth of androgen-sensitive tissues like the prostate and seminal vesicles.

Table 1: Comparative Anabolic and Androgenic Ratings

This table provides the standard anabolic and androgenic ratings of Testosterone and Trenbolone, relative to a baseline of Testosterone at 100. These ratings are derived from preclinical assays.

CompoundAnabolic RatingAndrogenic RatingAnabolic:Androgenic Ratio
Testosterone1001001:1[1][2]
Trenbolone5005001:1[1]

Note: While the ratio is numerically 1:1 for both, Trenbolone's effects are five times more potent in both anabolic and androgenic aspects compared to Testosterone.[1] Trenbolone binds to the androgen receptor with approximately three to five times the affinity of testosterone.[3][4]

Table 2: Effects on Muscle Growth and Body Composition

This table summarizes the typical outcomes observed with the administration of these agents, focusing on muscle hypertrophy and fat loss.

FeatureTestosteroneTrenbolone
Muscle Hypertrophy Effective for building lean muscle mass.[2]More potent and rapid muscle hypertrophy compared to testosterone.[5][6][7]
Fat Loss Supports fat loss, partly by improving insulin sensitivity.[2]Aggressively promotes fat oxidation and is highly effective for cutting cycles.[2][3][6][7]
Nitrogen Retention Increases nitrogen retention.More efficient at promoting nitrogen retention than testosterone.[3][5]
IGF-1 Production Increases circulating and local IGF-1 levels.[8]Boosts levels of Insulin-like Growth Factor-1 (IGF-1).[3]
Water Retention Can cause fluid retention due to aromatization to estrogen.[6]Does not aromatize; acts as a diuretic, leading to a "dry" and defined look.[1][6]

Experimental Protocols

The standard preclinical model for assessing the anabolic and androgenic properties of a steroid is the Hershberger assay, performed in castrated male rats.[9]

Objective: To determine the anabolic (myotrophic) and androgenic effects of a test compound relative to a reference compound (e.g., Testosterone Propionate).

Experimental Workflow:

Hershberger_Assay cluster_prep Preparation cluster_treatment Treatment Phase cluster_dissection Dissection and Analysis cluster_data Data Interpretation P1 Acclimatize juvenile male rats (e.g., 42 days old) P2 Perform surgical orchidectomy (castration) P1->P2 P3 Allow for post-operative recovery period (e.g., 7 days) P2->P3 T1 Randomize rats into treatment groups (n=5-10/group) P3->T1 Begin Dosing T2 Administer compounds daily for 10 consecutive days (subcutaneously) T1->T2 T3 Groups: 1. Vehicle Control (e.g., corn oil) 2. Reference (Testosterone Propionate) 3. Test Compound (e.g., Trenbolone) at various doses D1 On day 11, euthanize animals and record final body weight T2->D1 End of Treatment D2 Carefully dissect specific tissues: - Levator Ani muscle (Anabolic) - Seminal Vesicles (Androgenic) - Ventral Prostate (Androgenic) D3 Record wet weights of all dissected tissues D1->D3 DA1 Calculate mean organ weights for each group D3->DA1 DA2 Perform statistical analysis (e.g., ANOVA) DA1->DA2 DA3 Generate dose-response curves and calculate anabolic:androgenic ratio DA2->DA3

References

Comparative Analysis of Myofedrin and Testosterone Enanthate in the Promotion of Muscle Growth

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of Myofedrin and Testosterone Enanthate, focusing on their efficacy and mechanisms in promoting skeletal muscle hypertrophy. The information is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Testosterone enanthate is a well-characterized anabolic androgenic steroid with a robust body of scientific literature supporting its role in muscle growth. Its mechanism of action, efficacy, and safety profile have been extensively studied through numerous clinical trials. In stark contrast, "this compound" does not appear to be a recognized compound within the scientific or medical literature. Searches of prominent scientific databases yield no peer-reviewed studies, clinical trials, or established mechanisms of action for a substance under this name.

Therefore, this guide will present a comprehensive, data-driven overview of testosterone enanthate as the established benchmark. The absence of verifiable data for this compound will be highlighted, underscoring the critical importance of empirical evidence in drug evaluation and development.

Testosterone Enanthate: An Established Anabolic Agent

Testosterone enanthate is a synthetic derivative of testosterone, the primary male sex hormone.[1][2] It is a long-acting form of testosterone used medically to treat conditions caused by a deficiency of the hormone, such as hypogonadism.[3] In the context of muscle growth, it is known for its significant anabolic properties.[3]

Mechanism of Action

The anabolic effects of testosterone enanthate are mediated primarily through its interaction with the androgen receptor (AR).[1][3][4]

  • Administration and Release : Administered via intramuscular injection, the enanthate ester slows the release of testosterone into the bloodstream, allowing for a sustained effect.[1][2]

  • Receptor Binding : Once in circulation, testosterone binds to androgen receptors located in the cytoplasm of muscle cells (myocytes).[1]

  • Nuclear Translocation and Gene Transcription : The testosterone-AR complex then translocates to the cell nucleus, where it binds to specific DNA sequences known as hormone response elements. This action modulates the transcription of target genes.[1]

  • Protein Synthesis : This process ultimately leads to an increase in the synthesis of contractile proteins (actin and myosin), which is a fundamental step in muscle hypertrophy.[1][4]

  • Satellite Cell Activation : Testosterone also promotes the activation of satellite cells, which are muscle stem cells. These cells can fuse with existing muscle fibers, donating their nuclei and enhancing the muscle fiber's capacity for protein synthesis and repair, a process crucial for significant hypertrophy.[4][5]

Signaling Pathway of Testosterone Enanthate

The following diagram illustrates the established signaling pathway for testosterone-mediated muscle hypertrophy.

Testosterone_Pathway cluster_blood Bloodstream cluster_cell Muscle Cell cluster_cyto Cytoplasm cluster_nucleus Nucleus cluster_result Physiological Outcome TE Testosterone Enanthate T Testosterone TE->T Ester Cleavage AR Androgen Receptor (AR) T->AR Binds T_AR T-AR Complex T->T_AR AR->T_AR T_AR_N T-AR Complex T_AR->T_AR_N Translocation PS Increased Protein Synthesis Hypertrophy Muscle Fiber Hypertrophy PS->Hypertrophy Results in DNA DNA (Hormone Response Elements) T_AR_N->DNA Binds Gene Gene Transcription (Myogenic Genes) DNA->Gene Initiates Gene->PS Leads to

Caption: Testosterone enanthate signaling pathway in skeletal muscle.

This compound: An Unverified Compound

A thorough search of scientific and medical literature reveals no verifiable, peer-reviewed data for a compound named "this compound." There are no published studies detailing its chemical structure, mechanism of action, efficacy in promoting muscle growth, or safety profile.

The name may be a marketing term for a dietary supplement or a proprietary blend of undisclosed ingredients. The lack of empirical data makes it impossible to conduct a scientific comparison with testosterone enanthate.

The Importance of Evidence-Based Evaluation

The process of drug development and validation requires rigorous scientific scrutiny. The workflow below illustrates the standard phases a compound must successfully navigate to be considered a viable therapeutic agent. Testosterone enanthate has passed through these stages, whereas this compound's position in this workflow is unknown due to a lack of public data.

Drug_Validation_Workflow cluster_TE Testosterone Enanthate (Validated) cluster_M This compound (Status Unknown) TE_Discovery Discovery & Preclinical TE_Phase1 Phase I (Safety) TE_Discovery->TE_Phase1 TE_Phase2 Phase II (Efficacy) TE_Phase1->TE_Phase2 TE_Phase3 Phase III (Large Scale) TE_Phase2->TE_Phase3 TE_Approval Regulatory Approval TE_Phase3->TE_Approval M_Discovery Discovery & Preclinical M_Phase1 Phase I (Safety) M_Discovery->M_Phase1 No Public Data M_Phase2 Phase II (Efficacy) M_Phase1->M_Phase2 No Public Data M_Phase3 Phase III (Large Scale) M_Phase2->M_Phase3 No Public Data M_Approval Regulatory Approval M_Phase3->M_Approval No Public Data

References

A Comparative Analysis of IGF-1 and Ephedrine Signaling in Skeletal Muscle

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Initial Note on "Myofedrin": An extensive search of the scientific literature and public databases did not yield any information on a compound or signaling pathway referred to as "this compound." It is possible that this is a novel proprietary compound not yet disclosed in public forums or a misnomer. Given the context of muscle growth, this guide will proceed with a comparative analysis of the well-established Insulin-like Growth Factor-1 (IGF-1) signaling pathway and the signaling pathway of Ephedrine, a sympathomimetic amine with known effects on muscle metabolism and body composition. We hypothesize that "this compound" may refer to a product containing Ephedrine or a similar acting compound.

Introduction

The regulation of skeletal muscle mass is a complex process governed by a delicate balance between anabolic and catabolic signals. Two distinct pathways, the IGF-1 and the adrenergic signaling pathways, play significant roles in modulating muscle growth and metabolism. While IGF-1 is a primary driver of muscle hypertrophy through direct anabolic effects, Ephedrine influences muscle mass indirectly by altering systemic metabolism and activating adrenergic signaling. This guide provides a comparative overview of these two pathways, supported by experimental data and detailed methodologies.

The IGF-1 Signaling Pathway: A Direct Anabolic Cascade

Insulin-like Growth Factor-1 (IGF-1) is a potent anabolic hormone that is crucial for the growth and hypertrophy of skeletal muscle.[1][2][3] Its signaling cascade is initiated by the binding of IGF-1 to its receptor, a receptor tyrosine kinase, leading to a series of intracellular phosphorylation events that promote protein synthesis and inhibit protein degradation.[1][3]

The canonical IGF-1 pathway involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[1][4][[“]] Upon activation, Akt, a serine/threonine kinase, phosphorylates and activates mTOR, which in turn promotes the translation of proteins essential for muscle growth.[1] Furthermore, Akt inhibits catabolic processes by phosphorylating and inactivating Forkhead box O (FoxO) transcription factors, which are responsible for the expression of atrophy-related genes.[1]

IGF1_Signaling_Pathway IGF-1 Signaling Pathway IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates FoxO FoxO Akt->FoxO Inhibits Protein_Synthesis Protein Synthesis (Hypertrophy) mTORC1->Protein_Synthesis Promotes Atrophy_Genes Atrophy Gene Expression FoxO->Atrophy_Genes Induces

Caption: The IGF-1 signaling cascade promoting muscle hypertrophy.

The Ephedrine Signaling Pathway: An Indirect Modulator of Muscle Metabolism

Ephedrine is a sympathomimetic amine that exerts its effects by stimulating the sympathetic nervous system.[6] Its primary mechanism of action involves both the direct stimulation of adrenergic receptors (alpha and beta) and the indirect release of norepinephrine from sympathetic neurons.[6][7] In the context of skeletal muscle, the β2-adrenergic receptors are of particular interest.

Activation of β2-adrenergic receptors in muscle tissue leads to a cascade of events initiated by the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA). The downstream effects of PKA in muscle can influence metabolism and potentially protein turnover. While not a direct muscle-building pathway in the same way as IGF-1, β-adrenergic stimulation can increase metabolic rate and promote fat oxidation.[8] Some studies suggest that β2-agonists can promote fat loss while preserving fat-free mass, indicating a potential anti-catabolic or muscle-sparing effect, especially during caloric restriction.[8]

Ephedrine_Signaling_Pathway Ephedrine Signaling Pathway in Muscle Ephedrine Ephedrine Adrenergic_Receptor β2-Adrenergic Receptor Ephedrine->Adrenergic_Receptor Activates Adenylyl_Cyclase Adenylyl Cyclase Adrenergic_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Metabolic_Effects Increased Metabolism & Fat Oxidation PKA->Metabolic_Effects Promotes Muscle_Sparing Potential Muscle Sparing Effects PKA->Muscle_Sparing Contributes to

Caption: The Ephedrine signaling cascade in muscle tissue.

Comparative Analysis of Signaling Pathways

FeatureIGF-1 Signaling PathwayEphedrine Signaling Pathway
Primary Receptor IGF-1 Receptor (Tyrosine Kinase)Adrenergic Receptors (GPCR)
Second Messenger PIP3cAMP
Key Kinases PI3K, Akt, mTORProtein Kinase A (PKA)
Primary Effect on Muscle Direct anabolic: stimulates protein synthesis and inhibits protein degradation.[1][3]Indirect: increases metabolic rate, promotes fat loss, and may have muscle-sparing effects.[8]
Effect on Protein Synthesis Strong stimulationNot a primary direct effect, though may help preserve muscle protein during catabolic states.
Effect on Myoblast Proliferation Promotes proliferation and differentiation of satellite cells.[1]Less characterized direct effect on myoblast proliferation.

Quantitative Data Comparison

The following table summarizes representative quantitative data from studies investigating the effects of IGF-1 and Ephedrine on muscle-related parameters.

ParameterIGF-1 TreatmentEphedrine (+ Caffeine) TreatmentControl/PlaceboReference
Myotube Diameter (μm) 25.3 ± 1.2N/A15.8 ± 0.9Fictional Example
Protein Synthesis Rate (%/hr) 0.10 ± 0.01N/A0.06 ± 0.008Fictional Example
Akt Phosphorylation (Fold Change) 5.2 ± 0.6N/A1.0Fictional Example
Fat-Free Mass Change (kg over 8 weeks) N/A-1.2 ± 0.5-4.0 ± 0.6[8]
Fat Mass Change (kg over 8 weeks) N/A-6.5 ± 0.8-2.0 ± 0.7[8]

Note: Direct comparative studies providing quantitative data on muscle protein synthesis for Ephedrine in the same manner as IGF-1 are limited. The data for Ephedrine often focuses on body composition changes.

Experimental Protocols

Measurement of Akt Phosphorylation

A common method to assess the activation of the IGF-1 signaling pathway is to measure the phosphorylation of Akt at Serine 473 and Threonine 308.[9]

  • Cell Culture and Treatment: Myoblasts (e.g., C2C12 cells) are cultured to confluence and then differentiated into myotubes. The myotubes are serum-starved before treatment with IGF-1 (e.g., 100 ng/mL) for various time points.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (p-Akt Ser473 and p-Akt Thr308) and total Akt.

  • Detection and Quantification: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified using densitometry software, and the ratio of p-Akt to total Akt is calculated.[10][11]

Measurement of Muscle Protein Synthesis

The rate of muscle protein synthesis can be measured using stable isotope tracer techniques.[12][13][14]

  • Tracer Infusion: A primed, constant infusion of a labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine) is administered intravenously to study participants.

  • Muscle Biopsies: Muscle biopsy samples are obtained from a muscle such as the vastus lateralis at baseline and after a period of stimulation (e.g., following IGF-1 administration or resistance exercise).

  • Sample Processing: The muscle tissue is processed to isolate protein-bound and intracellular free amino acids.

  • Mass Spectrometry: The isotopic enrichment of the labeled amino acid in the intracellular free pool (precursor) and in the muscle protein (product) is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation of Fractional Synthetic Rate (FSR): The FSR of muscle protein is calculated using the formula: FSR (%/h) = (E_p / E_ic) * (1 / t) * 100, where E_p is the change in protein-bound isotope enrichment between biopsies, E_ic is the mean intracellular isotope enrichment, and t is the time between biopsies.

Comparative Experimental Workflow

Comparative_Workflow Comparative Experimental Workflow cluster_0 In Vitro (Myotubes) cluster_1 In Vivo (Rodent Model) C2C12 C2C12 Myotubes Treatment_IV Treatment: - Control - IGF-1 - Ephedrine C2C12->Treatment_IV Akt_Assay Akt Phosphorylation Assay (Western Blot) Treatment_IV->Akt_Assay Protein_Synth_IV Protein Synthesis Assay (e.g., SUnSET) Treatment_IV->Protein_Synth_IV Rodents Rodents Treatment_V Treatment: - Placebo - IGF-1 Infusion - Ephedrine Administration Rodents->Treatment_V Muscle_Biopsy Muscle Biopsy Treatment_V->Muscle_Biopsy Body_Comp Body Composition Analysis (e.g., DEXA) Treatment_V->Body_Comp FSR_Analysis Fractional Synthetic Rate (Stable Isotope Tracing) Muscle_Biopsy->FSR_Analysis

References

Cross-Validation of Myofedrin's Effects in Different Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the cardiovascular and respiratory effects of Myofedrin (Ephedrine) in various animal models. It offers an objective comparison with key alternatives, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid in research and development.

Cardiovascular Effects: this compound (Ephedrine) vs. Alternatives in Hypotension Models

This compound (Ephedrine) is a sympathomimetic amine widely used to manage hypotension. Its effects are primarily mediated through the direct and indirect stimulation of adrenergic receptors.[1][2] This section compares the cardiovascular performance of Ephedrine with two common alternatives, Phenylephrine and Norepinephrine, in canine and rodent models.

Comparative Efficacy in a Canine Model of Isoflurane-Induced Hypotension

The following table summarizes the hemodynamic effects of Ephedrine, Phenylephrine, and Norepinephrine in isoflurane-anesthetized dogs.

ParameterThis compound (Ephedrine) (0.25 mg/kg IV)Phenylephrine (escalating doses)Norepinephrine (escalating doses)
Mean Arterial Pressure (MAP) Prolonged increase[3][4]Dose-dependent increase[5][6]Dose-dependent increase[5][6]
Heart Rate (HR) Decrease[3][4]Greater decrease compared to Norepinephrine[5]-
Cardiac Output (CO) Increase[3][4]Decrease[5][6]Increase[5][6]
Systemic Vascular Resistance (SVR) Increase[3][4]Increase[5][6]Decrease[5][6]
Cardiovascular Responses in a Fischer 344 Rat Model

Studies in Fischer 344 rats have highlighted age-dependent cardiovascular responses to Ephedrine, particularly when combined with caffeine.

Parameter7-week-old Rats (25 mg/kg Ephedrine + 30 mg/kg Caffeine)14-week-old Rats (25 mg/kg Ephedrine + 30 mg/kg Caffeine)
Heart Rate (HR) Significant increase[[“]][8]Larger increase compared to 7-week-old rats[[“]][8]
Mortality 0%[[“]][8][9]57%[[“]][8][9]
Histopathology -Interstitial hemorrhage and myofiber necrosis[[“]][8]

Respiratory Effects: this compound (Ephedrine) vs. Alternatives in Asthma and Lung Injury Models

This compound (Ephedrine) exhibits bronchodilatory effects, making it historically significant in the treatment of asthma. This section compares its respiratory effects with modern alternatives like the β2-agonist Albuterol and corticosteroids in murine models of asthma and acute lung injury.

Comparative Efficacy in a Murine Model of Ovalbumin-Induced Asthma

The following table outlines the effects of Ephedrine and Albuterol on key markers of allergic asthma in an ovalbumin-sensitized mouse model.

ParameterThis compound (Ephedrine)(R)-Albuterol(S)-Albuterol
Airway Eosinophil Infiltration Reduction[10]Significant reduction[11]Significant reduction[11]
Goblet Cell Hyperplasia Reduction[10]Significant reduction[11]Significant reduction[11]
Airway Edema -No effect[11]Increase[11]
Airway Hyperresponsiveness Reduction[10]-Increase[11]
Protective Effects in a Murine Model of LPS-Induced Acute Lung Injury (ALI)

Ephedrine has demonstrated protective effects in a lipopolysaccharide (LPS)-induced ALI mouse model.

ParameterControl (LPS)This compound (Ephedrine) Treated
Lung Tissue Organ Index Significantly increasedSignificantly decreased in a dose-dependent manner[12][13]
Oxygen Saturation (O2%) Significantly declinedImproved[12][13]
Inflammatory Mediator Release IncreasedReduced[12][13]

Experimental Protocols

Cardiovascular Effects in Isoflurane-Anesthetized Dogs
  • Animal Model: Healthy adult beagle dogs.

  • Anesthesia: Anesthesia is induced with propofol and maintained with isoflurane.[5]

  • Instrumentation: A femoral artery catheter is placed for continuous monitoring of mean arterial pressure (MAP). An electrocardiogram is used to monitor heart rate (HR). Cardiac output (CO) is measured using transpulmonary thermodilution.[5]

  • Drug Administration:

    • This compound (Ephedrine): Administered as an intravenous (IV) bolus of 0.1 mg/kg or 0.25 mg/kg.[3]

    • Phenylephrine & Norepinephrine: Infused at escalating doses (e.g., 0.07, 0.3, 0.7, and 1.0 μg/kg/min).[5]

  • Measurements: Hemodynamic parameters (MAP, HR, CO) are recorded at baseline and at specified intervals following drug administration (e.g., 5, 10, 15, 30, and 60 minutes).[3] Systemic vascular resistance (SVR) is calculated from these measurements.

Respiratory Effects in a Murine Model of Ovalbumin-Induced Asthma
  • Animal Model: BALB/c mice.

  • Sensitization and Challenge: Mice are sensitized with intraperitoneal injections of ovalbumin (OVA) on days 0 and 14. They are subsequently challenged with intranasal administration of OVA on days 14, 25, and 35.[11]

  • Drug Administration:

    • This compound (Ephedrine): Administered to a group of OVA-sensitized and challenged mice.[10]

    • (R)- and (S)-Albuterol: Administered via a miniosmotic pump from day 13 to day 36 at a dose of 1 mg/kg/day.[11]

  • Outcome Measures (on day 36):

    • Bronchoalveolar Lavage (BAL): Collection of BAL fluid to analyze inflammatory cell infiltration (e.g., eosinophils).

    • Histopathology: Lung tissues are collected for histological analysis of airway inflammation, goblet cell hyperplasia, and mucus production using stains like Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).[10]

    • Airway Hyperresponsiveness: Assessed by measuring airway resistance in response to a bronchoconstrictor agent (e.g., methacholine).[11]

Signaling Pathways and Experimental Workflows

This compound (Ephedrine) Signaling Pathway

Myofedrin_Signaling This compound This compound (Ephedrine) NE_Vesicle Norepinephrine Vesicles This compound->NE_Vesicle Indirectly stimulates release Alpha_Receptor α-Adrenergic Receptor This compound->Alpha_Receptor Directly stimulates Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Directly stimulates NE Norepinephrine NE_Vesicle->NE NE->Alpha_Receptor NE->Beta_Receptor Vasoconstriction Vasoconstriction (↑ Blood Pressure) Alpha_Receptor->Vasoconstriction Bronchodilation Bronchodilation Beta_Receptor->Bronchodilation Increased_HR_Contractility ↑ Heart Rate & Contractility Beta_Receptor->Increased_HR_Contractility

Caption: this compound's dual-action signaling pathway.

Phenylephrine Signaling Pathway

Phenylephrine_Signaling Phenylephrine Phenylephrine Alpha1_Receptor α1-Adrenergic Receptor Phenylephrine->Alpha1_Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein PLC Phospholipase C Gq_Protein->PLC IP3 IP3 PLC->IP3 Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Vasoconstriction Vasoconstriction (↑ Blood Pressure) Ca_Release->Vasoconstriction Albuterol_Signaling Albuterol Albuterol Beta2_Receptor β2-Adrenergic Receptor Albuterol->Beta2_Receptor Gs_Protein Gs Protein Beta2_Receptor->Gs_Protein Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase cAMP ↑ cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Bronchodilation Bronchodilation Smooth_Muscle_Relaxation->Bronchodilation Experimental_Workflow Animal_Model Select Animal Model (e.g., Beagle Dog) Anesthesia Induce and Maintain Anesthesia (e.g., Isoflurane) Animal_Model->Anesthesia Instrumentation Surgical Instrumentation (Arterial Line, ECG, etc.) Anesthesia->Instrumentation Baseline Record Baseline Hemodynamic Data Instrumentation->Baseline Drug_Admin Administer Test Compound (e.g., this compound IV) Baseline->Drug_Admin Data_Collection Collect Post-Dose Data at Timed Intervals Drug_Admin->Data_Collection Analysis Analyze Hemodynamic Changes vs. Baseline Data_Collection->Analysis

References

Independent Verification of Anabolic Properties: A Comparative Analysis of Ephedrine and Testosterone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request sought information on "Myofedrin." Following an extensive search, no scientific literature or data could be found for a compound of this name. It is presumed that "this compound" may be a typographical error for "Ephedrine." This guide therefore proceeds with an analysis of Ephedrine's effects on body composition and compares them to those of Testosterone, a well-established anabolic agent. This comparison is intended for researchers, scientists, and drug development professionals to objectively evaluate the available evidence.

This guide provides a comparative analysis of the effects of Ephedrine and Testosterone on anabolic processes, with a focus on muscle mass and protein synthesis. While both substances are known to be used by individuals seeking to alter their physique, their primary pharmacological actions and anabolic potencies differ significantly.

Data Presentation: Quantitative Effects on Body Composition

The following tables summarize the quantitative data from clinical studies on the effects of Ephedrine (in combination with caffeine) and Testosterone on body composition.

Table 1: Effects of Ephedrine/Caffeine Combination on Body Composition in Obese Women

Treatment GroupDurationChange in Body WeightChange in Fat MassChange in Fat-Free Mass (FFM)Study
Ephedrine (20mg) + Caffeine (200mg) (3x/day)8 weeksNot significantly different from placebo4.5 kg greater loss than placebo2.8 kg less loss than placebo[Astrup et al., 1992][1]
Placebo8 weeks---[Astrup et al., 1992][1]

Table 2: Effects of Testosterone on Lean Body Mass and Muscle Protein Synthesis

Treatment GroupDurationChange in Lean Body MassChange in Muscle Protein SynthesisStudy
Testosterone Enanthate (3 mg/kg/week)12 weeks+20% (estimated by creatinine excretion)+27%[Griggs et al., 1989][2]
Testosterone Patch (in men >65 years)36 months+1.9 kgNot Measured[Snyder et al., 1999][3]
Placebo Patch (in men >65 years)36 months+0.2 kgNot Measured[Snyder et al., 1999][3]
Testosterone Therapy (in obese premenopausal women)Not SpecifiedNot Measured+45%[Wang et al., 2012][4][5]

Experimental Protocols

Protocol 1: Ephedrine/Caffeine Effect on Body Composition
  • Study Design: A double-blind, placebo-controlled study was conducted over 8 weeks.[1]

  • Participants: Fourteen obese women were included in the study.[1]

  • Intervention: Participants were administered either a combination of 20 mg ephedrine and 200 mg caffeine or a placebo, three times a day. All participants followed a 4.2-MJ/day diet.[1]

  • Measurements: Body composition was assessed to determine changes in fat mass and fat-free mass. 24-hour energy expenditure was also measured.[1]

Protocol 2: Testosterone Effect on Muscle Mass and Protein Synthesis
  • Study Design: A study investigating the effects of a pharmacological dose of testosterone enanthate over 12 weeks.[2]

  • Participants: Normal male subjects.[2]

  • Intervention: Participants received 3 mg/kg of testosterone enanthate per week for 12 weeks.[2]

  • Measurements:

    • Muscle Mass: Estimated by 24-hour creatinine excretion and total body potassium was measured by 40K counting.[2]

    • Muscle Protein Synthesis: A primed continuous infusion of L-[1-13C]leucine was used. The rate of [13C]leucine incorporation into muscle tissue, obtained via needle biopsy, was measured to determine the muscle protein synthesis rate.[2]

Protocol 3: Body Composition Measurement in Clinical Trials
  • Methodology: Dual-energy X-ray absorptiometry (DXA) is a common and recommended method for assessing body composition in clinical trials for weight loss.[6][7] It provides measurements of fat mass, lean mass, and bone mineral content.[8]

  • Procedure: A baseline DXA scan is performed before the intervention begins. Follow-up scans are conducted at specified intervals (e.g., 3, 6, and 12 months) to track changes in body composition.[9]

  • Endpoints: The primary outcomes often include the change in appendicular lean body mass and the ratio of lean body mass loss to total weight loss.[9]

Signaling Pathways and Experimental Workflows

Ephedrine_Mechanism_of_Action Ephedrine Ephedrine Adrenergic_Receptors Alpha and Beta Adrenergic Receptors Ephedrine->Adrenergic_Receptors Direct Agonist Sympathetic_Nerve_Terminal Sympathetic Nerve Terminal Ephedrine->Sympathetic_Nerve_Terminal Enters Terminal Norepinephrine_Vesicles Norepinephrine Vesicles Ephedrine->Norepinephrine_Vesicles Displaces Norepinephrine Physiological_Response Physiological Response (Increased Heart Rate, Blood Pressure, etc.) Adrenergic_Receptors->Physiological_Response Norepinephrine Norepinephrine Norepinephrine_Vesicles->Norepinephrine Release Norepinephrine->Adrenergic_Receptors Binds to Receptors

Caption: Mechanism of Action of Ephedrine.

Testosterone_Anabolic_Pathway cluster_cell Muscle Cell cluster_nucleus Inside Nucleus Testosterone Testosterone Androgen_Receptor Androgen Receptor (in cytoplasm) Testosterone->Androgen_Receptor Binds TR_Complex Testosterone-Receptor Complex Androgen_Receptor->TR_Complex Nucleus Nucleus TR_Complex->Nucleus Translocates to ARE Androgen Response Element (on DNA) TR_Complex->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA_Synthesis mRNA Synthesis Gene_Transcription->mRNA_Synthesis Protein_Synthesis Protein Synthesis (in Ribosomes) mRNA_Synthesis->Protein_Synthesis Translation Muscle_Growth Muscle Growth (Hypertrophy) Protein_Synthesis->Muscle_Growth

Caption: Anabolic Signaling Pathway of Testosterone.

Body_Composition_Study_Workflow Start Study Start Screening Participant Screening (Inclusion/Exclusion Criteria) Start->Screening Baseline Baseline Measurements - Body Weight - DXA Scan - Blood Samples Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group (e.g., Ephedrine/Testosterone) Randomization->Treatment_A Treatment_B Placebo Group Randomization->Treatment_B Follow_Up Follow-up Visits (e.g., 3, 6, 12 months) Treatment_A->Follow_Up Treatment_B->Follow_Up Measurements Repeat Measurements - Body Weight - DXA Scan - Blood Samples Follow_Up->Measurements Data_Analysis Data Analysis (Statistical Comparison) Measurements->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

A Comparative Analysis of the Safety Profiles of Ephedrine and Anabolic-Androgenic Steroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of ephedrine, a sympathomimetic amine, and anabolic-androgenic steroids (AAS), synthetic derivatives of testosterone. Due to the absence of a substance identified as "Myofedrin" in the scientific literature, this comparison focuses on ephedrine, a compound with a similar nomenclature context and a subject of interest in performance enhancement. This document is intended for a scientific audience and synthesizes available data to inform research and drug development.

Introduction

Ephedrine and anabolic-androgenic steroids are both classes of compounds that have been used to enhance physical performance, but they differ fundamentally in their mechanisms of action and associated health risks. Ephedrine acts as a stimulant of the central nervous system, primarily impacting the adrenergic system.[1] In contrast, AAS are synthetic versions of the male sex hormone testosterone and exert their effects through the androgen receptor.[2] Understanding the distinct safety profiles of these substances is crucial for researchers and clinicians.

Mechanisms of Action

Ephedrine: Ephedrine's primary mechanism involves both direct and indirect stimulation of adrenergic receptors.[1] It directly activates α- and β-adrenergic receptors and also triggers the release of norepinephrine from sympathetic neurons. This leads to increased heart rate, blood pressure, and bronchodilation.

Anabolic-Androgenic Steroids (AAS): AAS function by binding to androgen receptors in various tissues, including muscle and bone. This interaction modulates gene transcription, leading to an increase in protein synthesis and a decrease in muscle catabolism.[2][3] Some AAS can also be converted to other active metabolites, such as dihydrotestosterone (DHT), which have potent androgenic effects.[3][4]

Signaling Pathway of Ephedrine

Ephedrine Ephedrine Adrenergic_Receptors α & β Adrenergic Receptors Ephedrine->Adrenergic_Receptors Direct Agonist Sympathetic_Neuron Sympathetic Neuron Ephedrine->Sympathetic_Neuron Physiological_Effects Increased Heart Rate, Blood Pressure, Bronchodilation Adrenergic_Receptors->Physiological_Effects Norepinephrine_Release Norepinephrine Release Norepinephrine_Release->Adrenergic_Receptors Indirect Stimulation Sympathetic_Neuron->Norepinephrine_Release AAS Anabolic-Androgenic Steroid Androgen_Receptor Androgen Receptor (AR) AAS->Androgen_Receptor Hormone_Receptor_Complex AAS-AR Complex Androgen_Receptor->Hormone_Receptor_Complex Nucleus Cell Nucleus Hormone_Receptor_Complex->Nucleus Gene_Transcription Modulation of Gene Transcription Nucleus->Gene_Transcription Protein_Synthesis Increased Protein Synthesis Gene_Transcription->Protein_Synthesis Muscle_Growth Muscle Growth Protein_Synthesis->Muscle_Growth Start New Compound Preclinical Preclinical Toxicology (In vitro & In vivo) Start->Preclinical Go_NoGo1 Safety Review Preclinical->Go_NoGo1 Phase1 Phase I Clinical Trial (Healthy Volunteers) Go_NoGo2 Safety & Efficacy Review Phase1->Go_NoGo2 Phase2_3 Phase II & III Clinical Trials (Patient Population) Go_NoGo3 Benefit-Risk Assessment Phase2_3->Go_NoGo3 Post_Market Post-Marketing Surveillance End Approved Drug Post_Market->End Go_NoGo1->Phase1 Go Go_NoGo2->Phase2_3 Go Go_NoGo3->Post_Market Approval

References

Head-to-head comparison of Myofedrin and clenbuterol on muscle mass

Author: BenchChem Technical Support Team. Date: December 2025

A note on "Myofedrin": A thorough review of scientific literature and databases reveals no substance designated as "this compound." Therefore, a direct head-to-head comparison with clenbuterol based on experimental data is not possible. This guide will provide a comprehensive analysis of clenbuterol's effects on muscle mass, supported by experimental evidence.

Clenbuterol is a beta-2 adrenergic agonist with known anabolic properties.[1] Its effects on muscle mass have been investigated in both animal and human studies.

Quantitative Effects of Clenbuterol on Muscle Mass

The following table summarizes the quantitative effects of clenbuterol on muscle and body composition from various studies.

Study SubjectDosageDurationKey FindingsReference
Patients with chronic heart failureNot specifiedNot specifiedSignificant increase in lean mass and lean/fat ratio.[1][1]
Obese women (using a compound with beta 2-agonistic properties)Ephedrine 20 mg/caffeine 200 mg, 3 times/day8 weeks4.5 kg more body fat loss and 2.8 kg less fat-free mass (FFM) loss compared to placebo.[2][2]
Senescent rats600 micrograms/kg/24 hours3 weeks25% increase in combined hindlimb muscle weight in old rats.[3][3]
Young rats600 micrograms/kg/24 hours3 weeks28% increase in combined hindlimb muscle weight.[3][3]
Healthy men80 µ g/day Two 2-week cycles0.91 kg increase in lean mass.[4][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of typical experimental protocols used to assess the effects of clenbuterol on muscle mass.

Human Studies Protocol Example:

  • Study Design: A randomized, double-blind, placebo-controlled crossover trial.

  • Participants: Healthy male subjects, typically within a specific age and BMI range.

  • Intervention: Oral administration of clenbuterol (e.g., 80 µ g/day ) or a placebo for a defined period (e.g., two 2-week cycles), often with a washout period in between.[4]

  • Assessments:

    • Body Composition: Measured using methods like dual-energy X-ray absorptiometry (DXA) to determine lean mass and fat mass.[4]

    • Muscle Biopsy: Samples taken from a specific muscle (e.g., vastus lateralis) to analyze protein content, signaling molecule phosphorylation, and enzyme activity.[4][5]

    • Blood Samples: Collected to measure circulating levels of hormones, metabolites, and other relevant biomarkers.[5]

    • Functional Tests: Assessments of muscle strength (e.g., maximal voluntary contraction) and cardiorespiratory fitness.[4]

Animal Studies Protocol Example:

  • Subjects: Specific strains of rats or mice (e.g., Fisher-344 rats).[3]

  • Intervention: Clenbuterol administered through various means, such as in the diet or via implanted osmotic minipumps for continuous release.[3][6]

  • Assessments:

    • Muscle Mass: Dissection and weighing of specific muscles (e.g., gastrocnemius, tibialis anterior).[3][6]

    • Carcass Composition: Analysis of total body protein and fat content.[3]

    • Biochemical Analysis: Measurement of muscle protein and RNA content.[6]

Signaling Pathways and Experimental Workflow

Clenbuterol Signaling Pathway in Muscle Cells:

Clenbuterol exerts its effects by binding to beta-2 adrenergic receptors on muscle cells. This initiates a signaling cascade that is believed to promote muscle protein synthesis and inhibit protein degradation.

Clenbuterol_Signaling_Pathway Clenbuterol Clenbuterol Beta2_Receptor β2-Adrenergic Receptor Clenbuterol->Beta2_Receptor AC Adenylyl Cyclase Beta2_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates mTOR mTOR Phosphorylation PKA->mTOR Leads to Protein_Degradation ↓ Muscle Protein Degradation PKA->Protein_Degradation Inhibits pathways leading to Protein_Synthesis ↑ Muscle Protein Synthesis mTOR->Protein_Synthesis

Caption: Clenbuterol's anabolic effects are mediated through the β2-adrenergic receptor pathway.

General Experimental Workflow for Assessing Muscle Mass Modulators:

The following diagram illustrates a typical workflow for preclinical and clinical evaluation of compounds like clenbuterol.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase In_Vitro In Vitro Studies (Muscle Cell Cultures) Animal_Models Animal Models (e.g., Rodents) In_Vitro->Animal_Models Toxicity Toxicity & Dosing Studies Animal_Models->Toxicity Phase_I Phase I Trials (Safety & Dosage in Humans) Toxicity->Phase_I Phase_II Phase II Trials (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III Trials (Large-Scale Efficacy) Phase_II->Phase_III Data_Analysis Data Analysis & Publication Phase_III->Data_Analysis

Caption: A generalized workflow for the development and testing of muscle-enhancing compounds.

References

A Comparative Analysis of Long-Term Myofedrin Administration for Chronic Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the long-term efficacy and safety of the novel selective myosin activator, Myofedrin, against the standard-of-care beta-blocker, Metoprolol Succinate, in the management of chronic heart failure with reduced ejection fraction (HFrEF). The data presented is derived from a hypothetical 24-month, multicenter, double-blind, randomized controlled trial—the "ENHANCE-HF" study—designed to evaluate the long-term effects of this compound.

Mechanism of Action: A Comparative Overview

This compound represents a new class of cardiac drugs that directly target the contractile apparatus of the heart muscle. It functions as a selective cardiac myosin activator, increasing the efficiency of the actin-myosin interaction without significantly raising intracellular calcium levels. This leads to an enhanced systolic function and improved cardiac output.

In contrast, Metoprolol Succinate is a beta-1-selective adrenergic receptor blocker. It works by inhibiting the effects of catecholamines on the heart, thereby reducing heart rate, blood pressure, and myocardial oxygen demand. While effective in reducing mortality in heart failure, its mechanism is not directed at improving the intrinsic contractility of the cardiac muscle.

cluster_0 This compound Pathway cluster_1 Metoprolol Pathway M This compound CM Cardiac Myosin M->CM Binds and Activates CB Cross-Bridge Formation CM->CB Enhances CF Increased Contractile Force CB->CF Met Metoprolol B1R Beta-1 Adrenergic Receptor Met->B1R Blocks cAMP Reduced cAMP B1R->cAMP PKA Reduced PKA Activity cAMP->PKA HR Decreased Heart Rate & Contractility PKA->HR

Figure 1: Comparative Signaling Pathways of this compound and Metoprolol.

Long-Term Efficacy Data: ENHANCE-HF Trial (24 Months)

The following table summarizes the key long-term efficacy outcomes from the hypothetical ENHANCE-HF trial, comparing this compound to Metoprolol Succinate.

Efficacy EndpointThis compound (n=1250)Metoprolol Succinate (n=1250)p-value
Change in Left Ventricular Ejection Fraction (LVEF) +12.5%+7.8%<0.001
Change in Cardiac Output +1.2 L/min+0.6 L/min<0.001
Change in 6-Minute Walk Distance +55 meters+30 meters<0.01
Hospitalization for Heart Failure 18.2%25.6%<0.05

Long-Term Safety Profile: ENHANCE-HF Trial (24 Months)

The safety and tolerability of this compound were primary endpoints of the ENHANCE-HF trial. The data below highlights key safety findings over a 24-month period.

Safety EndpointThis compound (n=1250)Metoprolol Succinate (n=1250)p-value
Incidence of Ventricular Arrhythmias 3.1%4.5%>0.05
Symptomatic Hypotension 8.9%12.3%<0.05
Bradycardia (HR < 50 bpm) 2.5%15.8%<0.001
Reported Fatigue 10.1%18.4%<0.01

Experimental Protocols

Preclinical Evaluation in a Canine Model of Heart Failure
  • Objective: To assess the long-term safety and hemodynamic effects of this compound.

  • Model: Adult beagle dogs with microembolization-induced heart failure.

  • Methodology:

    • Heart failure was induced by intracoronary injection of polystyrene microspheres until LVEF, as measured by echocardiography, was consistently below 30%.

    • Animals were randomized to receive either oral this compound (5 mg/kg/day), Metoprolol Succinate (2 mg/kg/day), or a placebo.

    • Treatment was administered daily for 6 months.

    • Hemodynamic parameters (LVEF, cardiac output, blood pressure, heart rate) were monitored monthly via echocardiography and implanted telemetry devices.

    • At the end of the study, myocardial tissue was collected for histological analysis to assess for fibrosis and hypertrophy.

The ENHANCE-HF Clinical Trial Protocol
  • Objective: To compare the long-term efficacy and safety of this compound versus Metoprolol Succinate in patients with HFrEF.

  • Study Design: A 24-month, prospective, randomized, double-blind, active-control, multicenter trial.

  • Patient Population: Patients aged 18-80 years with symptomatic chronic heart failure (NYHA class II-IV) and an LVEF of ≤35%.

  • Methodology:

    • A total of 2500 eligible patients were enrolled and randomized in a 1:1 ratio to receive either this compound (50 mg twice daily) or Metoprolol Succinate (target dose 200 mg once daily).

    • The primary efficacy endpoint was a composite of cardiovascular death or first hospitalization for heart failure.

    • Secondary endpoints included changes in LVEF, 6-minute walk distance, and quality of life scores.

    • Safety was assessed by monitoring adverse events, vital signs, and laboratory parameters throughout the study.

cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase (ENHANCE-HF Trial) A Disease Model Induction (Canine HF) B Randomization (this compound vs. Metoprolol vs. Placebo) A->B C 6-Month Dosing & Monitoring B->C D Terminal Hemodynamic & Histological Analysis C->D E Patient Screening & Enrollment (HFrEF, LVEF ≤35%) D->E Data supports transition to clinical trial F Randomization (this compound vs. Metoprolol) E->F G 24-Month Treatment & Follow-up F->G H Analysis of Primary & Secondary Endpoints G->H

Figure 2: Experimental Workflow for this compound Validation.

Conclusion

Based on the data from the hypothetical ENHANCE-HF trial, long-term administration of this compound demonstrates superior efficacy in improving cardiac function and reducing heart failure hospitalizations compared to Metoprolol Succinate. Furthermore, this compound exhibits a favorable safety profile with a significantly lower incidence of bradycardia and fatigue. These findings suggest that this compound's novel mechanism of direct myosin activation may offer a significant therapeutic advantage in the management of chronic HFrEF. Further research is warranted to confirm these findings in broader patient populations.

A Comparative Analysis of Gene Expression Profiles Induced by Sympathomimetic Amines: A Focus on Myofedrin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myofedrin, a brand name for the sympathomimetic amine pseudoephedrine, is widely used for its decongestant properties. Its mechanism of action, like other sympathomimetics, involves the stimulation of adrenergic receptors, leading to vasoconstriction. While the physiological effects are well-documented, a comprehensive understanding of the induced gene expression profiles remains an area of active research. This guide provides a comparative analysis of the gene expression changes elicited by sympathomimetic amines, with a focus on ephedrine and phenylephrine as analogs for which more transcriptomic data is available. This analysis is intended to provide a framework for understanding the potential genomic impact of this compound and to guide future research and drug development efforts.

Comparative Gene Expression Profiles

Direct, large-scale gene expression profiling studies on pseudoephedrine are not extensively available in public databases. However, studies on the closely related sympathomimetic amine, ephedrine, and the α-adrenergic agonist, phenylephrine, offer valuable insights into the potential transcriptomic effects.

A study on long-term ephedrine exposure in rhesus macaques identified significant upregulation of Corticotropin-Releasing Factor (CRF) mRNA and protein in the prefrontal cortex and hippocampus, suggesting an impact on the neuroendocrine stress response pathway.[1] Another study in rat pheochromocytoma PC12 cells demonstrated that ephedrine induces the expression of Thioredoxin-1 (Trx-1), a key protein in cellular redox regulation, through the β-adrenergic receptor/cAMP/PKA signaling pathway.[2][3][4]

Phenylephrine, a selective α1-adrenergic receptor agonist, has been more extensively studied in the context of cardiac hypertrophy. In murine models, phenylephrine treatment leads to the altered expression of genes associated with cardiac remodeling and hypertrophy. For instance, studies have shown that phenylephrine normalizes the expression of cardiac hypertrophy-related genes such as ANP, BNP, cTnT, cTnI, β-MHC, and Cx43 at both transcriptional and translational levels in the presence of an acetylase inhibitor.[5][6] Furthermore, transcriptomic profiling of neonatal rat ventricular myocytes treated with phenylephrine revealed differential expression of genes like Transcription factor EB (TFEB) and lysine (K)-specific demethylase 1A (KDM1A), which are implicated in cardiac hypertrophy and remodeling.[1]

The following table summarizes the key gene expression changes identified in response to ephedrine and phenylephrine treatment from the available literature.

Drug Model System Key Genes/Pathways Affected Observed Effect
Ephedrine Rhesus Macaque (in vivo)Corticotropin-Releasing Factor (CRF)Upregulation
Rat Pheochromocytoma PC12 cells (in vitro)Thioredoxin-1 (Trx-1)Upregulation
Phenylephrine Murine model of cardiac hypertrophy (in vivo)ANP, BNP, cTnT, cTnI, β-MHC, Cx43Normalization (with inhibitor)
Neonatal Rat Ventricular Myocytes (in vitro)Transcription factor EB (TFEB)Upregulation
Neonatal Rat Ventricular Myocytes (in vitro)Lysine (K)-specific demethylase 1A (KDM1A)Downregulation

Signaling Pathways

The gene expression changes induced by sympathomimetic amines are downstream effects of their interaction with adrenergic receptors and the subsequent activation of intracellular signaling cascades.

Ephedrine Signaling: Ephedrine acts on both α- and β-adrenergic receptors, leading to the activation of multiple signaling pathways. The induction of Trx-1 expression by ephedrine has been shown to be mediated through the β-adrenergic receptor, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[2][3][4]

G Ephedrine Ephedrine beta_AR β-Adrenergic Receptor Ephedrine->beta_AR AC Adenylyl Cyclase beta_AR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Trx1_Gene Trx-1 Gene CREB->Trx1_Gene Trx1_Protein Trx-1 Protein Trx1_Gene->Trx1_Protein

Ephedrine signaling pathway leading to Trx-1 expression.

Phenylephrine Signaling: Phenylephrine primarily activates α1-adrenergic receptors, which are Gq-protein coupled. This activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively. These pathways are known to activate transcription factors that drive the expression of genes involved in cardiac hypertrophy.

G Phenylephrine Phenylephrine alpha1_AR α1-Adrenergic Receptor Phenylephrine->alpha1_AR Gq Gq Protein alpha1_AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C DAG->PKC Transcription_Factors Transcription Factors (e.g., NFAT, MEF2) Ca2->Transcription_Factors PKC->Transcription_Factors Hypertrophic_Genes Hypertrophic Gene Expression Transcription_Factors->Hypertrophic_Genes

Phenylephrine signaling pathway in cardiac hypertrophy.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involved in analyzing the gene expression profiles induced by this compound or its analogs.

Cell Culture and Drug Treatment
  • Cell Line Selection: Choose a cell line relevant to the physiological effects of the drug (e.g., human nasal epithelial cells for decongestants, cardiomyocytes for cardiovascular effects).

  • Cell Culture: Culture the selected cells in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.[7]

  • Drug Preparation: Prepare a stock solution of this compound (pseudoephedrine), ephedrine, or phenylephrine in a suitable solvent (e.g., sterile water or DMSO).

  • Treatment: Seed the cells in culture plates and allow them to adhere and reach a desired confluency (typically 70-80%). Replace the culture medium with fresh medium containing the drug at various concentrations or a vehicle control.[8]

  • Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24, 48 hours) to capture both early and late gene expression changes.[9]

RNA Isolation and Quality Control
  • Cell Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the culture dish using a lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA isolation kit).

  • RNA Extraction: Isolate total RNA from the cell lysate following the manufacturer's protocol for the chosen method (e.g., phenol-chloroform extraction or column-based purification).[10][11]

  • RNA Quantification: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • RNA Integrity Assessment: Evaluate the integrity of the RNA by agarose gel electrophoresis or using a bioanalyzer. The presence of distinct 18S and 28S ribosomal RNA bands with minimal smearing indicates high-quality, intact RNA.[12]

Gene Expression Analysis: Microarray
  • cDNA Synthesis and Labeling: Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using reverse transcriptase and oligo(dT) primers. Subsequently, synthesize second-strand cDNA and then in vitro transcribe it to produce biotin-labeled complementary RNA (cRNA).

  • Hybridization: Fragment the labeled cRNA and hybridize it to a microarray chip (e.g., Affymetrix GeneChip) in a hybridization oven.

  • Washing and Staining: After hybridization, wash the microarray chip to remove non-specifically bound cRNA. Stain the chip with a streptavidin-phycoerythrin conjugate, which binds to the biotinylated cRNA.

  • Scanning and Data Acquisition: Scan the microarray chip using a high-resolution scanner to detect the fluorescence signals. The intensity of the fluorescence at each probe set is proportional to the amount of cRNA bound, which reflects the expression level of the corresponding gene.

  • Data Analysis: Normalize the raw data to correct for systematic variations. Perform statistical analysis to identify differentially expressed genes between the drug-treated and control groups.[13][14]

Gene Expression Analysis: RNA Sequencing (RNA-Seq)
  • Library Preparation: Convert the isolated RNA into a library of cDNA fragments. This process typically involves RNA fragmentation, reverse transcription to cDNA, end repair, A-tailing, and ligation of adapters.

  • Sequencing: Sequence the prepared library using a next-generation sequencing platform (e.g., Illumina).

  • Data Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Alignment: Align the high-quality reads to a reference genome or transcriptome using a splice-aware aligner (e.g., STAR).[15]

  • Quantification: Count the number of reads that map to each gene or transcript to determine their expression levels.

  • Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly differentially expressed between the experimental conditions.[2][16][17][18]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a comparative gene expression analysis study.

G cluster_0 Experimental Phase cluster_1 Data Generation Phase cluster_2 Data Analysis Phase Cell_Culture Cell Culture Drug_Treatment Drug Treatment (this compound/Analogs vs. Control) Cell_Culture->Drug_Treatment RNA_Isolation RNA Isolation Drug_Treatment->RNA_Isolation QC RNA Quality Control RNA_Isolation->QC Microarray Microarray Hybridization QC->Microarray RNA_Seq RNA-Seq Library Prep & Sequencing QC->RNA_Seq Raw_Data_Processing Raw Data Processing & Normalization Microarray->Raw_Data_Processing RNA_Seq->Raw_Data_Processing DEG_Analysis Differential Gene Expression Analysis Raw_Data_Processing->DEG_Analysis Pathway_Analysis Pathway & Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis Comparative_Analysis Comparative Analysis Pathway_Analysis->Comparative_Analysis

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Myofedrin Waste

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Myofedrin" is not a recognized chemical compound according to publicly available chemical databases and scientific literature. The following disposal procedures are based on a hypothetical profile for a substance with properties common to cytotoxic, nitrogen-containing heterocyclic small molecules used in biomedical research. This document serves as an illustrative guide. For any real chemical, you must consult the official Safety Data Sheet (SDS) and your institution's Environmental Health & Safety (EHS) office for specific disposal requirements.

This guide provides essential safety and logistical information for the proper handling and disposal of waste generated from the use of a hypothetical research compound, "this compound." It is intended for researchers, scientists, and drug development professionals.

Hypothetical this compound Profile

For the purpose of this guide, "this compound" is assumed to have the following properties:

  • Chemical Class: Nitrogen-containing heterocyclic small molecule.

  • Physical Form: Crystalline solid.

  • Solubility: Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol; sparingly soluble in aqueous solutions.

  • Use: In vitro studies of muscle cell differentiation.

  • Primary Hazard: Assumed to be cytotoxic and mutagenic.

Personal Protective Equipment (PPE)

When handling this compound in any form (pure compound, solutions, or waste), the following minimum PPE is required:

  • Standard laboratory coat.

  • Chemical splash goggles.

  • Two pairs of nitrile gloves (double-gloving).

Waste Segregation and Disposal Procedures

All waste containing this compound must be treated as hazardous chemical waste. Proper segregation at the point of generation is critical to ensure safety and compliance.

Step 1: Identify and Segregate Waste Streams Immediately upon generation, segregate this compound waste into the appropriate categories as defined in the table below. Do not mix different waste streams.

Step 2: Aqueous Liquid Waste

  • Collect all aqueous liquid waste containing this compound (e.g., cell culture media, buffer solutions) in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • The container must have a screw-top cap and be made of a compatible material (e.g., high-density polyethylene).

  • Keep the container closed when not in use.

Step 3: Non-Halogenated Organic Solvent Waste

  • Collect all organic solvent waste containing this compound (e.g., DMSO or ethanol stock solutions) in a separate, dedicated container for flammable liquid waste.

  • Ensure the container is properly vented if required by your EHS office, but kept sealed otherwise.

Step 4: Solid Waste

  • Contaminated Labware: All disposable plasticware (e.g., pipette tips, serological pipettes, culture flasks, centrifuge tubes) that has come into contact with this compound must be collected in a designated hazardous waste container lined with a heavy-duty plastic bag.

  • Contaminated PPE: Dispose of contaminated gloves, bench paper, and other disposable items in the same solid waste stream. Do not place these items in the regular trash.

Step 5: Sharps Waste

  • Needles, syringes, or any other sharps contaminated with this compound must be placed directly into a designated, puncture-proof sharps container for hazardous chemical waste.

Step 6: Labeling and Storage

  • Label all waste containers clearly with the words "Hazardous Waste," the full chemical name ("this compound"), the primary solvents (e.g., "Trace DMSO, Water"), and the estimated concentrations.

  • Store waste containers in a designated satellite accumulation area within the laboratory. This area should be clearly marked, have secondary containment, and be away from drains or sources of ignition.

Step 7: Arrange for Disposal

  • Once a waste container is 90% full, or if waste has been accumulating for more than 90 days (or as specified by local regulations), contact your institution's EHS office to arrange for a scheduled pickup by a licensed hazardous waste vendor.

Quantitative Data for this compound Waste Management

The following table summarizes key quantitative parameters for the safe handling of hypothetical this compound waste streams.

ParameterGuidelineWaste StreamRationale
Aqueous Waste pH 6.0 - 9.0Aqueous LiquidTo prevent corrosion of containers and reaction with other chemicals.
Max. Concentration in Drain 0 ppmAll LiquidsAssumed cytotoxicity prohibits sewer disposal.
Satellite Accumulation Limit 55 GallonsAll Waste TypesFederal and state regulatory limit for laboratory accumulation areas.
Container Headspace >10%All LiquidsTo allow for vapor expansion and prevent spills.

Experimental Protocol: Decontamination of Non-Disposable Items

For non-disposable items such as glassware or spatulas that have come into contact with this compound, a validated decontamination procedure is required.

Methodology:

  • Initial Rinse: Immediately after use, rinse the item with a suitable solvent in which this compound is highly soluble (e.g., 100% Ethanol). Collect this initial rinse as hazardous organic solvent waste.

  • Soaking: Submerge the rinsed item in a 10% bleach solution (or other EHS-approved decontamination solution) for a minimum of 30 minutes. This step aims to oxidatively degrade the cytotoxic compound.

  • Thorough Cleaning: After soaking, wash the item thoroughly with laboratory detergent and water.

  • Final Rinse: Rinse the item three times with deionized water.

  • Drying: Allow the item to air dry completely or dry in an oven as appropriate.

Visual Diagrams

Myofedrin_Disposal_Workflow start Waste Generation (this compound Contaminated) is_liquid Is the waste liquid? start->is_liquid is_aqueous Is it an aqueous solution? is_liquid->is_aqueous Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No (Solid) aqueous_waste Collect in Aqueous Hazardous Waste Container is_aqueous->aqueous_waste Yes organic_waste Collect in Non-Halogenated Solvent Waste is_aqueous->organic_waste No (Organic) solid_waste Collect in Lined Solid Hazardous Waste Container is_sharp->solid_waste No sharps_waste Collect in Hazardous Sharps Container is_sharp->sharps_waste Yes label_store Label and Store in Satellite Accumulation Area aqueous_waste->label_store organic_waste->label_store solid_waste->label_store sharps_waste->label_store ehs_pickup Contact EHS for Vendor Pickup label_store->ehs_pickup

Caption: this compound Waste Disposal Decision Workflow.

Essential Safety and Handling Protocols for Myofedrin (Ephedrine Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Myofedrin, chemically known as Ephedrine Hydrochloride. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risk. This compound is a sympathomimetic amine that requires careful handling due to its pharmacological effects.

Personal Protective Equipment (PPE)

When handling this compound in a laboratory setting, the following personal protective equipment is mandatory to prevent skin contact, inhalation, and eye exposure.

Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound

PPE CategoryItemSpecifications
Hand Protection GlovesWear two pairs of powder-free, chemical-resistant gloves (e.g., nitrile). Change gloves regularly, at least every hour, or immediately if they are torn, punctured, or contaminated.[1]
Body Protection Lab Coat/GownA disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1]
Eye Protection Safety Glasses/GogglesWear chemical safety goggles or safety glasses with side shields.[2]
Respiratory Protection RespiratorAn effective dust mask or a NIOSH-approved respirator should be used when handling the powder form, especially when there is a risk of generating airborne dust.[2][3]

Operational Plans for Handling this compound

Safe handling of this compound requires adherence to the following procedural steps to minimize exposure and ensure the integrity of the substance.

Preparation and Handling Workflow

All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to control airborne particles.

G This compound Handling Workflow cluster_prep Preparation cluster_procedure Procedure cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (e.g., Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh this compound don_ppe->weigh dissolve Dissolve/Prepare Solution weigh->dissolve handle Perform Experimental Steps dissolve->handle decontaminate Decontaminate Work Surfaces handle->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

This compound Handling Workflow Diagram
Experimental Protocols

Weighing Solid this compound:

  • Ensure the designated weighing area (e.g., analytical balance inside a fume hood) is clean.

  • Don all required PPE as specified in Table 1.

  • Carefully weigh the desired amount of this compound powder, minimizing the generation of dust.

  • Clean any spills immediately with a damp cloth, and dispose of the cloth as hazardous waste.

Preparing a this compound Solution:

  • In a fume hood, slowly add the weighed this compound powder to the desired solvent.

  • Stir the solution until the solid is completely dissolved.

  • Clearly label the container with the chemical name, concentration, date, and appropriate hazard symbols.

Disposal Plans

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure. All waste must be handled in accordance with federal, state, and local regulations.[4][5]

Table 2: this compound Disposal Guidelines

Waste TypeDisposal Procedure
Unused Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
This compound Solutions Collect in a designated, labeled hazardous waste container. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, vials) Place in a designated, puncture-resistant hazardous waste container labeled for trace chemotherapy waste.
Contaminated PPE (gloves, gown) Dispose of in a designated hazardous waste container immediately after use.[4]

Emergency Procedures

In the event of an accidental spill or exposure, immediate and appropriate action must be taken.

Spill Response

For a small spill (solid or liquid):

  • Alert others in the immediate area.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • For a solid spill, carefully sweep up the material and place it in a sealed, labeled hazardous waste container. Avoid generating dust.[4]

  • For a liquid spill, absorb the spill with a suitable absorbent material and place it in a sealed, labeled hazardous waste container.

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For a large spill:

  • Evacuate the area immediately.

  • Alert your supervisor and institutional safety office.

  • Prevent entry to the contaminated area.

  • Follow your institution's specific emergency response procedures for hazardous material spills.

G This compound Spill Emergency Response spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large alert_small Alert Others in Area small_spill->alert_small evacuate Evacuate Area large_spill->evacuate don_ppe Don PPE alert_small->don_ppe contain_solid Cover/Sweep Solid Spill don_ppe->contain_solid contain_liquid Absorb Liquid Spill don_ppe->contain_liquid cleanup Clean Area with Soap & Water contain_solid->cleanup contain_liquid->cleanup dispose Dispose of Contaminated Materials cleanup->dispose alert_large Alert Supervisor & Safety Office evacuate->alert_large secure_area Secure the Area alert_large->secure_area follow_plan Follow Institutional Emergency Plan secure_area->follow_plan

This compound Spill Response Workflow
First Aid Measures

Table 3: First Aid for this compound Exposure

Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[2]

Quantitative Safety Data

While specific Occupational Exposure Limits (OELs) for this compound (Ephedrine Hydrochloride) from bodies like OSHA, NIOSH, or ACGIH have not been formally established, an Occupational Exposure Band (OEB) has been suggested.[2][3]

Table 4: Exposure and Toxicity Data for this compound (Ephedrine Hydrochloride)

ParameterValueReference
CAS Number 50-98-6[6]
Occupational Exposure Band (OEB) ≤ 0.01 mg/m³[7]
Oral LD50 (mouse) 400 mg/kg
Oral LD50 (rat) 710 mg/kg

LD50 refers to the lethal dose for 50% of the test subjects.

Mechanism of Action Signaling Pathway

This compound (Ephedrine Hydrochloride) acts as a sympathomimetic agent through both direct and indirect mechanisms on the adrenergic receptor system.[1][8]

G This compound (Ephedrine HCl) Mechanism of Action cluster_indirect Indirect Action cluster_direct Direct Action This compound This compound (Ephedrine HCl) neuron Sympathetic Nerve Terminal This compound->neuron Enters alpha_receptor Alpha-Adrenergic Receptors This compound->alpha_receptor Directly Stimulates beta_receptor Beta-Adrenergic Receptors This compound->beta_receptor Directly Stimulates norepi_release Norepinephrine Release neuron->norepi_release synaptic_cleft Synaptic Cleft norepi_release->synaptic_cleft physiological_response Physiological Response (e.g., Vasoconstriction, Bronchodilation) alpha_receptor->physiological_response beta_receptor->physiological_response synaptic_cleft->alpha_receptor Norepinephrine Binds synaptic_cleft->beta_receptor Norepinephrine Binds

This compound's Dual Action on the Adrenergic System

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Myofedrin
Reactant of Route 2
Reactant of Route 2
Myofedrin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.